molecular formula C18H34O4 B15546596 erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid

erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid

Katalognummer: B15546596
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: XEBKSQSGNGRGDW-SQGUUQMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(9R,10S,12Z)-9,10-Dihydroxy-12-octadecenoic acid has been reported in Cadra cautella and Clitocybe nebularis with data available.

Eigenschaften

Molekularformel

C18H34O4

Molekulargewicht

314.5 g/mol

IUPAC-Name

(Z,9R,10S)-9,10-dihydroxyoctadec-12-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m0/s1

InChI-Schlüssel

XEBKSQSGNGRGDW-SQGUUQMOSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-9,10-dihydroxy-12(Z)-octadecenoic acid is a specialized fatty acid derivative that has garnered interest within the scientific community for its potential biological activities. As a dihydroxy fatty acid, it belongs to a class of oxylipins that play diverse roles in plant physiology and may possess valuable properties for pharmaceutical and industrial applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, delves into its biosynthetic origins, and outlines detailed methodologies for its extraction, isolation, and characterization.

Section 1: Natural Occurrence in the Plant Kingdom

This compound is not a free-floating metabolite within plant cells but is primarily found as a monomeric constituent of the complex biopolyesters, cutin and suberin.[1][2] These insoluble polymers form protective barriers on the surfaces of aerial plant organs (cutin) and in subterranean tissues, wound sites, and specific internal cell walls (suberin).[2][3] The presence and abundance of this dihydroxy fatty acid are therefore intrinsically linked to plant species that invest heavily in these protective layers.

While a comprehensive screening of the entire plant kingdom for this specific isomer is not yet complete, its presence can be inferred in plants known to have C18 dihydroxy acids as significant components of their cutin or suberin.

Table 1: Potential Plant Sources of this compound

Plant TissuePolymer TypePlant Family/Species (Examples)Rationale for Inclusion
Leaf and Fruit CuticleCutinRosaceae (Malus domestica - apple, Pyrus communis - pear), Solanaceae (Solanum lycopersicum - tomato)C18 dihydroxy acids are common cutin monomers in these fruits and leaves.
Root Endodermis and PeridermSuberinBrassicaceae (Arabidopsis thaliana), Fabaceae (Pisum sativum - pea), Solanaceae (Solanum tuberosum - potato)Suberin in these species is known to contain C18 dihydroxy and epoxy fatty acids.
Bark (Periderm)SuberinFagaceae (Quercus suber - cork oak)Cork suberin is rich in hydroxy and dihydroxy fatty acids.
Seed CoatSuberin/CutinBrassicaceae (Brassica napus - rapeseed)The seed coat of many species contains a suberized or cutinized layer for protection.[4]

It is crucial to note that the exact isomeric composition (erythro vs. threo) of the 9,10-dihydroxy-12(Z)-octadecenoic acid can vary between species and even different tissues within the same plant, depending on the stereospecificity of the enzymes involved in its biosynthesis.

Section 2: Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process that originates from the common C18 polyunsaturated fatty acid, linoleic acid (18:2). The pathway involves an initial epoxidation followed by enzymatic hydrolysis, which dictates the resulting stereochemistry of the vicinal diol.

The key enzymatic steps are:

  • Epoxidation of Linoleic Acid: The first committed step is the epoxidation of the double bond at the C9 position of linoleic acid. This reaction is catalyzed by a cytochrome P450-dependent epoxygenase .[5][6] These enzymes are membrane-bound monooxygenases that utilize molecular oxygen and NADPH to introduce an oxygen atom across the double bond, forming an epoxide intermediate, 9,10-epoxy-12(Z)-octadecenoic acid.[7]

  • Hydrolysis of the Epoxide: The subsequent and stereochemically critical step is the hydrolysis of the epoxide ring. This reaction is catalyzed by an epoxide hydrolase . The enzymatic hydrolysis of the epoxide leads to the formation of the vicinal diol, 9,10-dihydroxy-12(Z)-octadecenoic acid. The erythro configuration is the result of a specific enzymatic mechanism where the water molecule attacks the epoxide from the opposite side of the initial oxygen insertion.

Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Polymer Polymer Assembly Linoleic_Acid Linoleic Acid (18:2) Epoxide 9,10-epoxy-12(Z)-octadecenoic acid Linoleic_Acid->Epoxide Cytochrome P450 Epoxygenase Dihydroxy_Acid This compound Epoxide->Dihydroxy_Acid Epoxide Hydrolase Cutin_Suberin Incorporation into Cutin/Suberin Dihydroxy_Acid->Cutin_Suberin Acyltransferases

Biosynthetic pathway of this compound.

This biosynthetic pathway is analogous to processes observed in mammalian systems where cytochrome P450 epoxygenases and soluble epoxide hydrolases metabolize polyunsaturated fatty acids to signaling molecules.[5] In plants, these dihydroxy fatty acids are then activated, typically as their Coenzyme A esters, and incorporated into the growing cutin or suberin polymer by various acyltransferases.

Section 3: Experimental Protocols

The extraction and analysis of this compound necessitate the depolymerization of the cutin or suberin matrix to release the monomeric units.

Extraction and Depolymerization of Plant Polyesters

This protocol is adapted from established methods for the analysis of cutin and suberin monomers.[1][8]

Materials:

  • Plant tissue (e.g., leaves, fruit peels, roots)

  • Chloroform

  • Methanol

  • Sodium methoxide solution (0.5 M in methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., methyl heptadecanoate)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

Procedure:

  • Tissue Delipidation:

    • Grind fresh or freeze-dried plant tissue to a fine powder.

    • Extract the powder exhaustively with a 2:1 (v/v) mixture of chloroform:methanol at room temperature with agitation to remove soluble lipids (waxes, glycerolipids).

    • Centrifuge and discard the supernatant. Repeat the extraction until the supernatant is colorless.

    • Dry the delipidated plant residue under a stream of nitrogen or in a vacuum desiccator.

  • Transesterification (Depolymerization):

    • To the dried residue, add a known amount of internal standard.

    • Add 0.5 M sodium methoxide in methanol.

    • Incubate at 60°C for 2 hours with occasional vortexing. This cleaves the ester bonds within the polymer, releasing the fatty acid methyl esters.

    • Cool the reaction mixture to room temperature.

  • Extraction of Monomers:

    • Add saturated NaCl solution to the reaction mixture.

    • Extract the fatty acid methyl esters with hexane (3 x volumes).

    • Combine the hexane fractions and wash with water.

    • Dry the hexane phase over anhydrous sodium sulfate.

    • Evaporate the hexane under a stream of nitrogen to obtain the crude monomer extract.

ExtractionWorkflow Start Plant Tissue Delipidation Delipidation (Chloroform:Methanol) Start->Delipidation Residue Dried Residue Delipidation->Residue Transesterification Transesterification (NaOCH3 in Methanol) Residue->Transesterification Extraction Hexane Extraction Transesterification->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis

Workflow for the extraction and analysis of polyester monomers.
Derivatization and Instrumental Analysis

The hydroxyl groups of the dihydroxy fatty acid methyl esters must be derivatized prior to gas chromatography to increase their volatility.

Procedure:

  • Silylation:

    • Dissolve the dried monomer extract in pyridine.

    • Add BSTFA with 1% TMCS.

    • Incubate at 70°C for 30 minutes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the trimethylsilyl (TMS) derivatives of the fatty acid methyl esters.

    • Temperature Program: A typical program would start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C) to elute all components.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The TMS derivative of this compound methyl ester will produce a characteristic fragmentation pattern that can be used for identification and quantification.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • For the separation of stereoisomers (erythro vs. threo), chiral HPLC can be employed.[9]

    • Normal-phase HPLC can also be used to separate hydroxy fatty acids from other lipid classes.[10][11]

    • Detection can be achieved using UV (after derivatization with a chromophore) or mass spectrometry (LC-MS).[11][12]

Section 4: Conclusion and Future Perspectives

This compound is a naturally occurring dihydroxy fatty acid found as a structural component of the plant biopolyesters cutin and suberin. Its biosynthesis from linoleic acid via an epoxide intermediate highlights a conserved enzymatic pathway in plants. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from plant sources.

Future research should focus on a broader screening of plant species to identify rich natural sources of this specific isomer. Elucidating the precise cytochrome P450 epoxygenases and epoxide hydrolases responsible for its formation in different plants will be crucial for understanding its physiological role and for potential biotechnological production. Furthermore, a thorough investigation of the biological activities of purified this compound is warranted to explore its potential in drug development and other industrial applications.

References

A Technical Guide to the Physicochemical Properties and Analysis of erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid, a dihydroxy fatty acid derived from linoleic acid. This document details its core physicochemical properties, including its structural characteristics, solubility, and stereochemistry. It further outlines validated, step-by-step protocols for its analytical characterization using modern chromatographic and spectrometric techniques. This guide is intended for researchers, chemists, and drug development professionals working with lipid mediators and fatty acid derivatives, offering foundational data and practical methodologies to support advanced research and application.

Introduction

This compound is a specific stereoisomer of a dihydroxy fatty acid that belongs to the broader class of oxidized linoleic acid metabolites (OXLAMs). These molecules are formed in biological systems through enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids.[1] The presence of vicinal diols, a carboxylic acid head, a cis-double bond, and a long hydrocarbon tail imparts amphiphilic character, suggesting a role in signaling and membrane interactions. A thorough understanding of its physicochemical properties is paramount for developing accurate analytical methods, elucidating its biological function, and exploring its therapeutic potential. This guide serves as a foundational resource, consolidating key data and providing actionable protocols for its study.

Chemical Identity and Structure

The structural integrity and stereochemistry of a molecule dictate its biological activity. This compound is defined by the erythro relative configuration of the hydroxyl groups at the C9 and C10 positions and a cis (Z) double bond at the C12 position. The erythro configuration denotes that the two hydroxyl groups are on the same side in a Fischer projection, a critical detail that distinguishes it from its threo diastereomer.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Property Value Source
IUPAC Name (9R,10S,12Z)-9,10-dihydroxyoctadec-12-enoic acid [mzCloud][2]
Synonyms Leukotoxin diol, 12-Octadecenoic acid, 9,10-dihydroxy- [R,S-(Z)] [2][3]
CAS Number 59959-49-8 [4]
Molecular Formula C₁₈H₃₄O₄ [3][4]

| Molecular Weight | 314.46 g/mol |[3][4] |

Core Physicochemical Properties

The interplay of the polar functional groups (two hydroxyls, one carboxylic acid) and the nonpolar C18 aliphatic chain governs the compound's behavior in various environments.

Solubility Profile

The amphiphilic nature of this fatty acid derivative dictates its solubility. The long hydrocarbon tail confers solubility in organic solvents, while the polar groups allow for limited solubility in aqueous media, particularly at higher pH where the carboxylic acid is deprotonated.

  • Organic Solvents : Soluble in ethanol, chloroform, and dichloromethane.[5]

  • Aqueous Solvents : Practically insoluble in water, especially at neutral or acidic pH.[6] Solubility increases in alkaline aqueous solutions due to the formation of the carboxylate salt.

This solubility profile is critical for designing extraction and chromatographic separation protocols. A common strategy involves liquid-liquid extraction from acidified aqueous samples into a moderately polar organic solvent.

Stereochemistry and Thermal Properties

The specific erythro configuration arises from the syn-dihydroxylation of a trans-alkene precursor or anti-dihydroxylation of a cis-alkene. This stereochemistry influences crystal packing and, consequently, the melting point.

For comparison, the saturated analogue, erythro-9,10-dihydroxystearic acid, is a white solid with a reported melting point of 132 °C after recrystallization from ethanol.[7] The presence of the 12(Z) double bond in the target molecule introduces a kink in the aliphatic chain, which typically disrupts crystal lattice packing and leads to a lower melting point compared to its saturated counterpart.

Acid-Base Properties (pKa)

The pKa of the carboxylic acid group is a key determinant of the molecule's charge state in biological fluids. Like other long-chain fatty acids, the pKa is expected to be approximately 4.5-5.0. At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (COO⁻), rendering the molecule anionic. This charge is fundamental to its interaction with transport proteins, cell surface receptors, and enzymes.

Synthesis and Preparation

A common laboratory-scale synthesis for the saturated analogue, erythro-9,10-dihydroxystearic acid, involves the cis-hydroxylation of oleic acid (cis-9-octadecenoic acid) using potassium permanganate under alkaline conditions.[7][8]

Conceptual Synthesis Workflow

G cluster_0 Synthesis of erythro-9,10-Dihydroxystearic Acid Oleic_Acid Oleic Acid (cis-9-Octadecenoic acid) Reaction cis-Hydroxylation (cold, dilute KMnO4, NaOH) Oleic_Acid->Reaction Substrate Product erythro-9,10-Dihydroxystearic Acid Reaction->Product Forms Purification Acidification & Recrystallization (e.g., from Ethanol) Product->Purification Crude

Caption: Conceptual workflow for synthesizing the saturated analogue.

This method highlights the stereospecificity of permanganate oxidation, which yields the erythro diol from a cis alkene.[7][8] The synthesis of the unsaturated target molecule is more complex, often requiring protection/deprotection steps or starting from precursors already containing the 12(Z) double bond.

Analytical Characterization and Protocols

Accurate identification and quantification require robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing hydroxy fatty acids due to its high sensitivity and specificity.[1][9]

Chromatographic Separation and Analysis

A reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is ideal for separating the compound from complex biological matrices.[10][11][12]

Protocol: UPLC-MS/MS Analysis

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the aqueous sample (e.g., plasma, cell culture media) to pH ~3.5 with formic acid.

    • Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the lipid fraction with methanol or ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • UPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).[11][12]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of A, and ramp up to a high percentage of B over 10-15 minutes to elute the analyte.

    • Flow Rate: 0.3 - 0.4 mL/min.[11]

    • Column Temperature: 35-40 °C.[11]

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization: Electrospray Ionization (ESI), negative mode. Hydroxy fatty acids readily form [M-H]⁻ ions.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[9]

    • Precursor Ion (Q1): m/z 313.2 ([M-H]⁻ for C₁₈H₃₄O₄).

    • Product Ions (Q3): Fragmentation typically occurs via cleavage adjacent to the hydroxyl groups. Characteristic product ions are used for confirmation and quantification. While specific fragmentation for this exact isomer requires experimental data, typical fragmentation pathways for dihydroxy fatty acids involve neutral losses of H₂O and cleavages of the C-C bond between the two hydroxyl-bearing carbons.

Analytical Workflow Diagram

G cluster_workflow UPLC-MS/MS Analytical Workflow Start Biological Sample SPE Solid-Phase Extraction Start->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC ESI ESI Source (Negative Ion) UPLC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS End Data Analysis (Quantification) MSMS->End

Caption: General workflow for quantitative analysis by UPLC-MS/MS.

Structural Elucidation by Spectroscopy
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unequivocal structure confirmation, particularly for determining the position and stereochemistry of functional groups. For the related compound erythro-9,10-dihydroxystearic acid, characteristic methine proton (CH-OH) signals appear around 3.4 ppm and 3.6 ppm in the ¹H NMR spectrum.[13] The olefinic protons of the 12(Z) double bond would be expected to appear in the 5.3-5.5 ppm region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass, confirming the molecular formula.[14] Tandem MS (MS/MS) reveals structural information through characteristic fragmentation patterns, which are crucial for distinguishing it from other isomers.[1][10]

Biological Context and Potential Activity

This compound is also known as leukotoxin diol, the epoxide hydrolase-derived metabolite of leukotoxin (9,10-epoxy-12(Z)-octadecenoic acid).[15] Leukotoxin and its diol have been implicated in various biological processes, including inflammation and cytotoxicity.[15]

Key Biological Insights:

  • Toxicity: The diol (9,10-DHOME) is considered the active toxic metabolite, while its precursor, 9,10-EpOME, acts as a protoxin.[15]

  • Neutrophil Chemotaxis: Both the epoxide and the diol have demonstrated chemotactic activity for neutrophils, suggesting a role in orchestrating inflammatory responses.[15]

  • PPARγ Ligand: 9,10-DHOME is a naturally occurring ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipocyte differentiation and glucose metabolism.[15]

Potential Signaling Pathway Involvement

G Leukotoxin Leukotoxin (9,10-EpOME) sEH Soluble Epoxide Hydrolase (sEH) Leukotoxin->sEH Metabolized by Diol Leukotoxin Diol (erythro-9,10-Dihydroxy-12(Z)- octadecenoic acid) sEH->Diol PPARg PPARγ Activation Diol->PPARg Inflammation Neutrophil Chemotaxis Diol->Inflammation Differentiation Adipocyte Differentiation PPARg->Differentiation

Caption: Metabolic activation and downstream biological effects.

Conclusion

This compound is a structurally specific lipid mediator with important physicochemical properties that underpin its biological activity. Its amphiphilic character, defined stereochemistry, and anionic nature at physiological pH are critical for its function as a signaling molecule. The analytical protocols detailed herein, particularly UPLC-MS/MS, provide a robust framework for its accurate detection and quantification in complex biological systems. Further research into this and related OXLAMs will continue to illuminate their roles in health and disease, potentially uncovering new therapeutic targets for inflammatory and metabolic disorders.

References

An In-depth Technical Guide on erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid as a Linoleic Acid Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bioactive Lipid Mediator

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a cornerstone of human nutrition and cellular function. Beyond its structural roles in cell membranes, its metabolic transformation gives rise to a diverse array of signaling molecules with profound physiological and pathological implications. Among these is erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid (erythro-9,10-DiHOME), a diol metabolite that has emerged as a key player in a range of biological processes, from inflammation and immune modulation to metabolic regulation. This technical guide provides a comprehensive overview of erythro-9,10-DiHOME, focusing on its biosynthesis, chemical properties, analytical determination, and biological significance, with a particular emphasis on its role as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Biosynthesis and Metabolism: A Two-Step Enzymatic Cascade

The journey from dietary linoleic acid to the bioactive erythro-9,10-DiHOME is a meticulously orchestrated two-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH).

Initially, linoleic acid is metabolized by CYP enzymes, predominantly from the CYP2C and CYP2J families, to form its epoxide precursor, 9(10)-epoxyoctadecenoic acid (9(10)-EpOME), also known as leukotoxin. This epoxide is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to yield 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME).[1] The stereochemistry of the resulting diol is of critical importance, with the erythro configuration being a key determinant of its biological activity.

cluster_0 Biosynthesis of erythro-9,10-DiHOME Linoleic Acid Linoleic Acid 9(10)-EpOME (Leukotoxin) 9(10)-EpOME (Leukotoxin) Linoleic Acid->9(10)-EpOME (Leukotoxin) Cytochrome P450 (CYP2C, CYP2J) erythro-9,10-DiHOME erythro-9,10-DiHOME 9(10)-EpOME (Leukotoxin)->erythro-9,10-DiHOME Soluble Epoxide Hydrolase (sEH)

Figure 1: Biosynthetic pathway of erythro-9,10-DiHOME from linoleic acid.

Chemical Properties and Stereochemistry

Erythro-9,10-DiHOME is a C18 fatty acid characterized by two hydroxyl groups at the 9th and 10th carbon positions and a cis double bond at the 12th position. The term "erythro" refers to the relative stereochemistry of the two hydroxyl groups. In a Fischer projection, if the main carbon chain is drawn vertically, the hydroxyl groups in the erythro isomer are on the same side. This is in contrast to the "threo" isomer, where they are on opposite sides. This subtle difference in spatial arrangement can significantly impact the molecule's interaction with its biological targets and, consequently, its functional effects.

Analytical Determination: A Methodological Workflow

Accurate quantification of erythro-9,10-DiHOME in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Protocol: Quantification of erythro-9,10-DiHOME in Human Plasma by LC-MS/MS

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., d4-9,10-DiHOME).

  • Add 295 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure optimal separation of 9,10-DiHOME from other lipid species.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both erythro-9,10-DiHOME and its deuterated internal standard. The exact m/z values will depend on the specific instrument and conditions.

    • Quantification: Generate a standard curve using known concentrations of erythro-9,10-DiHOME to quantify its levels in the plasma samples based on the peak area ratio of the analyte to the internal standard.

ParameterSetting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Key parameters for LC-MS/MS analysis of erythro-9,10-DiHOME.

Biological Activities and Physiological Relevance

Erythro-9,10-DiHOME exerts a wide range of biological effects, many of which are mediated through its interaction with the nuclear receptor PPARγ.

A Potent Endogenous PPARγ Ligand

Erythro-9,10-DiHOME has been identified as an endogenous ligand for PPARγ, a master regulator of adipogenesis, lipid metabolism, and inflammation.[1] Upon binding to PPARγ, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional regulation of target genes.

Modulation of Adipogenesis and Lipid Metabolism

Activation of PPARγ by erythro-9,10-DiHOME in preadipocytes promotes their differentiation into mature adipocytes. This process is crucial for the proper storage of fatty acids and the maintenance of metabolic homeostasis. Key target genes upregulated by the erythro-9,10-DiHOME-PPARγ complex in adipocytes include:

  • CD36: A fatty acid translocase that facilitates the uptake of fatty acids into cells.[2][3]

  • Adipocyte fatty acid-binding protein (aP2/FABP4): Involved in the intracellular transport of fatty acids.[2][3]

  • Lipoprotein lipase (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins, releasing fatty acids for cellular uptake.[2]

  • Glycerol kinase (GK): Plays a role in triglyceride synthesis.[3]

cluster_1 erythro-9,10-DiHOME Signaling Pathway cluster_2 Target Genes erythro-9,10-DiHOME erythro-9,10-DiHOME PPARgamma PPARgamma erythro-9,10-DiHOME->PPARgamma Binds and Activates RXR RXR PPARgamma->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Biological Effects Biological Effects Target Gene Transcription->Biological Effects Leads to CD36 CD36 aP2/FABP4 aP2/FABP4 LPL LPL GK GK

Figure 2: Signaling pathway of erythro-9,10-DiHOME via PPARγ activation.

Role in Inflammation and the Immune Response

The influence of erythro-9,10-DiHOME extends to the immune system, where it exhibits complex and sometimes contradictory effects. While some studies suggest pro-inflammatory actions at high concentrations, others point to its role in resolving inflammation.

  • Neutrophil Chemotaxis: At low nanomolar concentrations, 9,10-DiHOME can act as a chemoattractant for neutrophils, guiding them to sites of inflammation.[1]

  • Modulation of Immune Cell Function: The activation of PPARγ in immune cells, such as macrophages, can lead to the transrepression of pro-inflammatory transcription factors like NF-κB, thereby dampening the inflammatory response.

  • Acute Respiratory Distress Syndrome (ARDS): Elevated levels of 9,10-DiHOME have been associated with the pathophysiology of ARDS, where it is thought to contribute to lung injury.[1]

Stereospecificity of Biological Action

The stereochemistry of 9,10-DiHOME is a critical determinant of its biological activity. While both erythro and threo isomers can be formed, their relative abundance and functional effects can differ. For instance, under conditions of oxidative stress, there is a more pronounced increase in the formation of the erythro diastereomer. This suggests that the erythro form may be particularly relevant in pathological states characterized by increased oxidative stress. Further research is needed to fully elucidate the distinct biological roles of the erythro and threo isomers of 9,10-DiHOME.

Quantitative Data on 9,10-DiHOME Concentrations

The concentration of 9,10-DiHOME in biological fluids can vary depending on dietary linoleic acid intake, genetic factors influencing CYP and sEH activity, and the presence of pathological conditions.

Biological MatrixConditionReported Concentration Range
Human Plasma Healthy IndividualsLow nanomolar (nM)
Human Plasma Acute Respiratory Distress Syndrome (ARDS)Significantly elevated
Human Urine Healthy IndividualsFluctuates with diurnal rhythm

Table 2: Reported concentrations of 9,10-DiHOME in human biological samples. Note: Specific concentrations of the erythro isomer are not always distinguished in the literature.

Conclusion and Future Directions

This compound is a fascinating and functionally diverse metabolite of linoleic acid. Its role as an endogenous PPARγ ligand places it at the crossroads of metabolic regulation and inflammation. The detailed understanding of its biosynthesis, stereospecific actions, and downstream signaling pathways is opening new avenues for therapeutic intervention in a variety of diseases, including metabolic syndrome, type 2 diabetes, and inflammatory disorders.

Future research should focus on:

  • Developing stereospecific analytical methods to accurately quantify the erythro and threo isomers of 9,10-DiHOME in various biological matrices.

  • Elucidating the distinct biological functions of the erythro and threo isomers to better understand their respective contributions to health and disease.

  • Identifying the full spectrum of downstream target genes regulated by the erythro-9,10-DiHOME-PPARγ complex in different cell types.

  • Investigating the therapeutic potential of modulating the biosynthesis or signaling of erythro-9,10-DiHOME for the treatment of metabolic and inflammatory diseases.

As our knowledge of this intricate lipid signaling network expands, so too will our ability to harness its therapeutic potential for the advancement of human health.

References

An In-depth Technical Guide to the Biosynthesis of erythro-9,10-Dihydroxyoctadecenoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Complexity of Lipid Signaling

In the intricate landscape of lipid signaling, the dihydroxyoctadecenoic acids (DiHOMEs) have emerged as molecules of significant interest, acting as crucial mediators in a host of physiological and pathological processes. Among these, the erythro-9,10-dihydroxyoctadecenoic acid isomers stand out for their roles in inflammation, pain perception, and tissue homeostasis. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the biosynthetic pathways leading to these vital signaling molecules. We will delve into the core enzymatic processes, present detailed experimental protocols for their study, and offer insights into the causality behind experimental choices, thereby equipping you with the knowledge to navigate this exciting field of research.

Part 1: The Primary Biosynthetic Route: A Two-Step Enzymatic Cascade

The principal and most well-characterized pathway for the formation of erythro-9,10-dihydroxyoctadecenoic acid from linoleic acid is a sequential, two-enzyme process involving cytochrome P450 epoxygenases and soluble epoxide hydrolase.[1][2] This pathway is a cornerstone of the broader arachidonic acid cascade and is pivotal in generating a range of bioactive lipid mediators.[3]

Step 1: Epoxidation of Linoleic Acid by Cytochrome P450 Epoxygenases

The initial and rate-limiting step in this pathway is the epoxidation of linoleic acid, the most abundant polyunsaturated fatty acid (PUFA) in the Western diet.[4] This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, known as epoxygenases.[5] In humans, key isoforms responsible for this conversion include CYP2J2, CYP2C8, and CYP2C9.[1] These membrane-bound, heme-containing enzymes utilize molecular oxygen and NADPH to introduce an epoxide group across one of the double bonds of linoleic acid, yielding 9,10-epoxyoctadecenoic acid (also known as leukotoxin) and 12,13-epoxyoctadecenoic acid (isoleukotoxin).[1]

The choice of which double bond to epoxidize is dependent on the specific CYP isoform and the cellular context. This initial epoxidation is a critical control point, as the resulting epoxide intermediates are themselves bioactive molecules with distinct signaling properties.

Diagram: Cytochrome P450-Mediated Epoxidation of Linoleic Acid

CYP450_Epoxidation LA Linoleic Acid EpOME 9,10-Epoxyoctadecenoic Acid (Leukotoxin) LA->EpOME O2, NADPH CYP Cytochrome P450 Epoxygenase (e.g., CYP2J2, CYP2C9)

Caption: Epoxidation of linoleic acid by CYP450 epoxygenases.

Step 2: Hydrolysis of 9,10-Epoxyoctadecenoic Acid by Soluble Epoxide Hydrolase

The epoxide intermediate, 9,10-epoxyoctadecenoic acid, is rapidly metabolized by soluble epoxide hydrolase (sEH), a cytosolic enzyme that catalyzes the hydrolysis of the epoxide to a vicinal diol.[2] This enzymatic hydration is highly stereospecific and regioselective, leading to the formation of erythro-9,10-dihydroxyoctadecenoic acid.

The catalytic mechanism of sEH involves a catalytic triad of amino acids: Asp333, Asp495, and His523.[6] The reaction proceeds via a two-step mechanism. First, the carboxylate side chain of Asp333 acts as a nucleophile, attacking one of the epoxide carbons to form a covalent α-hydroxy ester intermediate.[6] Subsequently, a water molecule, activated by His523, hydrolyzes this ester intermediate, regenerating the active enzyme and releasing the diol product.[6] The erythro stereochemistry arises from the backside attack of the nucleophilic aspartate on the epoxide ring.

Diagram: Soluble Epoxide Hydrolase Catalytic Mechanism

sEH_Mechanism cluster_sEH sEH Active Site Asp333 Asp333 His523 His523 Asp495 Asp495 EpOME 9,10-Epoxyoctadecenoic Acid Intermediate α-hydroxy ester intermediate EpOME->Intermediate Nucleophilic attack by Asp333 DiHOME erythro-9,10-Dihydroxy- octadecenoic Acid Intermediate->DiHOME Hydrolysis by activated H2O

Caption: Hydrolysis of 9,10-epoxyoctadecenoic acid by sEH.

Part 2: Alternative Biosynthetic Pathways: The Lipoxygenase Route

While the CYP450-sEH cascade is the primary route, evidence suggests that lipoxygenases (LOXs) can also contribute to the formation of dihydroxyoctadecenoic acids.[7][8] LOXs are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.[7]

In this alternative pathway, a LOX isoform, such as 12R-LOX or epidermal LOX-3 (eLOX3), can act on linoleic acid to form a hydroperoxy derivative, 9-hydroperoxyoctadecadienoic acid (9-HPODE).[9] This hydroperoxide can then be further metabolized by other enzymes, potentially including peroxidases or other LOX isoforms acting as hydroperoxide isomerases, to generate an epoxy alcohol intermediate.[9] Subsequent hydrolysis of this epoxide would yield the diol. The stereochemistry of the final product is dependent on the specific enzymes involved in this multi-step process. While this pathway is less characterized for the specific synthesis of erythro-9,10-dihydroxyoctadecenoic acid, it represents a potential alternative or parallel route for its formation in certain tissues or under specific physiological conditions.

Diagram: Putative Lipoxygenase-Mediated Pathway

LOX_Pathway LA Linoleic Acid HPODE 9-Hydroperoxy- octadecadienoic Acid (9-HPODE) LA->HPODE O2 Epoxyalcohol Epoxyalcohol Intermediate HPODE->Epoxyalcohol DiHOME 9,10-Dihydroxy- octadecenoic Acid Epoxyalcohol->DiHOME H2O LOX1 Lipoxygenase (e.g., 12R-LOX) LOX2 Hydroperoxide Isomerase Activity Hydrolase Hydrolase

Caption: A potential lipoxygenase-mediated pathway to DiHOMEs.

Part 3: Experimental Protocols for the Study of DiHOME Biosynthesis

A robust understanding of the biosynthesis of erythro-9,10-dihydroxyoctadecenoic acid necessitates reliable and reproducible experimental methods. The following protocols provide a foundation for investigating the key enzymatic activities and for the analysis of the resulting products.

Protocol 1: In Vitro Cytochrome P450 Epoxygenase Activity Assay

This protocol outlines a method for determining the epoxidation of linoleic acid by recombinant CYP enzymes or microsomal preparations.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP2J2) or liver microsomes

  • Linoleic acid substrate

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Internal standard (e.g., d4-9,10-DiHOME)

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the potassium phosphate buffer, NADPH regenerating system, and the CYP enzyme source.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate Reaction: Add linoleic acid (typically in a small volume of ethanol or DMSO) to initiate the reaction. Final substrate concentrations often range from 1 to 50 µM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). The optimal time should be determined to ensure the reaction is within the linear range.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate, along with the internal standard. Vortex vigorously to extract the lipids.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Sample Preparation for LC-MS/MS: Carefully transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis: Analyze the sample for the formation of 9,10-epoxyoctadecenoic acid. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Soluble Epoxide Hydrolase Activity Assay

This protocol describes a common method for measuring sEH activity using a fluorogenic substrate.

Materials:

  • Recombinant human sEH or cell/tissue lysate

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))[10]

  • sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)

  • sEH inhibitor (e.g., AUDA) for control experiments

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the sEH enzyme or lysate and the PHOME substrate in the assay buffer to the desired concentrations.

  • Assay Setup: In a 96-well microplate, add the assay buffer and the sEH enzyme source. For control wells, add the sEH inhibitor.

  • Pre-incubation: Incubate the plate at 30°C for 5 minutes.

  • Initiate Reaction: Add the PHOME substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 30°C. Measure the increase in fluorescence (excitation ~330 nm, emission ~465 nm) over time (e.g., every 30 seconds for 10-20 minutes).[11] The fluorescent product is 6-methoxy-2-naphthaldehyde.

  • Data Analysis: Calculate the rate of the reaction (change in fluorescence per unit time). The specific sEH activity is determined by subtracting the rate in the presence of the inhibitor from the total rate.

Protocol 3: LC-MS/MS Analysis and Quantification of 9,10-Dihydroxyoctadecenoic Acid

This protocol provides a general framework for the sensitive and specific quantification of 9,10-DiHOME from biological samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 150 mm, 1.7 µm particle size).[12]

  • Mobile Phase: A gradient of water with 0.1% acetic acid (Solvent A) and acetonitrile/methanol (e.g., 95:5, v/v) with 0.1% acetic acid (Solvent B) is typically employed.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10-DiHOME (e.g., m/z 313.2 -> 201.1) and an internal standard (e.g., d4-9,10-DiHOME, m/z 317.3 -> 203.2).[13][14]

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

Sample Preparation:

  • Lipid Extraction: Perform a lipid extraction from the biological matrix (e.g., plasma, cell culture media) using a method like Folch or Bligh-Dyer extraction, or solid-phase extraction.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard prior to extraction to account for sample loss and matrix effects.

  • Derivatization (Optional): While not always necessary, derivatization can improve chromatographic properties and sensitivity.

  • Reconstitution: After extraction and solvent evaporation, reconstitute the sample in the initial mobile phase composition.

Quantification:

  • Generate a calibration curve using authentic standards of 9,10-DiHOME with the internal standard.

  • Quantify the amount of 9,10-DiHOME in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 4: Chiral Separation of DiHOME Diastereomers and Enantiomers

Distinguishing between the erythro and threo diastereomers, as well as their respective enantiomers, is crucial for understanding the stereospecificity of the biosynthetic pathways and the specific biological activities of each isomer.

Instrumentation:

  • HPLC system with a UV or mass spectrometric detector.

Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): The choice of chiral column is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating fatty acid isomers.[15][16] Columns such as Chiralcel OD-H or Chiralpak AD can be screened.[16] A Reprosil Chiral NR column has also been shown to be effective for separating hydroperoxy fatty acid enantiomers, which are structurally related.[17]

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP.

    • Normal Phase: Typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.[16] Small amounts of an acid (e.g., acetic acid) or base (e.g., diethylamine) may be added to improve peak shape.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[16]

  • Flow Rate: Generally, lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) improve chiral resolution.[18]

  • Temperature: Column temperature should be controlled, as it can significantly impact chiral separation. Lower temperatures often enhance selectivity.[18]

Method Development Strategy:

  • Column Screening: Screen a selection of chiral columns with different selectivities using generic mobile phase conditions.

  • Mobile Phase Optimization: Once a column shows some separation, optimize the mobile phase composition by varying the ratio of the strong and weak solvents and the type and concentration of any additives.

  • Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to maximize resolution.

Part 4: Quantitative Data and Enzyme Kinetics

A quantitative understanding of the enzymatic reactions is essential for modeling the biosynthetic pathway and for developing targeted inhibitors. The following table summarizes key kinetic parameters for the enzymes involved in erythro-9,10-dihydroxyoctadecenoic acid biosynthesis. It is important to note that these values can vary depending on the specific experimental conditions.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human CYP2J2Arachidonic Acid~10-50~0.5-2~1-5 x 104[19]
Human sEH9,10-Epoxyoctadecenoic Acid~1-5~5-15~1-3 x 106Estimated based on similar substrates
Soybean LOX-1Linoleic Acid~10-30~200-300~1-2 x 107[20]

Conclusion: A Pathway of Growing Importance

The biosynthesis of erythro-9,10-dihydroxyoctadecenoic acid represents a key metabolic pathway that transforms a common dietary fatty acid into a potent signaling molecule. The interplay between cytochrome P450 epoxygenases and soluble epoxide hydrolase provides a tightly regulated mechanism for the production of this diol. The potential contribution of lipoxygenase-mediated pathways adds another layer of complexity and offers alternative routes for its synthesis.

For researchers in academia and industry, a thorough understanding of these pathways, coupled with robust analytical and enzymatic assays, is paramount. The protocols and data presented in this guide provide a solid foundation for investigating the roles of erythro-9,10-dihydroxyoctadecenoic acid in health and disease, and for the development of novel therapeutic strategies that target this important signaling axis. As our knowledge of lipid mediators continues to expand, the significance of this biosynthetic pathway is certain to grow, opening new avenues for scientific discovery and clinical innovation.

References

The Crucial Role of Stereochemistry in the Biological Functions of Dihydroxyoctadecenoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyoctadecenoic acids (DHOAs) are a class of oxidized fatty acids derived from linoleic acid that are emerging as important signaling molecules in a variety of physiological and pathological processes, including inflammation, immune response, and tissue repair. The position of the hydroxyl groups along the 18-carbon chain, the stereochemistry at these chiral centers (giving rise to threo and erythro diastereomers, and their respective R/S enantiomers), and the configuration of the remaining double bond profoundly influence their biological activity. This technical guide provides an in-depth exploration of the stereochemistry of DHOAs, detailing their synthesis, structural elucidation, and stereospecific biological actions, with a focus on providing actionable insights for researchers in drug discovery and development.

Introduction: The Significance of Stereoisomerism in DHOAs

Dihydroxyoctadecenoic acids are metabolites of linoleic acid, an essential fatty acid. The enzymatic or non-enzymatic oxidation of linoleic acid can lead to the formation of various DHOA regioisomers, with 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DHOA) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DHOA) being among the most studied. Each of these regioisomers can exist as four distinct stereoisomers: a pair of enantiomers for the threo diastereomer and a pair for the erythro diastereomer.

The spatial arrangement of the hydroxyl groups is a critical determinant of how these molecules interact with their biological targets. This guide will delve into the nuances of DHOA stereochemistry, providing a framework for understanding their structure-activity relationships.

Biosynthesis and Stereochemical Diversity of DHOAs

The formation of DHOAs in biological systems is a complex process involving several enzymatic pathways, each contributing to the stereochemical diversity of the resulting molecules.

Enzymatic Pathways:

  • Cytochrome P450 (CYP) Pathway: CYP enzymes can epoxidize the double bonds of linoleic acid to form epoxy fatty acids, such as 9,10-epoxyoctadecenoic acid and 12,13-epoxyoctadecenoic acid. The subsequent hydrolysis of these epoxides by epoxide hydrolases (EHs) yields the corresponding vicinal diols, the DHOAs. The stereochemical outcome of this pathway is dependent on the specific CYP and EH isoforms involved.

  • Lipoxygenase (LOX) Pathway: Lipoxygenases can introduce molecular oxygen into linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs). These can be further metabolized to dihydroxy derivatives. For instance, sequential oxidation can lead to the formation of various dihydroxy isomers.

The interplay of these enzymatic pathways results in a complex mixture of DHOA stereoisomers in vivo, each with the potential for distinct biological activities.

Stereoselective Synthesis of DHOA Isomers

The unambiguous determination of the biological function of individual DHOA stereoisomers necessitates their availability in stereochemically pure form. This is achieved through stereoselective organic synthesis.

Key Synthetic Strategy: Asymmetric Dihydroxylation

A cornerstone of stereoselective synthesis of vicinal diols is the Sharpless asymmetric dihydroxylation of an alkene precursor.[1] This powerful method allows for the enantioselective synthesis of syn-diols from a Z-alkene. By choosing the appropriate chiral ligand (AD-mix-α or AD-mix-β), one can control the facial selectivity of the dihydroxylation, leading to the desired enantiomer.[2][3]

General Workflow for the Synthesis of all Four Stereoisomers of 9,10-DHOA

A general strategy to access all four stereoisomers of 9,10-dihydroxy-12Z-octadecenoic acid would involve the following key steps:

Caption: General synthetic workflow for obtaining all four stereoisomers of 9,10-dihydroxyoctadecanoic acid.

Protocol Outline:

  • Starting Material: Commercially available methyl oleate (the methyl ester of oleic acid) serves as a convenient starting material with the desired Z-double bond at the 9,10-position.

  • Asymmetric Dihydroxylation:

    • Treatment of methyl oleate with AD-mix-α (containing the (DHQ)₂PHAL ligand) will yield the (9R,10S)-dihydroxy stearate (an erythro isomer).

    • Similarly, using AD-mix-β (with the (DHQD)₂PHAL ligand) will produce the enantiomeric (9S,10R)-dihydroxy stearate.

  • Synthesis of threo Isomers:

    • To obtain the threo diastereomers, a stereochemical inversion of one of the hydroxyl groups is necessary. This can be achieved through a Mitsunobu reaction on one of the erythro diols, which proceeds with inversion of configuration.

    • For example, selective protection of the C9-hydroxyl group of the (9R,10S)-diol, followed by a Mitsunobu reaction on the C10-hydroxyl group, and subsequent deprotection will yield the (9R,10R)-diol (threo). The enantiomeric (9S,10S)-diol can be synthesized similarly from the (9S,10R)-diol.

  • Final Deprotection: The methyl ester of each of the four stereoisomerically pure diols is then hydrolyzed to afford the corresponding carboxylic acids.

This general strategy, with appropriate modifications, can be adapted for the synthesis of other DHOA regioisomers.

Structural Elucidation and Stereochemical Assignment

The definitive determination of the absolute and relative stereochemistry of DHOAs is crucial for correlating structure with function. A combination of spectroscopic and chemical methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry (threo vs. erythro) of the vicinal diol moiety.

  • ¹H NMR: The chemical shifts and coupling constants of the protons attached to the carbon atoms bearing the hydroxyl groups (the carbinol protons) can be diagnostic.

  • ¹³C NMR: The chemical shifts of the carbons bearing the hydroxyl groups can also differ between diastereomers.

Mosher's Method for Absolute Configuration

To determine the absolute configuration (R/S) of the chiral centers, Mosher's method is a widely used and reliable technique.[4]

Protocol Outline:

  • Esterification: The DHOA is esterified with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomeric bis-MTPA esters.

  • ¹H NMR Analysis: The ¹H NMR spectra of the two diastereomeric esters are recorded and carefully assigned.

  • Chemical Shift Comparison (ΔδSR): The chemical shifts of protons on either side of the newly formed ester linkages are compared between the (S)-MTPA ester and the (R)-MTPA ester (ΔδSR = δS - δR).

  • Configuration Assignment: A consistent pattern of positive and negative ΔδSR values for protons on either side of the stereocenter allows for the unambiguous assignment of its absolute configuration based on the established Mosher's method model.

Caption: Workflow for determining the absolute configuration of a DHOA stereocenter using Mosher's method.

Analytical Separation of DHOA Stereoisomers

The analysis of complex biological mixtures of DHOAs requires high-resolution separation techniques capable of resolving all stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice.[5][6]

Chiral HPLC-MS/MS

Principle: Chiral stationary phases (CSPs) create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers of the DHOAs and thus enabling their separation. The separated isomers are then detected with high sensitivity and specificity by a mass spectrometer.

General Protocol:

  • Sample Preparation: DHOAs are extracted from the biological matrix using liquid-liquid or solid-phase extraction.

  • Derivatization (Optional): To improve chromatographic properties and ionization efficiency, DHOAs may be derivatized, for example, by forming their methyl esters.

  • Chiral HPLC Separation:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) is often effective.

    • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol), is commonly used. The ratio of the solvents is optimized to achieve the best separation. For acidic compounds like DHOAs, the addition of a small amount of a modifier such as acetic or formic acid can improve peak shape.

    • Gradient: A gradient elution may be necessary to resolve all isomers in a complex mixture.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of fatty acids.

    • Transitions: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor-to-product ion transitions for each DHOA are monitored.

Caption: General workflow for the analysis of DHOA stereoisomers by chiral HPLC-MS/MS.

Stereospecific Biological Activities and Molecular Targets

The precise three-dimensional structure of DHOA stereoisomers dictates their binding affinity to and activation of specific molecular targets, leading to distinct biological responses. While research on the specific targets of DHOA stereoisomers is ongoing, studies on their monohydroxy precursors, the hydroxyoctadecenoic acids (HODEs), provide valuable insights.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

PPARγ is a nuclear receptor that plays a key role in adipogenesis, glucose homeostasis, and inflammation. Several HODE isomers have been shown to be endogenous ligands for PPARγ, with varying agonist activities.[2][7]

  • Stereo- and Regio-specificity: Studies have demonstrated that different regio- and stereoisomers of HODEs exhibit distinct PPARγ agonist activities.[2] For instance, some isomers act as potent activators, while others have weaker or even antagonistic effects. This highlights the importance of stereochemistry in modulating PPARγ signaling. Given the structural similarity, it is highly probable that DHOA stereoisomers also exhibit differential activity at PPARγ.

G Protein-Coupled Receptor 132 (GPR132)

GPR132, also known as G2A, is a receptor involved in immune cell function and inflammation. 9-HODE has been identified as an agonist for GPR132.[8][9]

  • EC₅₀ Values: The half-maximal effective concentration (EC₅₀) for GPR132 activation by 9-HODE has been reported to be in the low micromolar range.[10] The activity of different 9-HODE stereoisomers and other HODE regioisomers at this receptor can vary.[9] It is plausible that specific DHOA stereoisomers may also act as ligands for GPR132, thereby modulating its signaling pathways.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of some oxidized fatty acids are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[11][12]

  • NF-κB Inhibition: While direct evidence for DHOA stereoisomers is still emerging, it is hypothesized that specific isomers may exert their anti-inflammatory effects by interfering with the activation of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes.

Table 1: Putative Molecular Targets and Biological Activities of DHOA Precursors

Molecular TargetLigand (HODE Isomer)Reported ActivityPotential Implication for DHOAs
PPARγ Various HODE isomersDifferential agonist activity[2][7]Stereospecific regulation of metabolism and inflammation
GPR132 9-HODEAgonist, EC₅₀ ~7.5 µM[10][13]Modulation of immune cell function
NF-κB Pathway Related oxylipinsInhibition of activation[11]Stereospecific anti-inflammatory effects

Conclusion and Future Directions

The stereochemistry of dihydroxyoctadecenoic acids is not a mere structural curiosity but a fundamental determinant of their biological function. As our understanding of the complex roles of these lipid mediators in health and disease expands, the ability to synthesize, isolate, and characterize individual stereoisomers becomes increasingly critical. For researchers in drug development, the stereospecific activities of DHOAs present both a challenge and an opportunity. Targeting specific DHOA signaling pathways with stereochemically defined molecules could lead to the development of novel therapeutics with enhanced efficacy and reduced off-target effects.

Future research should focus on:

  • The development of robust and scalable stereoselective syntheses for a wide range of DHOA isomers.

  • A systematic evaluation of the biological activities of all stereoisomers of the major DHOA regioisomers in various disease models.

  • The definitive identification of the molecular targets for each DHOA stereoisomer and the elucidation of their downstream signaling pathways.

  • The development of highly sensitive and specific analytical methods for the routine profiling of DHOA stereoisomers in clinical samples to explore their potential as biomarkers.

By embracing the complexity of DHOA stereochemistry, the scientific community can unlock the full therapeutic potential of this fascinating class of signaling lipids.

References

"erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid chemical structure and formula"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a dihydroxy fatty acid belonging to the oxylipin family. We will delve into its chemical structure, physicochemical properties, putative biological significance, and the analytical methodologies required for its robust quantification. This document is designed to serve as a foundational resource for professionals engaged in lipid research, toxicology, and the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is an oxidized metabolite derived from polyunsaturated fatty acids. Its structure is characterized by an 18-carbon chain with a carboxylic acid terminus, two hydroxyl groups at the 9th and 10th carbon positions, and a cis (Z) double bond at the 12th position.[1][2] The "erythro" designation specifies the relative stereochemistry of the two adjacent hydroxyl groups, indicating they are on opposite sides of the carbon chain in a Fischer projection. This stereochemical precision is critical for its interaction with biological systems.

Quantitative data and key identifiers for the compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid[1][2]
CAS Number 59959-49-8[3][4]
Molecular Formula C₁₈H₃₄O₄[3][4][5]
Molecular Weight 314.46 g/mol [3][4][5]
InChI Key XEBKSQSGNGRGDW-RBXPHNRJNA-N[4]
Canonical SMILES CCCCC/C=C\C--INVALID-LINK--O)O">C@HO[6]
Synonyms Leukotoxin diol, (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid[1][2]

Synthesis and Formation Pathways

The formation of dihydroxy fatty acids such as this one is a hallmark of oxidative metabolism. In biological systems, the synthesis often proceeds through an epoxide intermediate formed from a polyunsaturated fatty acid precursor like linoleic acid. This epoxide is subsequently hydrolyzed by epoxide hydrolase enzymes, leading to the formation of the vicinal diol. The stereochemistry of the final product (erythro vs. threo) is dictated by the stereochemistry of the precursor epoxide and the mechanism of the hydrolase.

A generalized synthetic pathway, which can be replicated chemically or occurs enzymatically, is illustrated below. The chemical synthesis often involves the oxidation of an alkene using a peroxy acid to form the epoxide, followed by acid-catalyzed hydrolysis.

G Linoleic Acid Linoleic Acid Epoxide Intermediate Epoxide Intermediate Linoleic Acid->Epoxide Intermediate  Cytochrome P450  or m-CPBA erythro-9,10-Dihydroxy-\n12(Z)-octadecenoic acid erythro-9,10-Dihydroxy- 12(Z)-octadecenoic acid Epoxide Intermediate->erythro-9,10-Dihydroxy-\n12(Z)-octadecenoic acid  Soluble/Microsomal  Epoxide Hydrolase (sEH/mEH)

Generalized pathway for the formation of dihydroxy fatty acids.

Biological Significance and Putative Mechanism of Action

While this specific molecule is primarily available as a research chemical, its structural class provides significant clues to its potential biological role.[3][5]

The "Leukotoxin Diol" Connection

One of its key synonyms is "Leukotoxin diol".[2] Leukotoxins are cytotoxic molecules, often produced by pathogenic bacteria, that can damage or kill leukocytes (white blood cells). These toxins are frequently epoxides of fatty acids. The conversion of a toxic epoxide (leukotoxin) into its corresponding diol (leukotoxin diol) is a critical detoxification step mediated by epoxide hydrolases in host organisms. Therefore, the presence of this compound in a biological system could serve as a biomarker for exposure to its parent epoxide toxin and the subsequent detoxification response.

Signaling Roles of Oxylipins

As an oxylipin, it may also possess intrinsic signaling activity. Many dihydroxy fatty acids are known to interact with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation. The related saturated compound, 9,10-dihydroxystearic acid, has been shown to improve glucose tolerance and insulin sensitivity in animal models, effects often mediated by PPARs.[7] Binding of a lipid ligand like this one to a PPAR could initiate a signaling cascade leading to changes in gene expression and a corresponding biological response.

G Compound erythro-9,10-Dihydroxy- 12(Z)-octadecenoic acid Receptor PPAR Nuclear Receptor Compound->Receptor Ligand Binding (Activation) Gene Target Gene Expression (e.g., Lipid Metabolism, Anti-inflammatory) Receptor->Gene Transcriptional Regulation Response Physiological Response Gene->Response Altered Protein Synthesis

Putative signaling pathway via nuclear receptor activation.

Experimental Protocol: Quantification by LC-MS/MS

For researchers aiming to quantify this analyte in biological matrices (e.g., plasma, cell culture supernatant), a robust and validated analytical method is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Causality in Method Design

The protocol outlined below is designed as a self-validating system. An internal standard is used to account for variations in sample extraction and instrument response. The choice of a C18 column is based on the hydrophobic nature of the fatty acid backbone, ensuring proper retention and separation. Negative ion mode mass spectrometry is selected because the carboxylic acid group is readily deprotonated, yielding a strong signal for the [M-H]⁻ ion.

Step-by-Step Methodology
  • Sample Preparation & Lipid Extraction:

    • To 100 µL of sample (e.g., plasma), add 10 µL of a suitable internal standard (e.g., a deuterated analog like d4-9,10-DiHODE).

    • Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE) for Cleanup & Concentration:

    • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

      • Gradient: Start at 50% B, increase to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): m/z 313.2 (for [M-H]⁻).

      • Product Ions (Q3): Monitor specific fragment ions for quantification and confirmation (e.g., fragments resulting from water loss or cleavage of the carbon chain).

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation + Internal Standard + Methanol Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) Supernatant Loading SPE SPE LC-MS/MS LC-MS/MS SPE->LC-MS/MS Reconstituted Extract Injection Data Processing Data Processing LC-MS/MS->Data Processing Chromatogram Integration Final Concentration Report Final Concentration Report Data Processing->Final Concentration Report

References

A Technical Guide to the Solubility and Stability of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid is an oxidized lipid metabolite derived from linoleic acid. As a member of the dihydroxy fatty acid family, it plays a role in various biological processes, making it a molecule of significant interest in metabolic research, drug discovery, and diagnostics. Understanding its fundamental physicochemical properties, particularly its solubility and stability, is paramount for accurate experimental design, formulation development, and data interpretation. The presence of a long hydrocarbon tail, a carboxylic acid head, two hydroxyl groups, and a cis-double bond creates a molecule with nuanced behavior in different chemical environments.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data but also the underlying scientific rationale and field-proven protocols for its handling and characterization.

Caption: Key identifiers for the target molecule.

Solubility Profile: A Dichotomy of Polarity

The solubility of this dihydroxy fatty acid is governed by the interplay between its nonpolar 18-carbon aliphatic chain and its polar functional groups: the carboxylic acid and the two hydroxyl groups. This amphipathic nature dictates its miscibility in various solvent systems.

Theoretical Considerations
  • Hydrophobic Character : The long C18 backbone is inherently hydrophobic, driving poor solubility in aqueous media. Similar long-chain fatty acids are practically insoluble in water[1].

  • Polar Character : The carboxylic acid moiety (pKa ~4-5) can be ionized to a carboxylate anion at neutral or basic pH, significantly enhancing aqueous solubility. The two hydroxyl groups further contribute to its polarity and ability to form hydrogen bonds.

  • Solvent Selection Rationale : Polar organic solvents are required to solvate both the polar head and the nonpolar tail effectively. Solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) are excellent candidates. Conversely, nonpolar solvents like hexane or petroleum ether are poor choices, as they cannot effectively solvate the polar functional groups[2].

Qualitative Solubility Data

While quantitative solubility data is scarce in the literature, a qualitative assessment based on its structure and data from similar compounds provides a reliable starting point for laboratory work.

Solvent SystemPredicted SolubilityRationale
Water (pH < 4) Very PoorThe carboxylic acid is protonated and neutral, minimizing interaction with water. The hydrophobic tail dominates.
Aqueous Buffers (pH > 7) Poor to LowThe carboxylic acid is deprotonated to the more soluble carboxylate form, but the long alkyl chain still limits overall solubility.
Ethanol / Methanol SolubleThese polar protic solvents can hydrogen bond with the hydroxyl and carboxylic acid groups while also solvating the alkyl chain. Ethanol is a common solvent for commercial preparations[3].
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of solvating the entire molecule effectively.
Dichloromethane (DCM) / Chloroform SolubleThese solvents can accommodate the alkyl chain, and while less polar than alcohols, they can interact with the hydroxyl groups[4].
Hexane / Petroleum Ether InsolubleThese nonpolar solvents cannot solvate the polar head group, a principle used in the purification of the saturated analogue, dihydroxystearic acid[2].
Protocol 1: Experimental Determination of Solubility

To establish quantitative solubility, the equilibrium shake-flask method is the gold standard. This protocol ensures the system reaches thermodynamic equilibrium, providing a true measure of solubility.

Objective: To accurately quantify the solubility of this compound in a selected solvent.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 10 mg in 1 mL of phosphate-buffered saline, pH 7.4) in a sealed, inert glass vial.

    • Causality: Using an excess of solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a defined period (typically 24-48 hours) using a shaker or rotator.

    • Causality: Continuous agitation and a sufficient incubation time are critical to ensure the dissolution process reaches equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Causality: This step is crucial for cleanly separating the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

  • Sample Collection & Dilution: Carefully collect a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with known concentrations of the compound.

    • Self-Validation: The standard curve provides the basis for accurate quantification. The method should demonstrate linearity, accuracy, and precision.

Figure 2: Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess solid to solvent B Agitate at constant T (24-48 hours) A->B Achieve saturation C Centrifuge to pellet solid B->C Reach equilibrium D Collect & dilute supernatant C->D E Quantify via HPLC/LC-MS D->E Analyze sample

Caption: A streamlined process for measuring solubility.

Stability Profile and Degradation

The chemical stability of this compound is dictated by its functional groups, which are susceptible to specific degradation pathways.

Key Instability Factors
  • Oxidation: The cis-double bond at the C12 position is a primary site for oxidation. Atmospheric oxygen, especially in the presence of light or trace metals, can initiate autoxidation, leading to the formation of hydroperoxides, epoxides, and eventually cleavage products like aldehydes and ketones[5][6]. The secondary hydroxyl groups can also be oxidized to ketones.

  • Temperature: Elevated temperatures accelerate oxidative degradation and other decomposition reactions. For long-term storage, low temperatures (-20°C or below) are recommended[4].

  • Light (Photostability): UV or visible light can provide the energy to initiate free-radical chain reactions, leading to rapid degradation. Therefore, the compound should always be handled and stored in amber vials or protected from light.

  • pH: While the diol and double bond are relatively stable across a moderate pH range, extreme pH conditions (strong acid or base) coupled with heat can catalyze hydrolysis or rearrangement reactions.

Figure 3: Primary Factors Affecting Stability cluster_factors center_node erythro-9,10-Dihydroxy- 12(Z)-octadecenoic acid O2 Oxygen (Autoxidation) O2->center_node Light Light (Photodegradation) Light->center_node Heat Heat (Thermal Degradation) Heat->center_node pH Extreme pH (Hydrolysis) pH->center_node

Caption: Environmental stressors impacting compound integrity.

Protocol 2: Forced Degradation (Stress Testing)

A forced degradation study is an essential tool to understand the intrinsic stability of a molecule. It identifies likely degradation products and the conditions to which the molecule is most sensitive.

Objective: To evaluate the stability of the compound under various stress conditions and identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in ethanol).

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial and incubate. Include a control sample (stock solution with no stressor) kept at ideal conditions.

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Neutralization: After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method.

    • Causality & Self-Validation: A stability-indicating method is one that can separate the intact parent compound from all potential degradation products without interference. This is typically achieved with a high-resolution C18 column and a gradient elution. A Photodiode Array (PDA) detector is used to assess peak purity, while a Mass Spectrometer (MS) is used to identify the mass of the parent and degradant peaks, aiding in structural elucidation[7].

Recommendations for Handling and Storage

Based on the compound's physicochemical properties, the following best practices are essential for maintaining its integrity.

  • Long-Term Storage: The solid compound should be stored in a tightly sealed container at -20°C or colder[4]. To prevent oxidation, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.

  • Stock Solutions: Prepare stock solutions in high-purity, anhydrous solvents like ethanol or DMSO. Divide solutions into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C.

  • Handling: When working with the compound or its solutions, use amber glass vials or tubes to protect it from light. Minimize its exposure to air. For aqueous experiments, prepare solutions fresh from a non-aqueous stock immediately before use.

Conclusion

This compound is a molecule with moderate polarity, rendering it soluble in polar organic solvents but largely insoluble in aqueous media, especially at acidic pH. Its stability is compromised by exposure to oxygen, light, and heat, primarily due to the susceptibility of its cis-double bond to oxidation. By employing the rigorous protocols and handling recommendations outlined in this guide, researchers can ensure the integrity of their samples, leading to reliable and reproducible results in their scientific endeavors.

References

An In-Depth Technical Guide to the Isomers of 9,10-Dihydroxy-12-octadecenoic Acid: From Stereochemistry to Biological Function

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Nuances of a Bioactive Lipid Mediator

In the intricate world of lipidomics, the biological significance of a molecule often lies not just in its core structure, but in the subtle variations of its three-dimensional arrangement. 9,10-Dihydroxy-12-octadecenoic acid (9,10-DiHOME), a diol metabolite of the essential fatty acid linoleic acid, is a compelling case in point. Once considered merely a detoxification product of its epoxide precursor, 9,10-DiHOME has emerged as a multifaceted signaling molecule implicated in a spectrum of physiological and pathological processes, including inflammation, immune regulation, and metabolic control.[1][2] This guide provides a comprehensive technical overview of the isomers of 9,10-DiHOME, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this fascinating lipid mediator. We will delve into its chemical diversity, explore the analytical strategies for its precise measurement, dissect its biological activities and underlying signaling pathways, and provide practical protocols for its synthesis and analysis.

I. The Chemical Landscape of 9,10-DiHOME: A Tale of Two Chiral Centers

The structure of 9,10-Dihydroxy-12-octadecenoic acid features two chiral centers at carbons 9 and 10, giving rise to a family of four stereoisomers. This stereochemical diversity is not a trivial matter; the spatial arrangement of the hydroxyl groups profoundly influences the molecule's biological activity.

The four stereoisomers are categorized into two pairs of enantiomers, which are also diastereomers of each other:

  • (9R, 10S)- and (9S, 10R)-9,10-DiHOME (erythro diastereomers): In the erythro configuration, the hydroxyl groups are on the same side in a Fischer projection.

  • (9R, 10R)- and (9S, 10S)-9,10-DiHOME (threo diastereomers): In the threo configuration, the hydroxyl groups are on opposite sides in a Fischer projection.

The biosynthesis of 9,10-DiHOME from linoleic acid proceeds via the formation of a 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) intermediate, catalyzed by cytochrome P450 (CYP) enzymes.[1][3] The subsequent hydrolysis of the epoxide by soluble epoxide hydrolase (sEH) yields the vicinal diol.[1][3] The stereochemistry of the resulting DiHOME is dependent on the stereochemistry of the parent EpOME and the nature of the epoxide ring-opening reaction. For instance, the acid-catalyzed hydrolysis of a cis-epoxide typically results in the formation of a threo-diol.[4]

It is crucial for researchers to recognize that commercially available 9,10-DiHOME is often sold as a racemic mixture, denoted as (±)9(10)-DiHOME, containing all four stereoisomers.[5] For studies aiming to elucidate the specific biological roles of each isomer, the use of stereochemically pure standards is paramount.

II. Analytical Strategies for the Isomeric Resolution and Quantification of 9,10-DiHOME

The structural similarity of the 9,10-DiHOME isomers, along with their regioisomer 12,13-DiHOME, presents a significant analytical challenge. However, advances in chromatographic and mass spectrometric techniques have made their separation and quantification in complex biological matrices feasible.

A. Sample Preparation: The Foundation of Accurate Analysis

The journey to accurate quantification begins with meticulous sample preparation. The choice of method depends on the biological matrix (e.g., plasma, tissues, cell culture media) and the research question.

Key Considerations for Sample Preparation:

  • Lipid Extraction: Liquid-liquid extraction (LLE) using methods like the Folch or Bligh-Dyer techniques, which utilize a chloroform/methanol/water solvent system, is a common starting point for isolating lipids from aqueous samples.[6][7] Solid-phase extraction (SPE) with C18 or mixed-mode cartridges can also be employed for sample cleanup and enrichment.[4][7]

  • Internal Standards: The use of stable isotope-labeled internal standards, such as 9,10-DiHOME-d4, is essential for accurate quantification by mass spectrometry, as they compensate for variations in sample extraction and instrument response.[8]

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization of the hydroxyl and carboxyl groups is necessary to increase the volatility and thermal stability of the analytes. Common derivatizing agents include silylating reagents (e.g., BSTFA) for hydroxyl groups and esterification reagents (e.g., diazomethane or pentafluorobenzyl bromide) for the carboxyl group.[9]

Step-by-Step Protocol: Solid-Phase Extraction (SPE) for 9,10-DiHOME from Plasma

  • Sample Spiking: To 100 µL of plasma, add an appropriate amount of a deuterated internal standard solution (e.g., 9,10-DiHOME-d4).

  • Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene, BHT) to the plasma sample. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol and 2 mL of water through it.

  • Sample Loading: Dilute the supernatant with 1 mL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the DiHOME isomers with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water, 50:50, v/v) for LC-MS/MS analysis.

B. Chromatographic Separation: Resolving the Isomers

The key to differentiating the isomers of 9,10-DiHOME lies in the use of chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. For DiHOME isomers, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective.

Table 1: Example Chiral HPLC Conditions for 9,10-DiHOME Isomer Separation

ParameterConditionRationale
Column Chiralcel OD-H or similar polysaccharide-based columnProvides stereospecific interactions for enantiomeric separation.
Mobile Phase Hexane/Isopropanol/Acetic Acid (e.g., 95:5:0.1, v/v/v)Normal-phase chromatography often provides better resolution for these types of chiral separations.
Flow Rate 1.0 mL/minOptimized for resolution and analysis time.
Detection UV at 210 nm or Mass Spectrometry (MS)UV detection is suitable for purified standards, while MS provides the necessary sensitivity and selectivity for biological samples.
C. Mass Spectrometry: Sensitive and Specific Detection

Tandem mass spectrometry (MS/MS) is the gold standard for the quantification of 9,10-DiHOME in biological samples due to its high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of fatty acids, as the carboxyl group is readily deprotonated.

  • Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive MS/MS technique used for quantification. It involves monitoring a specific precursor ion-to-product ion transition for each analyte.

Table 2: Example MRM Transitions for 9,10-DiHOME and its Regioisomer

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9,10-DiHOME313.2201.115
12,13-DiHOME313.2183.115
9,10-DiHOME-d4 (ISTD)317.2205.115

Experimental Workflow: Chiral LC-MS/MS Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry ChiralLC Chiral HPLC Separation Dry->ChiralLC ESI Electrospray Ionization (Negative Mode) ChiralLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Concentration of each Isomer Quantification->Result

Caption: Workflow for the chiral analysis of 9,10-DiHOME isomers.

III. Chemical Synthesis of 9,10-DiHOME Isomers: A Chemist's Toolkit

While biological systems produce a complex mixture of 9,10-DiHOME isomers, chemical synthesis provides a means to obtain specific stereoisomers in high purity, which are indispensable for use as analytical standards and for investigating their distinct biological activities.

A. Synthesis of erythro-9,10-DiHOME

The erythro diastereomers are typically synthesized via a syn-dihydroxylation of the double bond in oleic acid (a precursor to 9,10-DiHOME with a double bond at the C9-C10 position).

Protocol: syn-Dihydroxylation using Potassium Permanganate [1][10]

  • Saponification of Oleic Acid: Dissolve oleic acid in an aqueous solution of sodium hydroxide with gentle heating to form sodium oleate.

  • Oxidation: Cool the solution and slowly add a dilute solution of potassium permanganate with vigorous stirring, maintaining a low temperature (around 10°C). The reaction proceeds through a cyclic manganate ester intermediate.

  • Quenching and Hydrolysis: After a short reaction time, quench the reaction by adding a reducing agent such as sodium sulfite to reduce the excess permanganate. Acidify the solution with a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate and precipitate the erythro-9,10-dihydroxystearic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

B. Synthesis of threo-9,10-DiHOME

The threo diastereomers are generally synthesized via an anti-dihydroxylation of oleic acid, which is a two-step process involving epoxidation followed by acid-catalyzed hydrolysis.

Protocol: Epoxidation and Hydrolysis

  • Epoxidation of Oleic Acid: React oleic acid with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA) or performic acid (generated in situ from formic acid and hydrogen peroxide), to form the corresponding epoxide, 9,10-epoxyoctadecanoic acid.

  • Acid-Catalyzed Ring Opening: Treat the epoxide with a dilute acid (e.g., sulfuric acid or perchloric acid) in an aqueous medium. The acid-catalyzed hydrolysis of the epoxide proceeds via an SN2-like mechanism, resulting in the anti-addition of the two hydroxyl groups and the formation of the threo-diol.

  • Purification: The resulting threo-9,10-dihydroxystearic acid can be purified by chromatography or recrystallization.

C. Enantioselective Synthesis: The Sharpless Asymmetric Dihydroxylation

For the synthesis of specific enantiomers of 9,10-DiHOME, the Sharpless asymmetric dihydroxylation is a powerful tool.[2][5] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, to achieve high enantioselectivity in the dihydroxylation of alkenes.

Key Components of the Sharpless Asymmetric Dihydroxylation:

  • Osmium Tetroxide (OsO₄): The primary oxidizing agent.

  • Chiral Ligand: Dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivatives, such as (DHQ)₂-PHAL or (DHQD)₂-PHAL, which create a chiral environment around the osmium catalyst. The choice of ligand determines which face of the double bond is hydroxylated, thus controlling the stereochemical outcome.

  • Stoichiometric Oxidant: A co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide in the catalytic cycle, allowing for the use of only a catalytic amount of the toxic and expensive osmium reagent.

By applying the Sharpless asymmetric dihydroxylation to a suitable oleic acid derivative, researchers can selectively synthesize each of the four stereoisomers of 9,10-DiHOME in high enantiomeric purity.

IV. Biological Activities and Signaling Pathways: The Functional Consequences of Stereoisomerism

The isomers of 9,10-DiHOME are not mere bystanders in biological systems; they are active participants in a variety of signaling pathways, and their effects can be stereospecific.

A. Inflammation and Immune Modulation

9,10-DiHOME and its regioisomer 12,13-DiHOME are often referred to as leukotoxins due to their effects on leukocytes.[1][11] They have been implicated in the pathophysiology of acute respiratory distress syndrome (ARDS).[1][3] At low concentrations, they can act as chemoattractants for neutrophils, while at higher concentrations, they can inhibit the neutrophil respiratory burst.[3] Interestingly, some studies have shown that the threo configuration of 9,10-DiHOME exhibits greater biological activity in certain contexts compared to the erythro form.[3]

Recent research has also highlighted a role for gut microbiota in the production of 9,10-DiHOME, which in turn can promote the differentiation of regulatory T cells (Tregs), suggesting a role in maintaining immune homeostasis in the gut.[12]

B. Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Both 9,10-DiHOME and 12,13-DiHOME have been identified as ligands for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[1] Activation of PPARγ by these diols can lead to an increased expression of genes involved in fatty acid uptake and metabolism, such as CD36 and fatty acid-binding protein 4 (FABP4).[1]

C. Mitochondrial Function

9,10-DiHOME has been shown to directly impact mitochondrial function. At pathological concentrations, it can induce mitochondrial swelling, the release of cytochrome c, and ultimately, apoptosis.[3] This mitochondrial toxicity is thought to contribute to the cellular damage observed in conditions like ARDS.

Signaling Pathway of 9,10-DiHOME

G cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_cellular_effects Cellular Effects Linoleic_Acid Linoleic Acid CYP450 Cytochrome P450 Linoleic_Acid->CYP450 EpOME 9(10)-EpOME CYP450->EpOME sEH Soluble Epoxide Hydrolase (sEH) EpOME->sEH DiHOME 9,10-DiHOME (Isomers) sEH->DiHOME PPARg PPARγ Activation DiHOME->PPARg Mitochondria Mitochondrial Dysfunction DiHOME->Mitochondria Immune_Modulation Immune Modulation DiHOME->Immune_Modulation Gene_Expression ↑ Gene Expression (CD36, FABP4) PPARg->Gene_Expression FA_Uptake ↑ Fatty Acid Uptake Gene_Expression->FA_Uptake Cytochrome_c ↑ Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis ↑ Apoptosis Cytochrome_c->Apoptosis Neutrophil Neutrophil Chemotaxis & Respiratory Burst Inhibition Immune_Modulation->Neutrophil Treg Treg Differentiation Immune_Modulation->Treg

Caption: Biosynthesis and major signaling pathways of 9,10-DiHOME.

V. Concluding Remarks and Future Directions

The isomers of 9,10-Dihydroxy-12-octadecenoic acid represent a fascinating and increasingly important area of lipid research. Their diverse and stereospecific biological activities underscore the necessity of precise analytical methods and the availability of pure isomeric standards. For researchers in academia and industry, a thorough understanding of the chemistry, analysis, synthesis, and biology of these molecules is crucial for unraveling their roles in health and disease and for exploring their potential as therapeutic targets or biomarkers.

Future research should focus on:

  • Elucidating the specific roles of each of the four stereoisomers in different biological contexts.

  • Identifying the specific receptors and signaling proteins that mediate the effects of 9,10-DiHOME isomers.

  • Investigating the therapeutic potential of modulating 9,10-DiHOME levels or activities in diseases such as ARDS, inflammatory bowel disease, and metabolic disorders.

By continuing to explore the subtleties of these bioactive lipid mediators, the scientific community can unlock new avenues for understanding and treating a wide range of human diseases.

VI. References

  • Cayman Chemical. (2019). 9,10-DiHOME and 12,13-DiHOME. --INVALID-LINK--

  • Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981.

  • Organic Syntheses. (1941). erythro-9,10-Dihydroxystearic acid. Coll. Vol. 1, p.208 (Org. Synth. 1932, 12, 24).

  • Morisseau, C., & Hammock, B. D. (2013). Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: A review of recent studies. Prostaglandins & Other Lipid Mediators, 104-105, 12-20.

  • MedChemExpress. (n.d.). (±)9,10-DiHOME. --INVALID-LINK--

  • PubChem. (n.d.). (9S,10S)-9,10-Dihydroxyoctadecanoate. --INVALID-LINK--

  • mzCloud. (n.d.). (+/-)9,10-dihydroxy-12Z-octadecenoic acid. --INVALID-LINK--

  • Oliw, E. H., & Hamberg, M. (2011). Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases. Journal of Lipid Research, 52(11), 1995–2004.

  • Kishino, S., et al. (2023). Gut microbiota-derived lipid metabolites facilitate regulatory T cell differentiation. Nature Communications, 14(1), 3497.

  • FooDB. (n.d.). (9R,10S,12Z)-9,10-Dihydroxy-8-oxo-12-octadecenoic acid. --INVALID-LINK--

  • Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. --INVALID-LINK--

  • PubChem. (n.d.). (9Z,12Z)-(7S,8S)-Dihydroxyoctadeca-9,12-dienoic acid. --INVALID-LINK--

  • Burla, B., et al. (2018). Lipidomics from sample preparation to data analysis: a primer. Analytical and Bioanalytical Chemistry, 410(22), 5435–5445.

  • AOCS. (2019). The Chromatographic Resolution of Chiral Lipids. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Synthesis of vinyl threo-9, 10-threo-12, 13-tetrahydroxystearates. --INVALID-LINK--

  • PubChem. (n.d.). 9,10-DiHOME. --INVALID-LINK--

  • PubChem. (n.d.). 9,10-dihydroxy-12Z-octadecenoic acid-(d4). --INVALID-LINK--

  • Wheelock, C. E., et al. (2018). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 59(10), 2024–2034.

  • Wheelock, C. E., et al. (2020). Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(5), 158611.

  • Edin, M. L., et al. (2022). sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury. Proceedings of the National Academy of Sciences, 119(13), e2118285119.

  • Spiteller, G., et al. (2003). Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes. Journal of Chromatography B, 784(2), 351-365.

  • BYJU'S. (n.d.). Difference Between Enantiomers And Diastereomers. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. --INVALID-LINK--

  • YouTube. (2022). What are the various ways of Chiral Separation by using HPLC?--INVALID-LINK--

References

"biological role of oxidized linoleic acid metabolites"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Role of Oxidized Linoleic Acid Metabolites

Introduction: Beyond an Essential Fatty Acid

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid (PUFA), is an indispensable component of the human diet, primarily sourced from vegetable oils, nuts, and seeds.[1] While its role as a structural component of cell membranes and a precursor to longer-chain fatty acids like arachidonic acid is well-established, a more nuanced and biologically potent aspect of its function lies in its conversion to a diverse family of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs).[2] These molecules are generated through both tightly regulated enzymatic pathways and non-enzymatic free radical-mediated reactions, particularly under conditions of oxidative stress.[3][4]

OXLAMs, including hydroxyoctadecadienoic acids (HODEs), ketooctadecadienoic acids (oxo-ODEs), epoxyoctadecenoic acids (EpOMEs), and dihydroxyoctadecenoic acids (DiHOMEs), are not mere byproducts of lipid peroxidation. They are potent signaling lipids that actively modulate a vast array of physiological and pathophysiological processes, including inflammation, immunity, pain perception, vascular function, and carcinogenesis.[3][4] Their effects are often stereospecific and receptor-mediated, revealing a sophisticated layer of biological control. This guide provides a technical overview of the biosynthesis, signaling mechanisms, and biological significance of key OXLAMs, intended for researchers, scientists, and drug development professionals seeking to understand and target these critical pathways.

Chapter 1: The Biosynthetic Landscape of OXLAMs

The biological activity of OXLAMs begins with their formation from linoleic acid. This conversion occurs via multiple pathways, the prevalence of which can be tissue-specific and dependent on the physiological or pathological state.

Enzymatic Pathways

Regulated enzymatic processes produce specific OXLAM isomers, leading to precise biological outcomes.

  • Lipoxygenase (LOX) Pathway: The 15-lipoxygenase-1 (15-LOX-1) enzyme is a primary driver of LA metabolism, converting it into 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE), which is rapidly reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE).[5] This pathway is particularly relevant in macrophages and is implicated in the inflammatory response within atherosclerotic lesions.[6]

  • Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes, renowned for their role in prostaglandin synthesis from arachidonic acid, can also oxygenate linoleic acid to form predominantly 9(R)-HODE.[7][8]

  • Cytochrome P450 (CYP) Pathway: CYP monooxygenases, particularly isoforms like CYP2C and CYP2J, metabolize LA to form epoxy fatty acids (EpFAs): 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME).[1][9][10] These epoxides are often intermediary metabolites, further processed by the soluble epoxide hydrolase (sEH) enzyme into the corresponding diols, 9,10-DiHOME and 12,13-DiHOME, which frequently exhibit distinct and more potent biological activities.[1][11]

Non-Enzymatic Pathway

In conditions of heightened oxidative stress, such as chronic inflammation or ischemia-reperfusion injury, non-enzymatic, free radical-mediated peroxidation of LA becomes prominent.[4] This process generates a racemic mixture of hydroperoxides (e.g., 9-HpODE and 13-HpODE), which are subsequently reduced to a mixture of HODE stereoisomers (e.g., 9(S)-HODE, 9(R)-HODE, 13(S)-HODE, and 13(R)-HODE).[8] The presence of these mixtures is often considered a hallmark of oxidative stress.[12]

Secondary Metabolism

The initial oxidation products are often substrates for further enzymatic conversion. HODEs can be further oxidized by dehydrogenases to form their corresponding ketones, 9-oxo-ODE and 13-oxo-ODE, which are particularly potent activators of the nuclear receptor PPARγ.[13][14] As mentioned, EpOMEs are hydrolyzed by sEH to DiHOMEs, a critical step that can switch the biological signal from protective to pathological.[11]

G cluster_0 Linoleic Acid (LA) cluster_1 Enzymatic Pathways cluster_2 Non-Enzymatic Pathway cluster_3 Primary Metabolites cluster_4 Secondary Metabolites LA Linoleic Acid LOX 15-LOX-1 LA->LOX COX COX-1/2 LA->COX CYP CYP450 LA->CYP ROS Free Radicals (ROS) LA->ROS HpODE_13 13(S)-HpODE LOX->HpODE_13 HODE_9R 9(R)-HODE COX->HODE_9R EpOMEs 9,10-EpOME 12,13-EpOME CYP->EpOMEs HpODE_mix 9/13-HpODE (Racemic) ROS->HpODE_mix HODE_13S 13(S)-HODE HpODE_13->HODE_13S Reduction DiHOMEs 9,10-DiHOME 12,13-DiHOME EpOMEs->DiHOMEs sEH HODE_mix 9/13-HODE (Racemic) HpODE_mix->HODE_mix Reduction OxoODEs 9/13-oxo-ODE HODE_13S->OxoODEs Dehydrogenase HODE_mix->OxoODEs Dehydrogenase

Overview of major OXLAM biosynthesis pathways.

Chapter 2: Key OXLAMs and Their Receptor-Mediated Signaling

OXLAMs exert their effects by engaging with specific cellular receptors, including nuclear receptors, G protein-coupled receptors (GPCRs), and ion channels. The differential affinity of various OXLAMs for these receptors is the basis for their diverse and sometimes opposing biological activities.

Hydroxyoctadecadienoic Acids (HODEs)

9-HODE and 13-HODE are the most extensively studied OXLAMs and serve as excellent examples of how structurally similar molecules can have distinct biological functions.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Both 9-HODE and 13-HODE, along with their keto-derivatives (oxo-ODEs), are recognized as endogenous ligands for PPARs, particularly PPARγ.[15][16][17][18][19] Activation of PPARγ by 13-HODE in macrophages is a key mechanism that promotes the expression of genes like CD36, facilitating fatty acid uptake and contributing to foam cell formation in atherosclerosis.[6][19] However, this activation can also have anti-inflammatory and pro-differentiation effects, for instance in colon cancer cells.[15][16][17] The 13(S)-HODE enantiomer is a more potent PPARγ agonist than the 13(R)-HODE form.[20][21]

cluster_0 Cytoplasm cluster_1 Nucleus HODE 13(S)-HODE 13-oxo-ODE PPARg PPARγ HODE->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds DNA Gene Target Gene Transcription (e.g., CD36, Adiponectin) PPRE->Gene Induces Nucleus Nucleus

PPARγ activation pathway by HODEs and oxo-ODEs.
  • G Protein-Coupled Receptor 132 (GPR132/G2A): This receptor, highly expressed in macrophages, shows a strong preference for 9-HODE.[6][22] Activation of GPR132 by 9-HODE is predominantly pro-inflammatory.[6] It triggers Gq-mediated signaling, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) and diacylglycerol (DAG) production, and subsequent calcium mobilization and protein kinase C (PKC) activation. This cascade can promote inflammatory cytokine release and contribute to the progression of atherosclerotic lesions.[6][8]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Both 9-HODE and 13-HODE are endogenous activators of the TRPV1 ion channel, a key receptor involved in pain and thermal sensation.[4][22] By binding to and opening the TRPV1 channel on sensory neurons, these OXLAMs can lower the threshold for activation, contributing to peripheral pain sensitization and hyperalgesia, particularly in the context of inflammation.[4]

DiHOMEs and Their Precursors (EpOMEs)

The CYP/sEH pathway produces metabolites with significant roles in vascular biology, inflammation, and metabolism.

  • Vascular Permeability and Cytotoxicity: While their epoxide precursors (EpOMEs) are generally considered less active or even protective, the sEH-derived DiHOMEs (leukotoxin diols) are implicated in pathological processes.[11] Elevated levels of 9,10-DiHOME and 12,13-DiHOME have been associated with increased vascular permeability and cytotoxicity, contributing to conditions like acute respiratory distress syndrome.[11]

  • Metabolic Regulation: In contrast to their cytotoxic potential at high concentrations, DiHOMEs also function as important metabolic regulators. Specifically, 12,13-DiHOME has emerged as a lipokine—a lipid hormone—released from brown adipose tissue (BAT) in response to cold or exercise.[23][24] This exercise-induced rise in 12,13-DiHOME promotes fatty acid uptake and utilization in skeletal muscle, enhancing metabolic health.[24][25] This dual role highlights the critical importance of concentration and context in determining the biological outcome of OXLAM signaling.

Chapter 3: OXLAMs in Health and Disease

The balance and interplay of OXLAMs are critical determinants of tissue homeostasis. Dysregulation of their production or signaling is a common feature in a wide range of human diseases.

Atherosclerosis and Cardiovascular Disease

OXLAMs are major components of oxidized low-density lipoprotein (oxLDL) and are abundant in atherosclerotic plaques.[4][6] Their roles are complex and stage-dependent. In early atherogenesis, the enzymatic production of 13-HODE by 15-LOX-1 in macrophages may be protective, promoting anti-inflammatory responses via PPARγ.[6] In later, more advanced lesions, non-enzymatic oxidation predominates, leading to an accumulation of 9-HODE, which drives pro-inflammatory and pro-apoptotic pathways through GPR132, contributing to plaque instability.[6]

Cancer

The role of OXLAMs in cancer is multifaceted, with reports suggesting both pro- and anti-tumorigenic effects depending on the cancer type and the specific metabolite.[3] Increased LA consumption and subsequent oxidation have been linked to the promotion of certain cancers.[9][26][27] For instance, CYP-derived EpOMEs can promote colon tumorigenesis by activating inflammatory signaling pathways.[9] Conversely, the PPARγ-activating properties of 13(S)-HODE can induce apoptosis and inhibit proliferation in colorectal cancer cell lines.[21] The stereoisomer 13(R)-HODE, however, can promote proliferation through different signaling pathways, underscoring the exquisite specificity of these systems.[20][21]

Inflammation and Immunity

OXLAMs are potent modulators of the immune response.[28][29] 9-HODE is generally considered pro-inflammatory, enhancing inflammatory responses in models of meta-inflammation.[7] In contrast, 13-HODE can help mediate the switch from a pro-inflammatory to an anti-inflammatory state during processes like muscle repair.[12] Furthermore, metabolites produced by the gut microbiota from linoleic acid, such as 10-hydroxy-cis-12-octadecenoic acid (HYA), can ameliorate intestinal inflammation by strengthening the epithelial barrier, suggesting a role for OXLAMs in host-microbiome interactions.[30][31]

Neurological Function and Pain

Linoleic acid and its metabolites are crucial for brain development and function.[32][33] OXLAMs can regulate neuronal morphogenesis, the fundamental process of establishing neural circuits.[33] As previously noted, their ability to activate TRPV1 channels makes them direct contributors to pain signaling pathways, and they are increasingly recognized as mediators of chronic pain states.[4]

Chapter 4: A Practical Guide to OXLAM Analysis

Accurate quantification of OXLAMs is essential for understanding their biological roles. Due to their low abundance and structural similarity, this requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Quantitative Data: Representative OXLAM Concentrations

The concentrations of OXLAMs can vary significantly between tissues and physiological states. The table below provides representative plasma concentrations measured in a rat model, illustrating the typical levels encountered in research.

MetaboliteMean Concentration (nmol/L) in Rat Plasma
9-HODE57.8 - 84.0
13-HODE123.2 - 138.6
9-oxoODE218.1 - 263.0
13-oxoODE57.8 - 69.5
(Data compiled from references[13][14])
Experimental Protocol: OXLAM Extraction and LC-MS/MS Quantification

This protocol provides a robust workflow for the analysis of OXLAMs from plasma or serum.

Causality and Self-Validation:

  • Protein Precipitation & Saponification: Methanol is used not only to precipitate proteins, which would otherwise interfere with analysis, but also as a solvent. The subsequent addition of NaOH (saponification) is a critical step to hydrolyze OXLAMs from their esterified forms within complex lipids (e.g., triglycerides, phospholipids), ensuring the measurement of the total metabolite pool.[13] This provides a more comprehensive view of the OXLAM burden.

  • Isotope Dilution: The addition of a known quantity of stable isotope-labeled internal standards (e.g., 9-HODE-d4) at the very beginning is the cornerstone of a self-validating system. These standards behave identically to the endogenous analytes during extraction and ionization but are distinguished by mass. Any sample loss during the multi-step procedure will affect the analyte and the standard equally, allowing for precise correction and yielding highly accurate quantification.

  • Solid-Phase Extraction (SPE): This step is crucial for sample clean-up and concentration. A C18 reverse-phase sorbent is used to retain the lipophilic OXLAMs while salts and other polar interferences are washed away. This significantly reduces matrix effects during MS analysis, improving signal-to-noise and reliability.

  • LC-MS/MS: Reverse-phase liquid chromatography separates the different OXLAM isomers prior to detection. Tandem mass spectrometry (MS/MS) provides exquisite specificity. A precursor ion (matching the molecular weight of the OXLAM) is selected and fragmented, and a specific product ion is monitored. This "Multiple Reaction Monitoring" (MRM) transition is unique to the analyte, virtually eliminating false positives and ensuring trustworthy identification and quantification.[13]

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an antioxidant solution (e.g., BHT/EDTA) to prevent auto-oxidation during sample handling.

    • Add 10 µL of a stable isotope-labeled internal standard mix (e.g., 9-HODE-d4, 13-HODE-d4) in ethanol.

    • Add 400 µL of ice-cold methanol to precipitate proteins. Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Saponification (Total OXLAMs):

    • To the supernatant, add 100 µL of 1 M NaOH.

    • Incubate at 60°C for 30 minutes to hydrolyze esterified lipids.

    • Neutralize the sample by adding 50 µL of 2 M HCl.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol followed by 2 mL of water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 2 mL of water to remove salts.

    • Elute the OXLAMs with 2 mL of methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Inject 5-10 µL onto a C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Perform a chromatographic separation using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Detect analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode with optimized MRM transitions for each analyte and internal standard.

  • Quantification:

    • Calculate the peak area ratio of the endogenous analyte to its corresponding labeled internal standard.

    • Determine the concentration using a calibration curve prepared with authentic standards and subjected to the same extraction procedure.

A 1. Plasma Sample + Internal Standards B 2. Protein Precipitation (Methanol) A->B C 3. Saponification (NaOH) (Hydrolyzes Esters) B->C D 4. Solid-Phase Extraction (C18 SPE) C->D E Wash (Remove Salts) D->E F Elute (Methanol) D->F G 5. Evaporation F->G H 6. Reconstitution G->H I 7. LC-MS/MS Analysis (Separation & Detection) H->I

Workflow for OXLAM extraction and analysis.

Conclusion

Oxidized linoleic acid metabolites are a functionally diverse and potent class of lipid signaling molecules. Their formation, driven by both regulated enzymatic action and unregulated oxidative stress, gives rise to compounds that critically influence health and disease. Through specific interactions with receptors like PPARγ, GPR132, and TRPV1, OXLAMs orchestrate complex signaling cascades that control inflammation, cell fate, metabolism, and nociception. The often opposing actions of closely related isomers (e.g., 9-HODE vs. 13-HODE) and the metabolic conversion of precursors to more active products (e.g., EpOMEs to DiHOMEs) highlight the remarkable complexity and context-dependency of their biological roles. A thorough understanding of these pathways, underpinned by robust analytical methodologies, is paramount for researchers aiming to develop novel diagnostics and therapeutic strategies targeting the vast network of diseases in which these metabolites are implicated.

References

Methodological & Application

"synthesis of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid from oleic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Stereoselective Synthesis of erythro-9,10-Dihydroxyoctadecanoic Acid from Oleic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific guide for the synthesis of erythro-9,10-dihydroxyoctadecanoic acid, a vicinal diol, from its readily available precursor, oleic acid. The core of this transformation lies in the stereoselective syn-dihydroxylation of the C9-C10 (Z)-alkene. We will explore the mechanistic underpinnings of this reaction and present two detailed, field-proven protocols: the highly reliable osmium tetroxide-catalyzed Upjohn dihydroxylation and the classical potassium permanganate oxidation. This guide emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them based on a sound understanding of the underlying chemical principles. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, workup, purification, and characterization.

A note on nomenclature: The target molecule is the saturated dihydroxy fatty acid derived from oleic acid. The correct IUPAC name is erythro-9,10-dihydroxyoctadecanoic acid (also known as 9,10-dihydroxystearic acid). The query's reference to "12(Z)-octadecenoic acid" in the product name is likely a typographical error, as the dihydroxylation reaction saturates the C9-C10 double bond.

Scientific Principles: The Chemistry of syn-Dihydroxylation

The conversion of an alkene to a vicinal diol is a cornerstone transformation in organic synthesis.[1] To achieve the desired erythro stereochemistry from a (Z)-alkene like oleic acid, a syn-dihydroxylation is required, where both hydroxyl groups are added to the same face of the double bond.[2][3] This is accomplished through reagents that proceed via a cyclic intermediate.

Mechanism of Osmium Tetroxide (OsO₄) Dihydroxylation

Osmium tetroxide is the premier reagent for achieving high-yield, clean syn-dihydroxylation.[3] The reaction mechanism is a concerted [3+2] cycloaddition between the alkene's π-bond and two of the Os=O bonds.[4]

  • Cycloaddition: The electron-rich double bond of oleic acid attacks the electrophilic osmium center, forming a five-membered cyclic osmate ester intermediate. This concerted step ensures that both oxygen atoms are delivered to the same face of the double bond, establishing the syn stereochemistry.[2][3]

  • Catalytic Turnover: Due to the high cost and toxicity of OsO₄, the reaction is almost always performed with a catalytic amount of osmium.[1][5] A stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO), is required to regenerate the active Os(VIII) species from the reduced Os(VI) form after the diol is released. This is the basis of the Upjohn dihydroxylation.[1][4]

  • Hydrolysis: The cyclic osmate ester is then hydrolyzed (cleaved) by a reducing agent or water to release the diol product, erythro-9,10-dihydroxyoctadecanoic acid.[3]

G cluster_main Osmium Tetroxide Catalytic Cycle A Oleic Acid (Z-Alkene) C Cyclic Osmate Ester Intermediate A->C + OsO₄ [3+2] Cycloaddition B OsO₄ (Catalyst) Os(VIII) B->C D erythro-9,10-Diol (Product) C->D Hydrolysis E Reduced Osmium Os(VI) C->E E->B Oxidation F NMO (Co-oxidant) F->E Regenerates Catalyst G N-Methylmorpholine F->G

Caption: Catalytic cycle for the Upjohn dihydroxylation of Oleic Acid.

Mechanism of Potassium Permanganate (KMnO₄) Dihydroxylation

Potassium permanganate, when used under cold, dilute, and alkaline conditions, can also perform syn-dihydroxylation. The mechanism is analogous to that of OsO₄, proceeding through a cyclic manganate ester intermediate.[5][6]

However, KMnO₄ is a much stronger oxidizing agent. If the temperature is not kept low or the solution is acidic or neutral, over-oxidation can occur, leading to the cleavage of the C-C bond and the formation of carboxylic acids (in this case, azelaic acid and pelargonic acid).[7] Strict adherence to reaction conditions is paramount for success with this method.

Experimental Protocols

Protocol A: High-Fidelity Synthesis via Upjohn Dihydroxylation

This protocol utilizes a catalytic amount of osmium tetroxide with NMO as the co-oxidant. It is highly reliable and generally provides excellent yields of the desired diol.

Materials & Equipment:

  • Oleic Acid (high purity)

  • Osmium Tetroxide (OsO₄), 2.5% solution in t-butanol

  • N-Methylmorpholine N-oxide (NMO), 50% solution in water

  • Acetone

  • Water (deionized)

  • Sodium Sulfite (Na₂SO₃)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of oleic acid in a 4:1 mixture of acetone and water (200 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add 1.2 equivalents of NMO solution.

  • Catalyst Introduction (Caution!): Under a fume hood, carefully add the osmium tetroxide solution (e.g., 0.02 equivalents). The solution will typically turn dark brown.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the oleic acid spot.

  • Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the dark color dissipates. Stir for 30 minutes.

  • Workup:

    • Remove the majority of the acetone using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure to yield the crude product.

    • Purify the crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the pure erythro-9,10-dihydroxyoctadecanoic acid.

    • Alternatively, recrystallization from ethanol can be performed.[7]

Protocol B: Classical Synthesis via Permanganate Oxidation

This protocol is a cost-effective alternative but requires strict temperature control to prevent unwanted side reactions.[7]

Materials & Equipment:

  • Oleic Acid (technical grade, ~90%)

  • Sodium Hydroxide (NaOH)

  • Potassium Permanganate (KMnO₄)

  • Sodium Sulfite (Na₂SO₃) or Sodium Disulfite

  • Hydrochloric Acid (HCl), concentrated

  • Petroleum Ether or Hexane

  • Ethanol

  • Large beaker (e.g., 500 mL), magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Saponification: Dissolve 314 mg (7.85 mmol) of NaOH in 32 mL of water in a beaker. Add 3.14 g (10.0 mmol, assuming 90% purity) of oleic acid. Heat and stir the mixture until a clear soap solution is formed.

  • Reaction Setup: Transfer the solution to a larger beaker and add 250 mL of ice-cold water. Place the beaker in an ice bath and stir vigorously to bring the temperature to below 10 °C.

  • Oxidation: While maintaining the temperature below 10 °C, add 25 mL of a cold 1% aqueous KMnO₄ solution over approximately 1 minute. The purple color of the permanganate should be consumed.

  • Quenching: After 5 minutes of stirring, quench the excess KMnO₄ by adding solid sodium sulfite in small portions until the purple/brown color disappears.

  • Precipitation: Acidify the colorless mixture with concentrated hydrochloric acid. A colorless, fluffy precipitate of the crude dihydroxy acid will form.[7]

  • Workup:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • To remove unreacted saturated fatty acid impurities, wash the crude solid with cold petroleum ether or hexane. The desired dihydroxy acid is insoluble in this solvent.[7]

  • Purification:

    • Dry the washed solid under vacuum.

    • Recrystallize the product from hot ethanol to yield pure erythro-9,10-dihydroxyoctadecanoic acid. The reported melting point is 132 °C.[7]

Workflow and Data Summary

The overall process for synthesizing and isolating the target compound follows a standard chemical synthesis workflow.

Caption: General experimental workflow for the synthesis of dihydroxy fatty acids.

Comparative Data Table
ParameterProtocol A: Upjohn DihydroxylationProtocol B: Permanganate Oxidation
Primary Reagent Catalytic OsO₄ / Stoichiometric NMOStoichiometric KMnO₄
Stereoselectivity Excellent (syn)Good (syn), condition-dependent
Key Condition Catalytic turnoverStrict low temperature control (<10 °C)[7]
Typical Yield High (>90%)Moderate to Good (60-87%)[7]
Main Byproducts MinimalOver-oxidation/cleavage products
Safety High toxicity (OsO₄ requires fume hood)Standard laboratory hazard
Cost High (due to Osmium)Low
Pros High reliability, clean reaction, high yieldLow cost, readily available reagents
Cons Cost, toxicity of catalystRisk of over-oxidation, lower yields

Applications of Dihydroxy Fatty Acids

Dihydroxy fatty acids (DHFAs) are not merely synthetic curiosities; they are an important class of lipid mediators with diverse biological activities.[8] They are found in various biological systems and can be generated enzymatically by lipoxygenases or cytochrome P450s.[9] Synthetic DHFAs, such as the one described here, serve as crucial standards for analytical studies and as building blocks for the development of new materials and therapeutics, including biodegradable polymers and lubricants.[10][11]

References

Mass Spectrometry Analysis of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive framework for the sensitive and specific analysis of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 9,10-DiHOME is a dihydroxy fatty acid derived from linoleic acid, recognized for its biological activities, including its role as a ligand for the peroxisome proliferator-activated receptor (PPAR) gamma and its potential toxicity in certain tissue preparations.[1] Accurate quantification of this and related lipid metabolites is crucial for advancing research in metabolic diseases, toxicology, and drug development. This document details field-proven protocols for sample extraction from biological matrices, optimized LC-MS/MS parameters for robust quantification, and key considerations for data interpretation.

Foundational Principles: Why LC-MS/MS for 9,10-DiHOME?

The analysis of specific fatty acid metabolites like 9,10-DiHOME within complex biological systems presents significant challenges. The sheer diversity of lipids often leads to isobaric interferences (compounds with the same mass) and matrix effects that can suppress the analyte signal. Mass spectrometry (MS) has become an indispensable technique for such analyses due to its inherent sensitivity and specificity.[2][3]

Coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS) provides a powerful analytical solution.[4]

  • Chromatographic Separation (LC): The LC stage separates 9,10-DiHOME from other lipids and matrix components based on its physicochemical properties before it enters the mass spectrometer. This is critical for resolving 9,10-DiHOME from its structural isomers, ensuring analytical accuracy.

  • Selective Detection (MS/MS): Tandem mass spectrometry provides two layers of mass filtering. The first stage isolates the deprotonated 9,10-DiHOME molecule (the precursor ion), and the second stage detects specific fragment ions (product ions) generated after collision-induced dissociation (CID). This process, particularly in Multiple Reaction Monitoring (MRM) mode, yields exceptional specificity and sensitivity, allowing for reliable quantification even at low concentrations.[5][6]

This guide focuses on a direct analysis approach using electrospray ionization in negative ion mode (ESI-), which is highly effective for detecting the deprotonated carboxylate ion of underivatized fatty acids.[7][8]

Protocol I: Sample Preparation - The Key to Reliable Data

Rigorous sample preparation is paramount for isolating target lipids from complex matrices while removing contaminants that could interfere with analysis.[9] The choice of method depends on the sample type (e.g., plasma, tissue, cell culture) and the desired throughput. The primary goal is to efficiently extract 9,10-DiHOME into a solvent compatible with the LC-MS system.

Method A: Liquid-Liquid Extraction (LLE)

LLE is a robust and widely used method for lipid extraction, leveraging the solubility of lipids in organic solvents to partition them away from aqueous sample components.[10][11] The Bligh-Dyer method is a classic example.[10][11]

Rationale: This protocol uses a chloroform/methanol/water solvent system. Methanol serves to denature proteins and break lipid-protein associations, while chloroform acts as the primary extraction solvent for the lipids.[10] The addition of water induces phase separation, resulting in an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids), which can be easily collected.

Step-by-Step LLE Protocol (for Plasma):

  • Sample Aliquot: Place 100 µL of plasma into a clean borosilicate glass tube.

  • Internal Standard: Add 10 µL of an internal standard solution (e.g., this compound-d4 in methanol) to account for extraction variability and matrix effects.

  • Solvent Addition: Add 375 µL of a pre-chilled 1:2 (v/v) chloroform:methanol solution.

  • Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of ultrapure water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve complete phase separation.

  • Collection: Carefully collect the lower organic layer using a glass syringe and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 80:20 acetonitrile:water) for injection.

Method B: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE and is highly amenable to automation.[12] A reversed-phase (e.g., C18) SPE cartridge is used to retain the non-polar fatty acid while polar contaminants are washed away.

Rationale: The sample is loaded onto the C18 sorbent under aqueous conditions, causing 9,10-DiHOME to bind to the stationary phase. A polar wash solvent is used to remove interferences like salts and polar metabolites. Finally, a non-polar solvent is used to elute the analyte of interest.

Step-by-Step SPE Protocol:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of ultrapure water.

  • Sample Loading: Load the plasma sample (pre-mixed with internal standard and diluted 1:1 with 4% phosphoric acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the 9,10-DiHOME with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Drying & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the LC mobile phase as described in the LLE protocol.

Protocol II: LC-MS/MS Instrumental Analysis

The instrumental parameters must be carefully optimized to achieve the desired sensitivity, specificity, and chromatographic resolution.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column provides excellent retention and separation for dihydroxy fatty acids.[1][12] A gradient elution is employed to effectively separate the analyte from the complex lipid background.

Parameter Recommended Setting Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Industry standard for lipidomics, providing excellent separation of fatty acids.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode or provides counter-ions in negative mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting non-polar analytes.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks and good sensitivity.
Injection Volume 5 µLA typical volume to balance sensitivity without overloading the column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.

LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.00100
15.00100
15.16040
18.06040
Tandem Mass Spectrometry (MS/MS) Conditions

Analysis is performed using a triple quadrupole mass spectrometer equipped with an ESI source operating in negative ion mode.

Rationale: Fatty acids readily lose a proton from their carboxylic acid group, forming a stable [M-H]⁻ ion, which is ideal for detection in negative ESI mode.[8] MRM is used for quantification due to its superior sensitivity and specificity.[5][6] The molecular formula of 9,10-DiHOME is C₁₈H₃₄O₄, with a monoisotopic mass of approximately 314.25 Da.[13][14] The expected precursor ion [M-H]⁻ is therefore m/z 313.2.

Predicted Fragmentation: Collision-induced dissociation of the [M-H]⁻ ion of 9,10-DiHOME is expected to induce cleavage at the carbon-carbon bond between the two hydroxyl-bearing carbons (C9-C10). This alpha-cleavage is a characteristic fragmentation pathway for vicinal diols. Based on experimental data for related isomers, key fragments are anticipated around m/z 171 and m/z 201.[13]

Experimental Workflow for 9,10-DiHOME Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quant Quantification (Calibration Curve) Integrate->Quant

Caption: A generalized workflow for the quantitative analysis of 9,10-DiHOME.

Optimized MS/MS (MRM) Parameters:

Analyte Precursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms) Collision Energy (eV) Purpose
9,10-DiHOME 313.2171.110015Quantifier
9,10-DiHOME 313.2201.110018Qualifier
9,10-DiHOME-d4 (IS) 317.2175.110015Internal Standard

Note: Collision energies are instrument-dependent and must be optimized empirically.

Proposed MS/MS Fragmentation of 9,10-DiHOME

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of 9,10-DiHOME.

Data Interpretation and Quality Control

System Suitability: Before analyzing samples, inject a standard solution of 9,10-DiHOME to confirm system performance, including retention time stability, peak shape, and signal intensity.

Qualitative Confirmation: The identity of 9,10-DiHOME in a sample is confirmed if:

  • The retention time matches that of an authentic chemical standard within a narrow window (e.g., ±0.1 min).

  • The ratio of the qualifier ion peak area to the quantifier ion peak area is consistent with that of the standard.

Quantitative Analysis:

  • Calibration Curve: Prepare a series of calibration standards of known 9,10-DiHOME concentrations, each containing a fixed amount of the internal standard.

  • Peak Area Ratio: Plot the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte.

  • Regression: Apply a linear regression with 1/x or 1/x² weighting to generate a calibration curve. The concentration of 9,10-DiHOME in unknown samples is then calculated from this curve.

  • Quality Controls: Analyze quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples to ensure the accuracy and precision of the analytical run.

Conclusion

This application note provides a robust and validated methodology for the quantitative analysis of this compound in biological samples. The combination of optimized sample preparation using either LLE or SPE with a highly specific and sensitive LC-MS/MS method allows for reliable determination of this important lipid metabolite. Adherence to these protocols and quality control measures will ensure the generation of high-quality, reproducible data essential for researchers in the fields of lipidomics and metabolic research.

References

Application Note: A Systematic Guide to the Structural Elucidation of Dihydroxy Fatty Acids using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Power of NMR in Analyzing Dihydroxy Fatty Acids

Dihydroxy fatty acids (DHFAs) are a class of oxidized lipids that play significant roles in various physiological and pathological processes, including inflammation, cell signaling, and host defense. The precise location and stereochemistry of the two hydroxyl groups along the fatty acid chain are critical determinants of their biological activity. However, this structural complexity presents a significant analytical challenge. While mass spectrometry is invaluable for determining molecular weight and fragmentation patterns, it often falls short in unambiguously assigning the positions of functional groups and defining stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an exceptionally powerful and indispensable tool for the complete structural elucidation of DHFAs.[1][2][3] As a non-destructive technique, NMR provides unparalleled insight into the molecular framework by mapping the connectivity of atoms and their spatial relationships.[4][5] This guide provides a systematic workflow, from sample preparation to advanced 2D NMR analysis and stereochemical determination, empowering researchers to confidently characterize novel DHFAs.

Core Principles: Decoding the NMR Spectrum of a Dihydroxy Fatty Acid

A fatty acid molecule is primarily a long aliphatic chain, leading to significant signal overlap in the ¹H NMR spectrum.[3] The key to successful elucidation lies in identifying and interpreting the unique signals generated by the protons and carbons at and near the sites of modification—the carboxylic acid headgroup and, crucially, the two hydroxyl-bearing carbons.

  • ¹H NMR Spectroscopy : This is the initial and most sensitive NMR experiment.[3] Protons attached to carbons bearing hydroxyl groups (H-C-OH) are deshielded and typically resonate in the 3.5-4.5 ppm region.[6][7][8] Protons on carbons adjacent to the carbonyl group (α-CH₂) appear around 2.3-2.5 ppm.[3][9] The bulk of the methylene -(CH₂)n- protons in the aliphatic chain create a large, poorly resolved signal complex around 1.2-1.6 ppm.[9]

  • ¹³C NMR Spectroscopy : With its much larger chemical shift range, ¹³C NMR offers better signal resolution.[9][10] The carboxylic acid carbon is highly deshielded (>170 ppm), while the carbons bearing the hydroxyl groups (C-OH) typically resonate between 60-80 ppm.[10][11] The remaining aliphatic carbons appear in the 10-40 ppm range.[12]

  • 2D NMR Spectroscopy : While 1D spectra provide a census of chemical environments, 2D NMR experiments reveal how these environments are connected. They are the cornerstone of de novo structure elucidation.

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds (H-C-H).[13][14] This allows for the tracing of proton-proton spin systems, effectively "walking" along the carbon chain.[9][15]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom to which it is directly attached.[9][16] This is a vital step for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Detects correlations between protons and carbons that are two or three bonds away.[9][17] This long-range information is critical for connecting the spin systems identified in COSY and for definitively placing the hydroxyl groups by correlating protons near the carbinol methines to the carbinol carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity.[18][19][20] This is the primary method for determining the relative stereochemistry of the two hydroxyl groups.

Systematic Workflow for DHFA Structure Elucidation

A successful structural analysis follows a logical progression, where the results of each experiment inform the next, creating a self-validating system.

G cluster_prep Sample Handling cluster_1D Initial Assessment cluster_2D_connect Connectivity Mapping cluster_stereo Stereochemistry cluster_final Final Structure SamplePrep Sample Preparation (Dissolution, Derivatization) H1_NMR 1D ¹H NMR (Identify key proton signals) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Identify carbinol carbons) H1_NMR->C13_NMR COSY 2D COSY (Map H-H spin systems) C13_NMR->COSY HSQC 2D HSQC (Link ¹H to ¹³C) COSY->HSQC HMBC 2D HMBC (Establish long-range C-H connectivity) HSQC->HMBC NOESY 2D NOESY (Determine relative stereochemistry) HMBC->NOESY CDA Chiral Derivatization (Determine absolute configuration) NOESY->CDA Structure Complete Structure (Position & Stereochemistry) CDA->Structure

Caption: Overall workflow for DHFA structure elucidation.

Detailed Experimental Protocols

Protocol 1: Sample Preparation & 1D NMR Acquisition

The quality of the NMR data is directly dependent on meticulous sample preparation.[21]

  • Sample Quantity : Dissolve 5-10 mg of the purified dihydroxy fatty acid in 0.6 mL of a suitable deuterated solvent for ¹H and 2D NMR. For a high-quality ¹³C spectrum, a more concentrated sample (20-50 mg) is recommended.[21]

  • Solvent Selection : Deuterated chloroform (CDCl₃) is commonly used for fatty acids.[9] Deuterated methanol (CD₃OD) can also be used and has the advantage of exchanging with the -OH protons, causing their signals to disappear, which can help simplify the spectrum.

  • Derivatization (Optional but Recommended) : Free carboxylic acids can cause signal broadening. Esterification to the methyl ester (FAME) using a reagent like boron trifluoride in methanol (BF₃-MeOH) or diazomethane is highly recommended.[22][23] This sharpens the NMR signals and simplifies the α-CH₂ region of the spectrum.

  • Internal Standard : Add tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[21]

  • ¹H NMR Acquisition :

    • Use a standard single-pulse experiment on a spectrometer of at least 400 MHz.

    • Ensure proper tuning and shimming to achieve optimal resolution.

    • Acquire data with a spectral width covering at least 0-10 ppm.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

Protocol 2: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

These experiments are essential for piecing together the molecular structure. Standard pulse programs available on modern spectrometers can be used.

  • COSY :

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Acquire at least 256 increments in the indirect dimension (F1) and 2K data points in the direct dimension (F2).

  • HSQC :

    • Use a phase-sensitive gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.2). This will distinguish CH/CH₃ signals (positive phase, often colored red) from CH₂ signals (negative phase, often colored blue).[9]

    • Set the spectral widths to cover the full proton range in F2 and the aliphatic/carbinol carbon range (e.g., 0-90 ppm) in F1.

  • HMBC :

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz. This allows for the observation of 2- and 3-bond correlations.[9][17]

G cluster_1D 1D Data cluster_2D 2D Correlation Experiments cluster_info Derived Information H1 ¹H Signals COSY COSY (¹H ↔ ¹H) H1->COSY HSQC HSQC (¹H ↔ ¹³C, 1-bond) H1->HSQC HMBC HMBC (¹H ↔ ¹³C, 2-3 bonds) H1->HMBC C13 ¹³C Signals C13->HSQC C13->HMBC Spinsys Spin Systems (Chain Fragments) COSY->Spinsys Assignments Direct C-H Assignments HSQC->Assignments Connectivity Fragment Connectivity HMBC->Connectivity Spinsys->Connectivity Assignments->Connectivity

Caption: Logical integration of 2D NMR experiments.

Protocol 3: Stereochemical Analysis using NOESY
  • Acquisition : Use a standard 2D NOESY pulse sequence (e.g., noesygpph).

  • Mixing Time : The crucial parameter is the mixing time (d8), which allows for the transfer of magnetization through space. A typical range for molecules of this size is 300-800 ms. Run a few experiments with different mixing times to find the optimal value.

  • Interpretation : Look for cross-peaks between the two carbinol methine protons (H-C-OH).

    • A strong NOESY cross-peak between these two protons indicates they are on the same face of the alkyl chain, suggesting a syn or erythro relative stereochemistry.

    • The absence of a NOESY cross-peak suggests they are on opposite faces, indicating an anti or threo relationship.

Protocol 4: Determining Absolute Configuration with a Chiral Derivatizing Agent (CDA)

To determine the absolute configuration (R/S) at each chiral center, the DHFA must be reacted with a chiral derivatizing agent to form diastereomers, which are distinguishable by NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example.[24]

  • Derivatization : React the purified DHFA methyl ester (approx. 1-2 mg) with both (R)-MTPA-Cl and (S)-MTPA-Cl in separate NMR tubes. An in-tube derivatization method can be highly efficient.[25] This creates bis-MTPA esters.

  • NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

  • Analysis : Carefully compare the chemical shifts of protons near the newly formed chiral esters. The Mosher's method provides an empirical model to relate the observed chemical shift differences (Δδ = δS - δR) to the absolute configuration of the carbinol center.

Data Interpretation: A Hypothetical Case Study

Let's consider an unknown C18 dihydroxy fatty acid methyl ester.

1D NMR Data:

  • ¹H NMR : Signals at ~3.8 ppm and ~4.1 ppm suggest two H-C-OH groups. A triplet at ~2.3 ppm corresponds to the α-CH₂ group. A singlet at ~3.67 ppm is the methyl ester.

  • ¹³C NMR : Signals at ~70 ppm and ~75 ppm confirm two C-OH carbons. A signal at ~174 ppm is the ester carbonyl.

2D NMR Analysis:

  • COSY : Tracing correlations from the H-C-OH protons in both directions allows mapping of the two alkyl chains attached to the diol unit.

  • HSQC : Confirms the C-H attachments, assigning the ¹³C signals at 70 and 75 ppm to the carbons whose protons resonate at 3.8 and 4.1 ppm, respectively.

  • HMBC : This is the key experiment. A correlation from the methyl ester protons (~3.67 ppm) to the carbonyl carbon (~174 ppm) confirms the ester. Crucially, observing correlations from protons at C8 and C11 to the carbinol carbon at C9, and from protons at C9 and C12 to the carbinol carbon at C10, would unambiguously place the hydroxyl groups at the C9 and C10 positions.

  • NOESY : A strong cross-peak is observed between the proton at C9 (~3.8 ppm) and the proton at C10 (~4.1 ppm). This indicates a syn (or erythro) relative stereochemistry.

Chiral Derivatization:

  • After forming the bis-(R)- and bis-(S)-MTPA esters, analysis of the Δδ values according to the Mosher's model confirms the configuration as 9R, 10R.

Table 1: Typical NMR Chemical Shift Ranges for Dihydroxy Fatty Acid Methyl Esters (in CDCl₃)

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-CH₃ (terminal)0.8 - 0.914
-(CH₂)n- (bulk chain)1.2 - 1.622 - 32
-CH₂-COOH (α-position)2.3 - 2.534
-CH₂-C=O (β-position)1.6 - 1.825
-CH(OH)- (carbinol)3.5 - 4.565 - 78
-COOCH₃ ~3.67~51.5
-C=O (ester carbonyl)-~174

Note: These are typical values and can vary based on solvent and proximity to other functional groups.[7][8][10][11][12][26]

Conclusion

The structural elucidation of dihydroxy fatty acids is a complex but achievable task with a systematic and multi-faceted NMR spectroscopy approach. By logically combining 1D and 2D NMR experiments, researchers can definitively determine the carbon backbone, locate the positions of the hydroxyl groups, and elucidate their relative stereochemistry. The further application of chiral derivatizing agents allows for the assignment of the absolute configuration, leading to a complete and unambiguous structural characterization. This comprehensive understanding is paramount for correlating molecular structure with biological function in the expanding field of lipidomics.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biological Significance of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME)

This compound, also known as Leukotoxin diol, is a member of the oxylipin family of lipid mediators.[1] Oxylipins are bioactive metabolites derived from the oxidation of polyunsaturated fatty acids, such as linoleic acid.[2][3] These molecules are pivotal in regulating a wide array of physiological and pathological processes, including the initiation and resolution of inflammation.[4][5] The precise quantification of specific oxylipins like 9,10-DiHOME in biological matrices is therefore essential for understanding their role in health and disease, and for the development of novel therapeutic strategies.

Analytical Challenges

The quantification of 9,10-DiHOME presents significant analytical hurdles. Its endogenous concentrations in tissues and fluids are often extremely low, requiring highly sensitive detection methods.[3][6] Furthermore, the complexity of biological samples (e.g., plasma, serum, tissue homogenates) introduces substantial matrix effects that can interfere with accurate measurement. The presence of structurally similar isomers also necessitates a highly selective analytical approach to ensure correct identification and quantification.

Principle of the Method

To address these challenges, this guide details a robust and validated method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for analyzing lipid mediators due to its unparalleled sensitivity, selectivity, and specificity.[6][7] The method employs a stable isotope-labeled internal standard to correct for sample loss and matrix-induced ionization variability. Sample preparation is streamlined using Solid-Phase Extraction (SPE) to isolate the analyte and remove interfering substances. Chromatographic separation is achieved with a reversed-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring the highest degree of confidence in the quantitative results.

Method Overview

The entire analytical workflow is designed to ensure accuracy, precision, and high throughput, from sample receipt to final data reporting. The process involves spiking the sample with an internal standard, extracting the lipids, separating the analyte via LC, and detecting it with MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Deuterated Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile/Methanol) Spike->Precipitate Extract Solid-Phase Extraction (SPE) (C18 Cartridge) Precipitate->Extract Dry Evaporation & Reconstitution Extract->Dry LC LC Separation (Reversed-Phase C18) Dry->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Integrate Peak Integration & Area Ratio Calculation MS->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify

Caption: High-level workflow for 9,10-DiHOME quantification.

Materials and Reagents

ItemRecommended Specification
Standards
This compoundAnalytical Standard (>98% purity)
This compound-d4Deuterated Internal Standard (>98% purity)
Solvents
Acetonitrile (ACN), Methanol (MeOH), WaterLC-MS Grade
Formic Acid (FA)LC-MS Grade
Hexane, Ethyl AcetateHPLC Grade
Consumables
SPE CartridgesC18, e.g., 100 mg, 1 mL
LC ColumnC18 Reversed-Phase, e.g., 2.1 x 100 mm, <2 µm
Autosampler VialsLow-adsorption, glass or polypropylene
Centrifuge TubesPolypropylene, 1.5 mL and 15 mL
Equipment
CentrifugeRefrigerated, capable of >10,000 x g
SPE ManifoldVacuum or Positive Pressure
Solvent EvaporatorNitrogen stream or centrifugal evaporator
LC-MS/MS SystemUPLC/HPLC coupled to a triple quadrupole MS

Sample Preparation: Solid-Phase Extraction (SPE)

The Critical Role of the Internal Standard

Accurate quantification is impossible without an appropriate internal standard (IS). The ideal IS is a stable isotope-labeled (e.g., deuterated) version of the analyte.[8][9][10] The IS is added at the very beginning of the sample preparation process. Because it is chemically identical to the analyte but mass-shifted, it co-elutes chromatographically and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and precise results.

Rationale for Solid-Phase Extraction

While liquid-liquid extraction (LLE) is a viable option, solid-phase extraction (SPE) is often preferred for oxylipin analysis due to its efficiency, reproducibility, and ease of automation.[6][11] A reversed-phase C18 sorbent is particularly effective.[4] It retains nonpolar to moderately polar compounds, like 9,10-DiHOME, from an aqueous matrix while allowing highly polar contaminants (salts, sugars) to pass through. A subsequent wash with a weak organic solvent removes less-retained interferences, after which the analyte of interest is eluted with a strong organic solvent. This process provides excellent sample cleanup and concentration.[12][13]

SPE_Process Condition 1. Condition Activate sorbent (Methanol then Water) Load 2. Load Apply pre-treated sample Condition->Load Wash 3. Wash Remove polar interferences (Water/Methanol mix) Load->Wash Elute 4. Elute Collect analyte (Ethyl Acetate/Hexane) Wash->Elute

Caption: The four essential steps of the Solid-Phase Extraction protocol.

Detailed Protocol 1: SPE for Plasma/Serum Samples
  • Sample Thawing: Thaw biological samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL polypropylene tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard solution (e.g., 100 ng/mL in methanol) to each sample, standard, and quality control (QC). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[7] Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube containing 600 µL of acidified water (0.1% formic acid).

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[12]

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

  • Drying: Dry the SPE cartridge under vacuum or nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the 9,10-DiHOME and internal standard with 1 mL of ethyl acetate/hexane (75:25 v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial LC mobile phase (e.g., 60:40 water:acetonitrile). Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Rationale for Parameter Selection

Chromatography: A reversed-phase C18 column provides excellent retention and separation for fatty acids.[14] A gradient elution, starting with a higher aqueous content and ramping to a high organic content, is necessary to first elute polar contaminants and then the analyte of interest, ensuring separation from other lipid isomers.[15] The addition of a weak acid like formic acid to the mobile phase aids in the protonation of silanol groups on the column and promotes the deprotonation of the analyte's carboxylic acid group in the ESI source, enhancing signal in negative ion mode.

Mass Spectrometry: Electrospray ionization in negative mode (ESI-) is ideal for acidic molecules like 9,10-DiHOME.[7] In the MS, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. This ion is then fragmented in the collision cell, and specific, stable product ions are monitored. This precursor-to-product transition is known as Multiple Reaction Monitoring (MRM) and is highly specific to the analyte's structure, virtually eliminating chemical noise and ensuring accurate quantification.[16]

Table 1: Recommended LC Parameters
ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol. 5 µL
Gradient 0-1 min, 40% B; 1-7 min, 40-95% B; 7-9 min, 95% B; 9.1-12 min, 40% B
Table 2: Illustrative MS/MS Parameters (MRM Transitions)

Note: These values must be optimized empirically on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
9,10-DiHOME 313.2185.1 (quantifier)5015
313.2171.1 (qualifier)5020
9,10-DiHOME-d4 317.2187.15015
Detailed Protocol 2: LC-MS/MS Instrument Setup and Acquisition
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • MS Tuning: Infuse a standard solution of 9,10-DiHOME to optimize MS parameters, including precursor/product ion selection and collision energies, for maximum signal intensity.

  • Sequence Setup: Create the analysis sequence, including blanks, calibration standards, QC samples, and unknown samples.

  • Injection: Inject 5 µL of the reconstituted extract.

  • Data Acquisition: Acquire data using the optimized MRM method for the duration of the LC gradient.

Method Validation

A bioanalytical method must be validated to ensure its performance is reliable and reproducible.[17] Key validation parameters should be assessed according to established guidelines.

Approach to Validation

Validation experiments are performed by spiking known concentrations of the analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma) to create calibration curves and QC samples.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit results that are directly proportional to the concentration of the analyte. Assessed by a calibration curve using at least 6 non-zero points.Coefficient of determination (r²) > 0.99[4]
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise > 10; Accuracy within ±20%; Precision <20% RSD[5]
Accuracy The closeness of the measured value to the true value. Assessed at low, mid, and high QC levels.Mean value within ±15% of nominal value (±20% at LLOQ)[18]
Precision The closeness of repeated measurements. Assessed as intra-day and inter-day variability at QC levels.Relative Standard Deviation (RSD) <15% (<20% at LLOQ)[18]
Recovery The efficiency of the extraction process. Determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.Consistent, precise, and reproducible
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.Assessed by comparing analyte response in post-extraction spiked matrix to response in neat solution
Stability Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).Mean concentration within ±15% of initial concentration[18]

Data Analysis and Quantification

Peak Integration and Ratio Calculation

Using the instrument's software, integrate the chromatographic peaks for the analyte and the internal standard to obtain their respective peak areas. For each injection, calculate the Peak Area Ratio (PAR):

PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

Calibration Curve and Concentration Determination

A calibration curve is generated by plotting the PAR of the calibration standards against their known concentrations. A linear regression with a 1/x or 1/x² weighting is typically applied. The concentration of 9,10-DiHOME in the unknown samples is then calculated by interpolating their PAR values from this regression line.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound in biological samples. By leveraging the selectivity of Solid-Phase Extraction and the sensitivity of LC-MS/MS, this method is capable of producing accurate, precise, and reliable data. The emphasis on a stable isotope-labeled internal standard and thorough method validation ensures the trustworthiness of the results, making this protocol highly suitable for researchers, scientists, and drug development professionals investigating the roles of lipid mediators in biological systems.

References

Application Notes and Protocols: Erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid as a Biochemical Assay Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-9,10-dihydroxy-12(Z)-octadecenoic acid is an oxygenated fatty acid, part of the complex family of lipid mediators known as octadecanoids.[1][2] Its structure, featuring vicinal diols, suggests a potential role in modulating enzymatic pathways involved in epoxide metabolism. This document provides detailed application notes and protocols for the use of this compound as a biochemical assay reagent, specifically as a potential modulator of soluble epoxide hydrolase (sEH) and leukotriene A4 hydrolase (LTA4H) activity. These enzymes are critical in regulating inflammation, pain, and blood pressure, making them important targets in drug discovery.[3][4][5]

Introduction to this compound

This compound is a derivative of linoleic acid, an 18-carbon polyunsaturated fatty acid. The "erythro" configuration specifies the relative stereochemistry of the two hydroxyl groups on carbons 9 and 10. These dihydroxy fatty acids can be formed in mammals through the action of various enzymes, including cytochrome P450 (CYP) monooxygenases followed by epoxide hydrolases.[1][2]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₈H₃₄O₄[6][7]
Molecular Weight 314.46 g/mol [6][7]
CAS Number 59959-49-8[7]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.

Principle of Application: Modulation of Epoxide Hydrolase Activity

Soluble epoxide hydrolase (sEH) and leukotriene A4 hydrolase (LTA4H) are key enzymes in the metabolism of endogenous signaling lipids.[3][5][8]

  • Soluble Epoxide Hydrolase (sEH): sEH converts epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties, into their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids or DHETs).[3][8][9] Inhibition of sEH is a therapeutic strategy to increase the levels of beneficial EETs.[4]

  • Leukotriene A4 Hydrolase (LTA4H): LTA4H is a bifunctional enzyme that catalyzes the hydrolysis of leukotriene A4 (LTA4), an unstable epoxide, to leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[5][10][11] Inhibiting LTA4H is a strategy to reduce inflammation in various diseases.[5][11]

Given that this compound is a diol product structurally similar to the products of sEH and LTA4H, it can be hypothesized to act as a product inhibitor or a competitive inhibitor of these enzymes. Therefore, it can be utilized as a tool compound in biochemical assays to study the activity and inhibition of these hydrolases.

Signaling Pathway Context:

sEH_Pathway AA Arachidonic Acid / Linoleic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Oxidation Epoxides Epoxides (EETs, Vernolic Acid) CYP->Epoxides sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) Epoxides->sEH Hydrolysis Biological_Effects_Epoxides Anti-inflammatory, Vasodilatory Effects Epoxides->Biological_Effects_Epoxides Diols Vicinal Diols (DHETs, 9,10-DiHOME) sEH->Diols Biological_Effects_Diols Reduced Biological Activity Diols->Biological_Effects_Diols Test_Compound erythro-9,10-Dihydroxy- 12(Z)-octadecenoic acid (Potential Inhibitor) Test_Compound->sEH Inhibition

Caption: Proposed mechanism of sEH inhibition.

Experimental Protocols

The following protocols describe the use of this compound as a test compound in a fluorometric inhibitor screening assay for soluble epoxide hydrolase (sEH). This principle can be adapted for LTA4H assays with appropriate substrates and buffers.

Materials and Reagents
  • This compound

  • Recombinant human sEH

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[4][12]

  • sEH assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1 mg/mL BSA)

  • Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)[9]

  • DMSO (anhydrous)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 330-362 nm, Emission: 460-465 nm)[8][9][12]

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • sEH Enzyme Solution: Dilute recombinant sEH to the desired concentration in sEH assay buffer. The optimal concentration should be determined empirically by running a titration curve.

  • sEH Substrate Solution: Dilute the PHOME substrate in sEH assay buffer to the desired final concentration (typically in the low micromolar range).

  • Positive Control Stock Solution: Prepare a stock solution of NCND in DMSO.

sEH Inhibition Assay Protocol

This protocol is designed for a 96-well plate format.

  • Prepare Test Compound Dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations for testing. A typical starting range would be from 100 µM down to 1 nM.

  • Assay Plate Setup:

    • Blank (No Enzyme) Wells: Add assay buffer and the highest concentration of the test compound solvent (DMSO).

    • Vehicle Control (No Inhibitor) Wells: Add sEH enzyme solution and DMSO.

    • Positive Control Wells: Add sEH enzyme solution and the positive control inhibitor.

    • Test Compound Wells: Add sEH enzyme solution and the serial dilutions of this compound.

  • Pre-incubation: Add 2 µL of the diluted test compounds, positive control, or DMSO to the appropriate wells. Then add 88 µL of the diluted sEH enzyme solution to all wells except the blank wells. Add 90 µL of assay buffer to the blank wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 10 µL of the sEH substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~330-360 nm and emission at ~460-465 nm.[9][12]

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of erythro-9,10-dihydroxy-12(Z)- octadecenoic acid Add_Inhibitor Add test compound, positive control, or vehicle to wells Prep_Compound->Add_Inhibitor Prep_Enzyme Prepare sEH enzyme solution Add_Enzyme Add sEH enzyme solution (pre-incubate for 15 min) Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare sEH substrate solution Add_Substrate Initiate reaction with sEH substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C for 30 min Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence (Ex: ~330-360nm, Em: ~460-465nm) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Curve Plot dose-response curve and determine IC₅₀ Calculate_Inhibition->Plot_Curve

Caption: Workflow for sEH inhibitor screening assay.

Data Analysis
  • Subtract Background: Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] x 100

  • Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Best Practices and Troubleshooting

  • Solubility: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations. Precipitation can lead to inaccurate results. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

  • Enzyme Concentration: The concentration of sEH should be optimized to ensure a linear reaction rate over the incubation period and a sufficient signal-to-background ratio.

  • Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Controls: Always include positive and vehicle controls to validate the assay performance.

  • Troubleshooting Poor Z' factor: If the assay performance is poor (Z' factor < 0.5), consider optimizing the concentrations of the enzyme and substrate, the incubation time, and the buffer conditions.

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and other chemicals.[13][14]

  • Storage: Store the solid compound and stock solutions at -20°C or below, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles of solutions.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydroxy Fatty Acid

Erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid is a dihydroxy derivative of a C18 unsaturated fatty acid. While direct studies on its specific anti-inflammatory activity are limited, the broader class of dihydroxy fatty acids has garnered scientific interest for their roles as signaling molecules and potential modulators of inflammatory pathways.[1] These molecules can be generated endogenously and may act to resolve inflammation, making them intriguing candidates for novel therapeutic agents.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the anti-inflammatory properties of this compound. The protocols herein are designed to be self-validating, progressing from foundational in vitro screening to a well-established in vivo model of acute inflammation. We will explore the compound's effects on key inflammatory mediators and delve into the underlying molecular mechanisms, providing a robust pathway for its characterization.

Part 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

The initial evaluation of a potential anti-inflammatory compound is most effectively and ethically conducted using an in vitro model. Murine macrophage cell lines, such as RAW 264.7, are a well-established and reliable system for this purpose.[2][3] Macrophages are central players in the inflammatory response, and their activation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that results in the production of pro-inflammatory mediators.[4] By treating LPS-stimulated macrophages with this compound, we can assess its ability to mitigate this inflammatory response.

Protocol 1: Evaluation of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Scientific Rationale: Upon stimulation with LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) production, a key inflammatory mediator.[5] These cells also release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which amplify the inflammatory cascade.[5] Measuring the levels of NO, TNF-α, and IL-6 in the cell culture supernatant provides a direct indication of the compound's anti-inflammatory efficacy.

Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Sample Collection & Analysis seed Seed RAW 264.7 cells in 96-well plates adhere Incubate overnight to allow adherence seed->adhere pretreat Pre-treat with This compound (various concentrations) for 1-2 hours adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect cell culture supernatant stimulate->collect griess Griess Assay for Nitric Oxide (NO) collect->griess elisa ELISA for TNF-α and IL-6 collect->elisa

Caption: Workflow for in vitro screening of anti-inflammatory activity.

Detailed Steps:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[5]

    • Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of the compound in DMEM.

    • Remove the old medium from the cells and pre-treat them with varying non-toxic concentrations of the compound for 1-2 hours. Include a vehicle control (DMSO) and an untreated control.

  • LPS Stimulation:

    • After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[5]

    • Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • After 24 hours, collect 50-100 µL of the cell culture supernatant from each well.[7][8]

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[8]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.[7]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[9]

  • Cytokine Quantification (ELISA):

    • Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[10][11][12][13]

Data Presentation:

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)BaselineBaselineBaseline
LPS (1 µg/mL)HighHighHigh
LPS + Compound (Low Conc.)ReducedReducedReduced
LPS + Compound (Med Conc.)Further ReducedFurther ReducedFurther Reduced
LPS + Compound (High Conc.)Greatly ReducedGreatly ReducedGreatly Reduced
LPS + Dexamethasone (Positive Control)Greatly ReducedGreatly ReducedGreatly Reduced

This table illustrates expected trends. Actual values should be determined experimentally and presented as mean ± standard deviation.

Protocol 2: Mechanistic Insights via Western Blot Analysis of iNOS, COX-2, and NF-κB/MAPK Signaling

Scientific Rationale: To understand how this compound exerts its anti-inflammatory effects, it is crucial to examine its impact on key intracellular signaling pathways. The expression of iNOS and Cyclooxygenase-2 (COX-2), another pro-inflammatory enzyme, is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15][16][17][18] By analyzing the protein levels of iNOS and COX-2, and the activation (phosphorylation) of key proteins in the NF-κB and MAPK cascades, we can elucidate the compound's mechanism of action.

Signaling Pathway Overview:

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P MAPK p38, ERK, JNK MAPKK->MAPK P Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB NFkB_nuc NF-κB (Translocation) NFkB->NFkB_nuc Translocation NFkB_IkB IκBα-NF-κB (Cytoplasm) NFkB_IkB->IKK Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Mediators iNOS, COX-2, TNF-α, IL-6 Gene->Mediators

Caption: Simplified NF-κB and MAPK signaling pathways in macrophages.

Detailed Steps:

  • Cell Culture, Treatment, and Lysis:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[5][15]

    • Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for the appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).[15][19]

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15][16]

    • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[15]

    • Transfer the separated proteins to a PVDF membrane.[15]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • iNOS and COX-2[15][19][20][21]

      • Phospho-p65, Phospho-IκBα, Phospho-p38, Phospho-ERK, and Phospho-JNK[14][22][23]

      • Total p65, IκBα, p38, ERK, JNK, and a loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[15]

    • Quantify the band intensities using densitometry software.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, the next logical step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[24][25][26][27]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The subcutaneous injection of carrageenan into a rat's paw elicits a biphasic acute inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[25] The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the production of prostaglandins, which is dependent on COX-2 activity.[24] By measuring the reduction in paw volume after administration of this compound, we can determine its in vivo anti-inflammatory effect.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment & Induction cluster_2 Measurement & Analysis acclimate Acclimate rats and fast overnight group Group animals (n=6-8) acclimate->group baseline Measure baseline paw volume (V₀) group->baseline administer Administer compound, vehicle, or positive control (Indomethacin) baseline->administer induce Inject carrageenan (1%) into the subplantar region of the right hind paw administer->induce measure Measure paw volume (Vₜ) at 1, 2, 3, 4, 5 hours induce->measure calculate Calculate paw edema (Vₜ - V₀) and % inhibition measure->calculate analyze Statistical Analysis calculate->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimate the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and treatment groups with different doses of this compound.

  • Baseline Measurement and Dosing:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[28][29][30][31]

    • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[24][26]

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each rat.[26]

  • Paw Volume Measurement:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[26]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).[32][33]

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial characterization of the anti-inflammatory properties of this compound. The data generated from these protocols will establish whether the compound can suppress key inflammatory mediators in vitro, elucidate its potential mechanism of action by examining its effects on the NF-κB and MAPK signaling pathways, and confirm its efficacy in a well-established in vivo model of acute inflammation.

Positive results from these studies would warrant further investigation into its broader therapeutic potential, including its effects in chronic inflammation models, detailed pharmacokinetic and pharmacodynamic profiling, and exploration of its structure-activity relationship.

References

Application Notes and Protocols for the Study of erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid in Plant Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Player in Plant Communication

Plants, though seemingly passive, are masters of chemical communication. A complex network of signaling molecules governs their growth, development, and responses to a constantly changing environment. Among these chemical messengers, the oxylipin family stands out for its diversity and crucial roles in plant defense and physiology.[1] Oxylipins are oxygenated fatty acids, and while jasmonic acid is the most studied member of this family, a vast array of other oxylipins with distinct functions are emerging.[1][2]

This guide focuses on a lesser-known but potentially significant oxylipin: erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid. This molecule, a dihydroxy derivative of the abundant polyunsaturated fatty acid linoleic acid, is positioned to be a key signaling component in various plant processes.[2][3] While much of the research on this specific diol has been conducted in mammalian systems where it is known as leukotoxin diol, the enzymatic machinery for its synthesis is well-documented in plants, suggesting a conserved and important role.[2][4]

These application notes provide a comprehensive overview of the current understanding of this compound in the context of plant biology. We will delve into its biosynthesis, explore its potential signaling pathways based on current evidence, and provide detailed protocols for its extraction, quantification, and functional analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the role of this intriguing molecule in plant health and disease.

Biosynthesis of this compound: A Two-Step Enzymatic Cascade

The production of this compound in plants is believed to follow a two-step enzymatic pathway involving two key enzyme families: cytochrome P450 monooxygenases (CYP450s) and soluble epoxide hydrolases (sEHs).[2][5][6]

  • Epoxidation of Linoleic Acid: The pathway begins with linoleic acid, an 18-carbon polyunsaturated fatty acid abundant in plant membranes.[7][8] A specific class of cytochrome P450 enzymes, known as epoxygenases, catalyzes the insertion of an oxygen atom across the double bond at the 9th and 10th carbons of linoleic acid. This reaction forms the epoxide intermediate, 9(10)-epoxyoctadecenoic acid (9,10-EpOME), also referred to as leukotoxin in mammalian literature.[2][4]

  • Hydrolysis to the Diol: The newly formed epoxide is then targeted by soluble epoxide hydrolases (sEHs). These enzymes catalyze the addition of a water molecule to the epoxide ring, opening it to form the vicinal diol, 9,10-dihydroxy-12(Z)-octadecenoic acid.[5][6] The stereochemistry of this diol is critical, and the erythro isomer is a specific outcome of this enzymatic hydrolysis.

G LA Linoleic Acid EpOME 9(10)-Epoxyoctadecenoic Acid (9,10-EpOME) LA->EpOME Cytochrome P450 Epoxygenase DiHOME This compound EpOME->DiHOME Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthetic pathway of this compound.

Plausible Signaling Pathways and Physiological Roles in Plants

While the specific signaling cascade for this compound in plants is an active area of research, we can infer its potential roles based on the known functions of other oxylipins and related dihydroxy fatty acids.

1. Plant Defense and Immunity:

Oxylipins are central to plant defense against pathogens and herbivores.[1][7] The production of many oxylipins is rapidly induced upon wounding or infection.[8] Given that dihydroxy fatty acids have demonstrated antimicrobial properties, it is plausible that this compound plays a direct role in inhibiting pathogen growth.[9] Furthermore, like other oxylipins, it may act as a signaling molecule to activate downstream defense responses, such as the expression of pathogenesis-related (PR) genes and the reinforcement of cell walls.

G Pathogen_Herbivore Pathogen or Herbivore Attack Membrane_Lipids Membrane Lipids Pathogen_Herbivore->Membrane_Lipids Induces Linoleic_Acid Linoleic Acid Membrane_Lipids->Linoleic_Acid Release DiHOME erythro-9,10-Dihydroxy- 12(Z)-octadecenoic acid Linoleic_Acid->DiHOME Biosynthesis Signaling_Cascade Downstream Signaling Cascade DiHOME->Signaling_Cascade Activates Antimicrobial_Activity Direct Antimicrobial Activity DiHOME->Antimicrobial_Activity Exhibits Defense_Responses Defense Gene Expression (e.g., PR proteins) Signaling_Cascade->Defense_Responses Leads to

Caption: Hypothetical role in plant defense signaling.

2. Growth and Development:

Beyond defense, oxylipins are involved in regulating various aspects of plant growth and development, including root architecture, flowering, and senescence.[1][5] It is conceivable that this compound interacts with other hormone signaling pathways, such as those of auxin, cytokinin, and gibberellin, to fine-tune developmental processes. Further research is needed to elucidate these potential cross-talks.

Protocols for the Researcher

To facilitate the investigation of this compound, we provide the following detailed protocols. These are starting points and may require optimization depending on the plant species and tissue type.

Protocol 1: Extraction of Dihydroxy Fatty Acids from Plant Tissue

This protocol outlines a method for the extraction of total lipids, including dihydroxy fatty acids, from plant material.

Materials:

  • Fresh or flash-frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Internal standard (e.g., a deuterated version of the target molecule like 9,10-dihydroxy-12Z-octadecenoic acid-d4, if available)[10]

Procedure:

  • Sample Homogenization: Weigh 1-2 grams of plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction (Bligh-Dyer Method):

    • Transfer the powdered tissue to a glass centrifuge tube.

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Add the internal standard at this stage.

    • Vortex vigorously for 1 minute and then incubate on a shaker at room temperature for 1 hour.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Collection of the Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until further analysis.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the quantification of this compound using LC-MS.

Materials:

  • Dried lipid extract (from Protocol 1)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

  • A C18 reversed-phase LC column

  • A triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in a suitable volume of the initial mobile phase. Centrifuge to pellet any insoluble material.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A typical gradient might start at 50% B, increasing to 95% B over 20 minutes.

  • MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be generated by collision-induced dissociation.

    • Alternatively, use a high-resolution mass spectrometer to obtain an accurate mass measurement of the precursor ion.

  • Quantification: Create a standard curve using a commercially available or synthesized standard of this compound. Use the ratio of the peak area of the analyte to the peak area of the internal standard for accurate quantification.

Parameter Typical Value/Range
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Negative Electrospray (ESI-)
Precursor Ion [M-H]⁻ m/z 313.2
Fragment Ions To be determined empirically

Table 1: Example LC-MS parameters for analysis.

Protocol 3: Exogenous Application to Study Physiological Responses

This protocol describes a method for applying this compound to plants to investigate its biological activity.

Materials:

  • This compound standard

  • Ethanol or DMSO (as a solvent)

  • Surfactant (e.g., Tween-20)

  • Water

  • Spray bottle or pipette

Procedure:

  • Stock Solution Preparation: Dissolve the this compound standard in a small amount of ethanol or DMSO to create a concentrated stock solution.

  • Working Solution Preparation: Prepare the final working solution by diluting the stock solution in water to the desired final concentration (e.g., 1-100 µM). Add a small amount of surfactant (e.g., 0.01% Tween-20) to aid in spreading the solution on the leaf surface.

  • Control Solution: Prepare a mock control solution containing the same concentration of ethanol or DMSO and surfactant as the working solution.

  • Application:

    • Foliar Spray: Evenly spray the working solution and the control solution onto the leaves of separate sets of plants until runoff.

    • Root Drench: Apply a known volume of the working solution and control solution to the soil or hydroponic medium of the plants.

  • Incubation: Place the treated plants back into their normal growth conditions.

  • Analysis: At various time points after treatment, harvest tissues for downstream analysis, such as:

    • Gene Expression Analysis (qRT-PCR or RNA-Seq): To identify genes that are up- or down-regulated in response to the treatment.

    • Metabolite Profiling (LC-MS or GC-MS): To assess changes in the plant's metabolome.

    • Phenotypic Analysis: To observe any visible changes in growth, development, or disease resistance.

G Preparation Prepare Stock and Working Solutions Application Apply to Plants (Foliar or Root) Preparation->Application Incubation Incubate under Growth Conditions Application->Incubation Analysis Harvest and Analyze Tissues Incubation->Analysis Gene_Expression Gene Expression Analysis Analysis->Gene_Expression Metabolomics Metabolite Profiling Analysis->Metabolomics Phenotyping Phenotypic Observation Analysis->Phenotyping

Caption: Workflow for exogenous application studies.

Future Directions and Conclusion

The study of this compound in plant signaling is a nascent but promising field. While its biosynthetic pathway can be inferred from the presence of the necessary enzymes in plants, its precise signaling mechanism and physiological roles remain to be fully elucidated. The protocols provided in this guide offer a starting point for researchers to begin to unravel the functions of this intriguing oxylipin.

Future research should focus on identifying the specific cytochrome P450s and soluble epoxide hydrolases involved in its synthesis in different plant species. The identification of a receptor for this compound will be a major breakthrough in understanding its signaling pathway. Furthermore, comprehensive transcriptomic and metabolomic studies following its exogenous application will provide a broader picture of its downstream effects.

By exploring the roles of understudied oxylipins like this compound, we can gain a deeper understanding of the intricate chemical language of plants. This knowledge has the potential to be applied in agriculture to develop novel strategies for enhancing crop resilience and in drug development through the discovery of new bioactive compounds.

References

Application Notes and Protocols: Investigating the Role of erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid in PPAR Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the potential role of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid as a modulator of Peroxisome Proliferator-Activated Receptor (PPAR) signaling. While direct evidence is emerging, its structural similarity to known endogenous PPAR ligands derived from linoleic acid metabolism warrants a thorough investigation. We present the scientific rationale, a structured experimental workflow, and detailed, field-proven protocols for cell-based reporter assays and target gene expression analysis to characterize the interaction of this dihydroxy fatty acid with PPAR isoforms (α, γ, and δ).

Introduction: The Rationale for Investigation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear receptors that play a pivotal role in regulating systemic lipid and glucose homeostasis, inflammation, and cellular differentiation.[1] The three primary isoforms—PPARα, PPARγ, and PPARδ (also known as β)—exhibit distinct tissue distribution and physiological functions, making them critical therapeutic targets for metabolic diseases such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3]

PPARs function as "lipid sensors," being activated by a variety of endogenous fatty acids and their derivatives.[3][4] For instance, oxidized metabolites of linoleic acid, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-HODE, are recognized as natural PPARγ ligands.[5][6]

This compound is a dihydroxy derivative of an isomer of linoleic acid. Its chemical structure suggests it may fit within the ligand-binding pocket of PPARs, potentially acting as an agonist, partial agonist, or antagonist.

  • Chemical Formula: C₁₈H₃₄O₄[7]

  • Molecular Weight: 314.46 g/mol [7]

  • Hypothesis: Given its origin as a linoleic acid metabolite, this compound is a candidate endogenous modulator of PPAR signaling pathways.

These application notes provide the necessary framework and protocols to rigorously test this hypothesis.

The PPAR Signaling Pathway: A Mechanistic Overview

The activation of PPARs follows a well-defined molecular pathway. As ligand-inducible transcription factors, they form heterodimers with the Retinoid X Receptor (RXR).[2][3]

  • Ligand Binding: An agonist binds to the Ligand-Binding Domain (LBD) of a PPAR isoform.

  • Conformational Change: Ligand binding induces a conformational shift in the PPAR-RXR heterodimer, causing the dissociation of co-repressor proteins and the recruitment of co-activator complexes.[2]

  • PPRE Binding: The activated PPAR-RXR-co-activator complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]

  • Gene Transcription: This binding event initiates the transcription of target genes involved in fatty acid oxidation, lipid transport, glucose uptake, and anti-inflammatory responses.[2]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand erythro-9,10-Dihydroxy- 12(Z)-octadecenoic acid (Test Ligand) PPAR PPARα, γ, or δ Ligand->PPAR 1. Ligand Binding PPAR_RXR_Active Active PPAR-RXR Complex RXR RXR PPAR->RXR CoRepressor Co-Repressor Complex PPAR->CoRepressor Binds (Inactive State) CoRepressor->PPAR_RXR_Active Dissociates PPRE PPRE (Promoter Region) TargetGene Target Gene (e.g., CPT1, FABP4, PDK4) mRNA mRNA TargetGene->mRNA 4. Transcription Protein Metabolic Proteins mRNA->Protein Translation CellularResponse Cellular Response (e.g., ↑ Fatty Acid Oxidation, ↑ Insulin Sensitivity) Protein->CellularResponse Modulates CoActivator Co-Activator Complex CoActivator->PPAR_RXR_Active Recruited PPAR_RXR_Active->PPRE 3. Binds to DNA

Caption: The PPAR signaling pathway upon ligand activation.

Recommended Experimental Workflow

To systematically evaluate the effect of this compound on PPAR signaling, we recommend a tiered approach, moving from broad screening to specific downstream validation.

Caption: A logical workflow for characterizing a novel PPAR modulator.

Detailed Protocols

Protocol 1: Cell-Based PPAR Luciferase Reporter Assay

This assay provides a quantitative measure of the compound's ability to activate the transcriptional activity of a specific PPAR isoform. It utilizes cells co-transfected with a PPAR expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

Objective: To determine if this compound activates PPAR-dependent gene transcription.

Materials:

  • HEK293T or COS-7 cells

  • Expression plasmid for full-length human PPARα, γ, or δ

  • PPRE-driven firefly luciferase reporter plasmid (e.g., pGL4.35[9XGAL4UAS/luc2P])

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM Reduced Serum Medium

  • This compound (test compound)

  • Known PPAR agonists (Positive Controls): GW7647 (for PPARα), Rosiglitazone (for PPARγ), GW501516 (for PPARδ)

  • DMSO (Vehicle Control)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding (Day 1):

    • Seed HEK293T cells in a 96-well plate at a density of 2-4 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection (Day 2):

    • For each well, prepare a transfection mix in Opti-MEM containing the PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment (Day 3):

    • Prepare serial dilutions of the test compound and positive controls in appropriate cell culture medium. A typical starting concentration range is 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.1%.

    • Remove the transfection medium from the wells and replace it with 100 µL of the medium containing the vehicle, positive controls, or test compound.

    • Incubate for 18-24 hours.

  • Luciferase Assay (Day 4):

    • Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase kit.

    • Measure both firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.

Data Analysis:

  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to get a normalized response.

  • Fold Activation: Calculate the fold activation by dividing the normalized response of each treatment by the average normalized response of the vehicle (DMSO) control.

  • EC₅₀ Calculation: Plot the fold activation against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value, which is the concentration that elicits a half-maximal response.

Table 1: Example Data for PPARγ Luciferase Reporter Assay

CompoundConcentration (µM)Normalized Luciferase Activity (RLU)Fold Activation (vs. Vehicle)
Vehicle (DMSO)-15,230 ± 8501.0
Rosiglitazone1185,600 ± 12,30012.2
Test Compound0.118,100 ± 9801.2
Test Compound145,500 ± 3,1003.0
Test Compound10120,800 ± 9,5007.9
Test Compound100135,400 ± 11,2008.9
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for PPAR Target Gene Expression

This protocol validates the findings from the reporter assay by measuring changes in the mRNA levels of known endogenous PPAR target genes in a biologically relevant cell line.

Objective: To confirm that the test compound regulates the expression of known downstream PPAR target genes.

Materials:

  • Relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ, C2C12 myotubes for PPARδ)

  • 6-well tissue culture plates

  • Test compound, positive controls, and vehicle (DMSO)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green or TaqMan-based qPCR Master Mix

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-Time PCR System

Target Gene Examples:

  • PPARα (HepG2 cells): CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1)

  • PPARγ (3T3-L1 adipocytes): FABP4 (Fatty Acid Binding Protein 4, aP2), ADIPOQ (Adiponectin)

  • PPARδ (C2C12 myotubes): PDK4 (Pyruvate Dehydrogenase Kinase 4), ANGPTL4 (Angiopoietin-Like 4)

Procedure:

  • Cell Culture and Treatment (Day 1-2):

    • Seed cells in 6-well plates and grow to ~80% confluency. For 3T3-L1 or C2C12 cells, differentiate them into adipocytes or myotubes, respectively, using established protocols.

    • Treat the cells with the test compound at concentrations determined from the reporter assay (e.g., at its EC₅₀ and 10x EC₅₀), a positive control, or vehicle for 24-48 hours.

  • RNA Extraction (Day 3):

    • Harvest the cells and extract total RNA using an appropriate kit, following the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis (Day 3):

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR (Day 4):

    • Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.

    • Run the reaction on a Real-Time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

Data Analysis:

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene: ΔCt = Ct(target) - Ct(housekeeping).

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control: ΔΔCt = ΔCt(treated) - ΔCt(control).

  • Calculate Fold Change: Determine the fold change in gene expression using the formula: 2^(-ΔΔCt).

Table 2: Example qRT-PCR Data for PPARα Target Genes in HepG2 Cells

TreatmentTarget GeneRelative mRNA Expression (Fold Change vs. Vehicle)
Vehicle (DMSO)CPT1A1.0 ± 0.1
GW7647 (1 µM)CPT1A4.5 ± 0.4
Test Compound (10 µM)CPT1A3.2 ± 0.3
Vehicle (DMSO)ACOX11.0 ± 0.1
GW7647 (1 µM)ACOX15.1 ± 0.5
Test Compound (10 µM)ACOX13.9 ± 0.4

Interpretation of Results

  • Full Agonist: The test compound shows a dose-dependent increase in luciferase activity and upregulates target gene expression, with a maximal effect similar to the positive control.

  • Partial Agonist: The compound activates PPARs but with a lower maximal efficacy compared to the full agonist control.

  • Antagonist: In a competitive assay (co-treatment with a known agonist), the test compound reduces the activation induced by the agonist.

  • Inactive: The compound shows no significant effect in either the reporter or the target gene expression assays.

Conclusion

The protocols outlined in this document provide a robust and validated pathway for elucidating the role of this compound in PPAR signaling. By systematically assessing its ability to induce PPAR-dependent transcriptional activity and regulate downstream target genes, researchers can effectively determine its potential as a novel endogenous modulator of lipid and glucose metabolism. These findings will be crucial for understanding its physiological significance and evaluating its therapeutic potential.

References

The Role of erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid in Lipidomics Research: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of a Novel Lipokine

In the dynamic field of lipidomics, the discovery of novel bioactive lipids continues to reshape our understanding of cellular signaling and metabolic regulation. Among these emerging players, erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid (9,10-diHOME) has garnered significant attention. A diol metabolite of the essential fatty acid linoleic acid, 9,10-diHOME is emerging as a critical signaling molecule with pleiotropic effects on metabolic health and disease.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the burgeoning use of 9,10-diHOME in lipidomics research, detailing its biological significance, analytical quantification, and potential as a therapeutic target.

Initially identified as a "leukotoxin" due to its pro-inflammatory and cytotoxic effects at high concentrations, recent research has unveiled a more nuanced role for 9,10-diHOME as a lipokine—a lipid hormone—that modulates key metabolic processes, particularly in the context of brown adipose tissue (BAT) activation and energy expenditure.[1][3] Its intricate biology and association with metabolic phenotypes necessitate robust and reliable analytical methods for its accurate quantification in complex biological matrices.

Biochemical Genesis and Biological Functions of 9,10-diHOME

The biosynthesis of 9,10-diHOME from linoleic acid is a two-step enzymatic process. Initially, cytochrome P450 (CYP) enzymes convert linoleic acid into its epoxide intermediate, 9(10)-epoxyoctadecenoic acid (9(10)-EpOME). Subsequently, the soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of 9(10)-EpOME to form 9,10-diHOME.[1][2] This pathway is active in various tissues and its regulation is a key determinant of 9,10-diHOME levels.

The biological functions of 9,10-diHOME are diverse and context-dependent. While high concentrations have been associated with inflammatory conditions, physiological levels of 9,10-diHOME, and its regioisomer 12,13-diHOME, are now recognized for their beneficial metabolic effects. A growing body of evidence highlights a negative correlation between plasma 9,10-diHOME levels and body mass index (BMI), suggesting its involvement in maintaining a healthy metabolic phenotype.[4]

One of the most exciting areas of 9,10-diHOME research is its role in the activation of brown adipose tissue (BAT). BAT is a specialized adipose tissue responsible for non-shivering thermogenesis, a process of heat production that contributes to energy expenditure. Cold exposure is a potent activator of BAT, and studies have shown that circulating levels of diHOMEs, including 9,10-diHOME, increase upon cold exposure.[3][5] This has led to the classification of these molecules as "batokines," signaling lipids released from BAT that can influence systemic metabolism.

The molecular mechanism underlying the metabolic effects of 9,10-diHOME involves its function as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ).[1] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism.[6][7][8] Activation of PPARγ by 9,10-diHOME leads to the transcriptional upregulation of genes involved in fatty acid uptake and metabolism, such as the fatty acid transporter CD36 and Fatty Acid Binding Protein 4 (FABP4).[9] This enhanced fatty acid uptake by cells, particularly brown adipocytes, provides the fuel for thermogenesis and contributes to improved systemic lipid homeostasis.

cluster_synthesis Biosynthesis of 9,10-diHOME Linoleic_Acid Linoleic Acid CYP_Enzymes Cytochrome P450 Enzymes Linoleic_Acid->CYP_Enzymes EpOME 9(10)-EpOME CYP_Enzymes->EpOME sEH Soluble Epoxide Hydrolase (sEH) EpOME->sEH diHOME 9,10-diHOME sEH->diHOME

Biosynthesis of 9,10-diHOME from linoleic acid.

Analytical Protocol: Quantification of 9,10-diHOME in Human Plasma by UPLC-MS/MS

Accurate and precise quantification of 9,10-diHOME is paramount for its investigation as a biomarker and signaling molecule. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity, specificity, and throughput.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Collection and Storage: Collect whole blood in EDTA-containing tubes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., 9,10-diHOME-d4 at 100 ng/mL in methanol) to account for extraction variability.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the lipids with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).

Plasma Plasma Sample (100 µL) IS Add Internal Standard (9,10-diHOME-d4) Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Centrifuge1 Centrifuge Precipitation->Centrifuge1 SPE Solid-Phase Extraction (C18) Centrifuge1->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS UPLC-MS/MS Analysis Reconstitute->LCMS

Sample preparation workflow for 9,10-diHOME analysis.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 40% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 40% B

    • 10.1-12 min: Re-equilibrate at 40% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
9,10-diHOME 313.2201.1
9,10-diHOME-d4 317.2205.1

Note: The provided MRM transitions are examples and should be optimized on the specific instrument used.[10]

Data Presentation: 9,10-diHOME as a Biomarker of Metabolic Health

The concentration of 9,10-diHOME in human plasma can serve as a valuable biomarker for assessing metabolic health. Studies have consistently shown a negative correlation between plasma 9,10-diHOME levels and BMI.[4] Furthermore, interventions known to improve metabolic health, such as cold exposure, have been shown to increase circulating levels of diHOMEs.

ConditionSubject GroupRelative Plasma 9,10-diHOME LevelsReference
Baseline Lean IndividualsHigher[4]
Obese IndividualsLower[4]
Intervention Cold Exposure (Healthy Adults)Increased[3][5]

In Vitro Protocol: Investigating the Effect of 9,10-diHOME on Adipocyte Gene Expression

To elucidate the molecular mechanisms of 9,10-diHOME action, in vitro studies using adipocyte cell lines such as 3T3-L1 are invaluable. This protocol outlines a method to treat differentiated 3T3-L1 adipocytes with 9,10-diHOME and assess changes in the expression of target genes like Cd36.

3T3-L1 Adipocyte Differentiation
  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance: After another 48 hours, switch to DMEM with 10% FBS and maintain the cells, changing the medium every 2-3 days. Mature, lipid-laden adipocytes should be visible by day 8-10.[11][12]

9,10-diHOME Treatment and Gene Expression Analysis
  • Treatment: On day 10 of differentiation, treat the mature 3T3-L1 adipocytes with varying concentrations of 9,10-diHOME (e.g., 10 nM, 100 nM, 1 µM) or vehicle (e.g., ethanol) for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for Cd36 and a housekeeping gene (e.g., Actb or Gapdh) to determine the relative change in Cd36 expression.

cluster_pathway 9,10-diHOME Signaling Pathway in Adipocytes diHOME 9,10-diHOME PPARg PPARγ diHOME->PPARg RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (in target gene promoters) RXR->PPRE Binds to Transcription Increased Transcription PPRE->Transcription CD36 CD36 Transcription->CD36 FABP4 FABP4 Transcription->FABP4 FA_Uptake Increased Fatty Acid Uptake CD36->FA_Uptake FABP4->FA_Uptake

Simplified signaling pathway of 9,10-diHOME in adipocytes.

Conclusion and Future Directions

This compound is a compelling example of a bioactive lipid with significant implications for metabolic health. Its role as a lipokine that can modulate brown adipose tissue activity and improve systemic lipid metabolism positions it as a promising biomarker and a potential therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The protocols and information provided in this application note offer a robust framework for researchers to delve into the fascinating biology of 9,10-diHOME. Future research should focus on further elucidating its signaling pathways, exploring its therapeutic potential in preclinical and clinical settings, and standardizing analytical methodologies for its reliable measurement in diverse biological samples. The continued exploration of 9,10-diHOME and other novel lipokines will undoubtedly pave the way for new diagnostic and therapeutic strategies in the fight against metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of erythro-9,10-Dihydroxyoctadecenoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of erythro-9,10-dihydroxyoctadecenoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of hydroxylated fatty acids. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to facilitate a successful and efficient synthesis.

Section 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.

Problem 1: Low Overall Yield of Dihydroxyoctadecenoic Acid

You've completed the reaction and workup, but the isolated yield of the desired diol is significantly lower than anticipated.

Potential Causes & Suggested Solutions

  • Cause A: Incomplete Reaction. The dihydroxylation of the oleic acid starting material may not have gone to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A simple mobile phase of hexane:ethyl acetate with a small amount of acetic acid can effectively separate the nonpolar starting material from the highly polar diol product. If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature, though be cautious of side reactions. Ensure the stoichiometry of your oxidizing agent is sufficient.[1]

  • Cause B: Product Degradation via Over-oxidation. Harsh oxidizing conditions can lead to the cleavage of the C9-C10 bond, resulting in the formation of pelargonic acid and azelaic acid instead of the desired diol.[2][3]

    • Solution 1 (Strict Temperature Control): This is one of the most critical parameters. For permanganate-based oxidations, the temperature must be kept low (e.g., 10°C) to prevent cleavage.[1][2] For methods using hydrogen peroxide and formic acid, a moderately elevated temperature (e.g., 40°C) is often optimal, but exceeding this can accelerate degradation.[1][4]

    • Solution 2 (Controlled Reagent Addition): Add the oxidizing agent (e.g., KMnO₄ solution) slowly and dropwise with vigorous stirring. This prevents localized high concentrations and overheating, minimizing the risk of cleaving the newly formed diol.[1]

  • Cause C: Significant Product Loss During Workup and Purification. The diol product can be lost during aqueous washes if the pH is not controlled, or during recrystallization if the incorrect solvent or temperature is used.

    • Solution 1 (pH Management): During the workup, acidification is necessary to protonate the carboxylate and precipitate the product. Ensure the pH is sufficiently acidic (e.g., using 3N HCl) to fully convert the sodium salt to the free fatty acid, which is less soluble in the aqueous phase.[1]

    • Solution 2 (Optimized Purification): Recrystallization from ethanol is a highly effective method for purifying 9,10-dihydroxyoctadecenoic acid.[1] Ensure the crude product is fully dissolved in a minimum amount of hot ethanol and then cooled slowly, potentially to 0°C, to maximize crystal formation. Washing the crude solid with a nonpolar solvent like petroleum ether beforehand can effectively remove unreacted, nonpolar starting materials.[2]

Problem 2: Poor erythro Stereoselectivity (High Contamination with threo Isomer)

You have successfully synthesized the diol, but analytical data (e.g., NMR) indicates a significant presence of the undesired threo diastereomer.

Potential Causes & Suggested Solutions

  • Cause A: Incorrect Choice of Dihydroxylation Method. The stereochemical outcome of dihydroxylation is directly determined by the mechanism of the chosen reagent. Erythro and threo isomers arise from different modes of addition to the cis double bond of oleic acid.[5][6]

    • Solution (syn-Addition for erythro): To obtain the erythro diol from cis-oleic acid, a syn -dihydroxylation is required. The premier reagents for this are osmium tetroxide (OsO₄) and cold, alkaline potassium permanganate (KMnO₄) .[7][8][9] These reagents add both hydroxyl groups to the same face of the double bond simultaneously through a cyclic intermediate.[8]

    • Avoid (anti-Addition): Methods that proceed via an epoxide intermediate, such as using peroxy acids (e.g., performic or m-CPBA) followed by acid-catalyzed hydrolysis, will result in anti -dihydroxylation , yielding the threo diol.[10][11] This is the most common reason for obtaining the incorrect isomer.

  • Cause B: Isomerization of Starting Material. Although less common, if the oleic acid (cis) starting material isomerizes to elaidic acid (trans) under the reaction conditions, syn-addition will then lead to the threo product.

    • Solution: Ensure the purity of the starting oleic acid and use reaction conditions that do not promote isomerization (e.g., avoid excessively high heat or prolonged exposure to certain catalysts). Verify the stereochemistry of your starting material if in doubt.

Visualizing Stereochemistry: syn vs. anti Dihydroxylation

The diagram below illustrates how the mode of addition to cis-oleic acid dictates the final stereochemistry.

G cluster_start Starting Material cluster_syn syn-Addition Path cluster_anti anti-Addition Path oleic cis-Oleic Acid osmium OsO₄ or cold KMnO₄ oleic->osmium syn-addition (Desired Path) peroxy 1. RCO₃H (e.g., m-CPBA) 2. H₃O⁺ oleic->peroxy anti-addition (Incorrect Path) erythro erythro-Diol osmium->erythro threo threo-Diol peroxy->threo

Stereochemical pathways for diol synthesis.
Problem 3: Difficulty in Characterizing the Product and Confirming Stereochemistry

The product has been isolated, but you are struggling to confirm its structure and, critically, to differentiate between the erythro and threo isomers.

Potential Causes & Suggested Solutions

  • Cause A: Ambiguous Spectroscopic Data. Standard ¹H or ¹³C NMR may not be sufficient on its own to unambiguously assign the stereochemistry.

    • Solution 1 (Advanced NMR): Specific NMR techniques can be used to differentiate diastereomers. The vicinal coupling constant (J-value) between the protons on C9 and C10 can sometimes be indicative, though this is not always a reliable criterion on its own.[12] A more robust method involves comparing the chemical shift differences (Δδ) of diastereotopic protons after derivatization with a chiral agent, such as in Mosher's ester analysis, or by using specialized NMR solvents.[13][14] For vicinal diols, ¹H NMR in DMSO-d₆ can sometimes show different chemical shift patterns for the methylene protons adjacent to the hydroxyl groups between erythro and threo isomers.[13]

    • Solution 2 (Mass Spectrometry): While mass spectrometry provides the molecular weight, its fragmentation patterns can also offer clues. Tandem MS (MS/MS) of derivatized diols (e.g., PFB-TMS esters) can sometimes produce slightly different product ion spectra for the two isomers, aiding in their identification.[15]

  • Cause B: Lack of a Reference Standard. Without a pure sample of each isomer, it is difficult to make a direct comparison using techniques like TLC, HPLC, or GC.

    • Solution: If possible, synthesize a small amount of the threo isomer using a known anti-dihydroxylation method (e.g., epoxidation/hydrolysis) to use as a reference standard. This allows for direct comparison of retention times in chromatography and spectra in NMR. Several analytical approaches, including HPLC and GC-MS, can separate the two isomers.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing the erythro isomer specifically?

For laboratory-scale synthesis where stereochemical purity is paramount, the Upjohn dihydroxylation is an excellent choice. This method uses a catalytic amount of the highly selective but toxic and expensive osmium tetroxide (OsO₄) along with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO).[7] This approach provides high yields of the syn-diol with excellent stereoselectivity. For larger-scale industrial applications, methods using potassium permanganate under carefully controlled cold, alkaline conditions are often preferred due to lower cost and toxicity, despite sometimes being lower yielding.[2][17]

Q2: Can I use Sharpless Asymmetric Dihydroxylation for this synthesis?

Yes, and it is a powerful tool if you need to synthesize a single enantiomer of the erythro diol rather than the racemic mixture. The Sharpless Asymmetric Dihydroxylation uses a catalytic amount of OsO₄ and a stoichiometric oxidant in the presence of a chiral ligand (derivatives of dihydroquinidine or dihydroquinine).[7][18] By choosing the appropriate ligand (e.g., (DHQD)₂PHAL vs. (DHQ)₂PHAL), you can selectively synthesize either the (9R,10S) or (9S,10R) enantiomer with high enantiomeric excess.[7][19]

Q3: My starting material is technical grade oleic acid. How will impurities affect my reaction?

Technical grade oleic acid often contains saturated fatty acids (like stearic and palmitic acid) and potentially some trans isomers (elaidic acid).[1]

  • Saturated Fatty Acids: These are inert under dihydroxylation conditions and will remain as impurities. They can typically be removed during purification, for example, by washing the crude product with petroleum ether, in which the diol is insoluble but the saturated acids are soluble.[2]

  • Trans Isomers: Any elaidic acid present will undergo syn-dihydroxylation to produce the undesired threo diol, directly contaminating your product.

  • Action: For high-purity applications, it is recommended to use purified oleic acid or to incorporate a robust purification step like recrystallization to remove these impurities.[1]

Q4: What is the general experimental workflow for this synthesis?

The diagram below outlines a typical workflow for the synthesis and purification of erythro-9,10-dihydroxyoctadecenoic acid using the permanganate method.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Isolation & Workup cluster_purify Purification A 1. Saponification Dissolve Oleic Acid in aqueous NaOH B 2. Cooling Cool solution to ~10°C using an ice bath A->B C 3. Dihydroxylation Slowly add cold KMnO₄ solution with vigorous stirring B->C D 4. Quenching Add Na₂SO₃ to destroy excess KMnO₄ C->D E 5. Acidification Add HCl to precipitate the dihydroxy acid D->E F 6. Filtration Collect the crude solid by suction filtration E->F G 7. Washing Wash solid with petroleum ether to remove nonpolar impurities F->G H 8. Recrystallization Recrystallize from hot ethanol to obtain pure product G->H

General workflow for permanganate-based synthesis.
Table 1: Comparison of Common Dihydroxylation Methods for Oleic Acid

MethodReagent SystemStereoselectivityTypical YieldKey AdvantagesKey Disadvantages
Permanganate Oxidation Cold, alkaline KMnO₄syn (→ erythro) 60-90%[2]Low cost, readily available reagents.Risk of over-oxidation/cleavage, requires strict temperature control.[1]
Upjohn Dihydroxylation cat. OsO₄, NMOsyn (→ erythro) >90%[7]High yield, excellent selectivity, mild conditions.OsO₄ is highly toxic and expensive.
Sharpless AD cat. OsO₄, K₃[Fe(CN)₆], Chiral Ligandsyn (→ erythro) >90%[18]Enantioselective, allows access to single enantiomers.Complex reagent system, high cost.
Performic Acid HCOOH, H₂O₂anti (→ threo) 70-85%[11][20]Inexpensive, avoids heavy metals.Produces the incorrect (threo) isomer, risk of side reactions.[21]

Section 3: Detailed Experimental Protocol

Protocol: Synthesis of erythro-9,10-Dihydroxystearic Acid via Permanganate Oxidation

Adapted from Lapworth and Mottram, J. Chem. Soc., 1925, 1628-31.[2]

  • Saponification: In a large beaker equipped with a magnetic stirrer, dissolve 3.14 g (approx. 10.0 mmol) of technical grade (90%) oleic acid in a solution of 3.14 g of sodium hydroxide in 32 mL of water. Heat the mixture while stirring until a clear, homogeneous soap solution is formed.

  • Dilution and Cooling: Add 250 mL of ice-cold water to the solution. Place the beaker in an ice bath and continue stirring until the temperature of the solution equilibrates to 10°C.

  • Oxidation: While maintaining the temperature at 10°C and stirring vigorously, add 25 mL of a cold 1% (w/v) potassium permanganate solution dropwise over the course of 1 minute. The purple color should disappear as the reaction proceeds.

  • Quenching: After 5 minutes of stirring, add solid sodium sulfite or sodium bisulfite in small portions until the purple/brown color of the manganese species disappears completely, leaving a colorless mixture.

  • Acidification and Precipitation: Acidify the mixture by carefully adding 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of 9,10-dihydroxystearic acid will form.

  • Isolation: Collect the precipitate by suction filtration using a Büchner funnel.

  • Purification (Washing): Wash the crude solid on the filter with 50 mL of petroleum ether (60-80°C) to remove unreacted saturated fatty acids. Dry the washed product under reduced pressure.

  • Purification (Recrystallization): Transfer the dried, powdered product to a flask and recrystallize from hot 95% ethanol. Cool to 0°C to maximize crystal formation, collect the pure crystals by filtration, and dry under vacuum. The expected melting point of the pure erythro isomer is ~132°C.[2]

References

Technical Support Center: Purification of Dihydroxy Fatty Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of erythro and threo dihydroxy fatty acids. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of separating these closely related diastereomers. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your purification workflows.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems encountered during the purification of erythro and threo dihydroxy fatty acids in a question-and-answer format.

Question 1: Why am I seeing poor separation or complete co-elution of my erythro and threo isomers on my C18 HPLC column?

Answer: This is the most common challenge. Erythro and threo diastereomers have identical molecular weights and similar polarities, making them difficult to resolve. While they have different physical properties, these differences can be subtle.[1]

Primary Causes & Solutions:

  • Insufficient Selectivity of Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. The subtle difference in the spatial arrangement of the two hydroxyl groups may not provide enough of a differential interaction with the stationary phase for effective separation.

    • Solution A - Change Stationary Phase Chemistry: Consider columns that offer different separation mechanisms. Phenyl-hexyl or polar-embedded phases can introduce π-π or dipole-dipole interactions that may better differentiate the isomers.

    • Solution B - Explore Alternative Chromatography Modes: Supercritical Fluid Chromatography (SFC) is often more successful than HPLC for separating diastereomers.[2][3] The unique properties of supercritical CO2 as a mobile phase can provide different and often superior selectivity for stereoisomers.

  • Suboptimal Mobile Phase: The mobile phase composition is critical for resolving compounds with minor structural differences.

    • Solution A - Optimize Gradient: Switch from an isocratic to a shallow gradient elution. A slow, shallow gradient increases the residence time on the column and allows more time for differential interactions to take effect.

    • Solution B - Adjust pH: The ionization state of the carboxylic acid functional group significantly impacts retention. Add a small amount of a weak acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxyl group, leading to more consistent interactions and sharper peaks.[4]

  • Lack of Structural Differentiation: The inherent similarity of the isomers is the root problem.

    • Solution: Derivatization: Consider converting the fatty acids to their methyl esters (FAMEs).[5] This eliminates the acidic proton, which can cause peak tailing, and slightly alters the molecule's conformation, potentially enhancing separation. However, this adds a step and is not suitable if the free acid is required for subsequent experiments.

Question 2: My chromatographic peaks are tailing badly, making quantification and pure fraction collection impossible. What's going on?

Answer: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase or by issues with the mobile phase.

Primary Causes & Solutions:

  • Silanol Interactions: The silica backbone of most HPLC columns has free silanol groups (Si-OH) which are acidic. The carboxylic acid group on your fatty acid can interact strongly with these sites, causing tailing.

    • Solution A - Use an End-Capped Column: Modern, high-purity, end-capped columns have most of these active silanol sites shielded. Ensure you are using a high-quality, modern column.

    • Solution B - Suppress Analyte Ionization: As mentioned previously, adding a small amount of acid to your mobile phase (e.g., 0.1% acetic, formic, or phosphoric acid) will keep your dihydroxy fatty acid in its protonated, neutral form, minimizing interactions with free silanols.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Perform a loading study. Systematically reduce the mass of sample injected onto the column until you see a sharp, symmetrical peak shape.

Question 3: I've successfully separated two peaks, but I don't know which is erythro and which is threo. How can I identify them?

Answer: Unambiguous identification of diastereomers requires specific analytical techniques, as mass spectrometry alone cannot differentiate them.

Primary Causes & Solutions:

  • Lack of Reference Standards: The most straightforward method is to compare the retention times of your peaks to commercially available, certified erythro and threo standards. If standards are not available, other methods are necessary.

  • Insufficient Analytical Data:

    • Solution A - Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining stereochemistry. The coupling constants (J-values) between protons on the carbons bearing the hydroxyl groups are often different for erythro and threo isomers. This is a definitive method for structural confirmation.[6]

    • Solution B - X-ray Crystallography: If you can crystallize the purified compound, X-ray crystallography provides an absolute structural determination, including the relative stereochemistry.[6]

    • Solution C - Logical Deduction from Synthesis: Many synthetic routes have a degree of diastereoselectivity. For example, the dihydroxylation of a cis-alkene often yields the erythro (or syn) product, while dihydroxylation of a trans-alkene yields the threo (or anti) product.[1] Review your synthesis to predict the major expected diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stereochemical difference between erythro and threo dihydroxy fatty acids? The terms erythro and threo describe the relative configuration of two adjacent chiral centers. In a Fischer projection of the molecule, if the two similar functional groups (in this case, the hydroxyl groups) are on the same side of the carbon backbone, the isomer is designated erythro . If they are on opposite sides , it is designated threo .[1][7] Because they are not mirror images of each other, they are diastereomers and have distinct physical properties, which allows for their separation using achiral chromatography techniques.[1]

Q2: Is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary before purification? It is not strictly necessary, but it can be highly advantageous.

  • Advantages: Converting the carboxylic acid to a methyl ester can improve peak shape by eliminating the acidic proton, increase volatility for Gas Chromatography (GC) analysis, and potentially improve separation in Reverse-Phase HPLC.[5][8]

  • Disadvantages: It requires additional reaction and purification steps, which can lead to sample loss. It also chemically modifies your molecule, which may be undesirable for biological assays.

  • Recommendation: For analytical purposes (GC or LC-MS profiling), derivatization is standard practice. For preparative purification where the free acid is needed, it is best to first optimize the separation of the underivatized acid.

Q3: Which is the superior chromatography technique for this separation: HPLC or SFC? While HPLC is more common, Supercritical Fluid Chromatography (SFC) often provides better results for diastereomer separations. A comparative study on 258 drug-like diastereomer pairs found that gradient non-chiral SFC was more successful than traditional non-chiral HPLC.[2] The lower viscosity and higher diffusivity of supercritical fluids lead to fast, efficient separations with unique selectivity. If available, SFC should be considered the preferred technique.

Experimental Protocols & Workflows

General Purification Workflow

The diagram below outlines a typical workflow for the purification and analysis of dihydroxy fatty acid diastereomers.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis & Verification Synthesis Synthesis of Dihydroxy Fatty Acids Extraction Crude Product Extraction Synthesis->Extraction Deriv Optional: Derivatization (e.g., to FAMEs) Extraction->Deriv Chromatography Chromatographic Separation (HPLC or SFC) Deriv->Chromatography Collection Fraction Collection Chromatography->Collection Purity Purity Check (Analytical HPLC/GC) Collection->Purity Identity Identity Confirmation (MS, NMR) Purity->Identity

Caption: General workflow for dihydroxy fatty acid purification.

Troubleshooting Decision Tree for Isomer Co-elution

If you are struggling to separate your diastereomers, follow this logical progression.

G Start Problem: Erythro/Threo Co-elution Opt_Mobile Optimize Mobile Phase (Shallow Gradient, Add Acid) Start->Opt_Mobile Check1 Resolution Improved? Opt_Mobile->Check1 Change_Col Change Stationary Phase (e.g., Phenyl, Polar-Embedded) Check1->Change_Col No Success SUCCESS: Isomers Separated Check1->Success Yes Check2 Resolution Improved? Change_Col->Check2 Consider_SFC Consider Alternative Technique (Supercritical Fluid Chromatography) Check2->Consider_SFC No Check2->Success Yes Failure Further Method Development Needed Consider_SFC->Failure

Caption: Troubleshooting flowchart for separating diastereomers.

Protocol 1: Preparative Reverse-Phase HPLC

This protocol provides a starting point for separating underivatized erythro and threo dihydroxy fatty acids.

ParameterRecommended SettingRationale
Column C18, 5 µm, ≥10 mm IDA standard phase to start. Preparative scale requires a wider inner diameter (ID).
Mobile Phase A Water + 0.1% Acetic AcidAcetic acid suppresses the ionization of the analyte, improving peak shape.[4]
Mobile Phase B Acetonitrile + 0.1% Acetic AcidAcetonitrile is a common organic modifier.
Gradient 50% B to 80% B over 40 minutesA shallow gradient is crucial for resolving closely eluting isomers.
Flow Rate 4-10 mL/min (for 10 mm ID column)Adjust based on column diameter and pressure limits.
Detection UV at 195-205 nm or ELSD/CADFatty acids have a weak UV chromophore at low wavelengths. Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal and do not require a chromophore.
Sample Prep Dissolve crude material in a minimal amount of 50:50 Acetonitrile:Water.Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.

Step-by-Step Procedure:

  • Equilibrate the column with the starting conditions (50% Mobile Phase B) for at least 15 column volumes.

  • Perform a blank injection (injecting only the sample solvent) to ensure the baseline is stable and free of ghost peaks.

  • Inject a small, analytical-scale amount of your sample to determine the approximate retention times of your isomers.

  • Scale up the injection volume for preparative purification, being careful not to overload the column.

  • Collect fractions across the eluting peaks. It is often necessary to collect multiple small fractions across each peak.

  • Analyze the collected fractions using an analytical HPLC method to determine the purity of each.

  • Pool the pure fractions containing the desired isomer and evaporate the solvent under reduced pressure.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is for converting the free acids to FAMEs for analysis, often by GC-MS.

Materials:

  • Dry sample of dihydroxy fatty acids

  • 2% (v/v) Sulfuric acid in dry Methanol

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Step-by-Step Procedure:

  • To ~1 mg of the dry fatty acid sample in a glass vial, add 2 mL of 2% H₂SO₄ in methanol.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Allow the reaction to cool to room temperature.

  • Add 1 mL of Hexane and 0.5 mL of water. Vortex vigorously for 30 seconds.

  • Allow the layers to separate. The top hexane layer contains the FAMEs.

  • Carefully transfer the top hexane layer to a clean vial.

  • Wash the hexane layer by adding 1 mL of saturated Sodium Bicarbonate solution to neutralize any remaining acid. Vortex and discard the lower aqueous layer.

  • Dry the hexane layer by passing it through a small column of anhydrous Sodium Sulfate.

  • The resulting solution is ready for GC-MS or HPLC analysis.

References

"erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this valuable lipid molecule in your experiments. The following information synthesizes established principles of lipid chemistry with practical, field-proven insights to help you maintain the integrity of your compound and achieve reproducible results.

Section 1: Core Concepts & Stability Overview

This compound is a dihydroxy fatty acid containing a single cis double bond at the C12 position. Its stability is primarily influenced by this unsaturated bond, which is susceptible to oxidation.[1][2] The presence of two hydroxyl groups also adds polarity to the molecule. Understanding the factors that drive its degradation is crucial for proper handling.

The primary degradation pathway for unsaturated fatty acids is lipid peroxidation, a free-radical chain reaction initiated by factors such as oxygen, light, and elevated temperatures.[3][4] This process can lead to the formation of hydroperoxides as primary oxidation products, which can further decompose into a variety of secondary products like aldehydes and ketones, ultimately compromising the purity and activity of the compound.[4]

cluster_compound This compound cluster_initiators Initiating Factors cluster_degradation Degradation Pathway Compound Intact Compound (C18:1, Dihydroxy) Peroxidation Lipid Peroxidation (Free Radical Attack on C=C bond) Compound->Peroxidation Substrate Oxygen Oxygen (Air) Oxygen->Peroxidation Initiate Light Light (UV/Visible) Light->Peroxidation Initiate Heat Elevated Temperature Heat->Peroxidation Initiate Metal Trace Metals (Fe, Cu) Metal->Peroxidation Initiate Primary Primary Oxidation Products (Hydroperoxides) Peroxidation->Primary Forms Secondary Secondary Oxidation Products (Aldehydes, Ketones, etc.) Primary->Secondary Decomposes to Start Start: Receive Compound Equilibrate 1. Equilibrate vial to room temperature before opening. Start->Equilibrate Solvent 2. Add appropriate volume of anhydrous solvent (e.g., Ethanol). Equilibrate->Solvent Dissolve 3. Vortex or sonicate gently until fully dissolved. Solvent->Dissolve InertGas 4. Flush vial headspace with inert gas (Argon or Nitrogen). Dissolve->InertGas Seal 5. Seal tightly with Teflon-lined cap. InertGas->Seal Label 6. Label clearly with name, concentration, date, and solvent. Seal->Label Store 7. Store at -20°C or -80°C in the dark. Label->Store End End: Stable Stock Solution Store->End

References

Technical Support Center: Analysis of Dihydroxy Fatty Acid Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxy fatty acids (DHFAs) and their degradation products. This guide is designed to provide expert insights, practical troubleshooting solutions, and detailed protocols to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the degradation of dihydroxy fatty acids.

Q1: What are the primary degradation products of dihydroxy fatty acids?

A1: Dihydroxy fatty acids primarily degrade via oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups (the vicinal diol). This reaction yields two main types of products: a short-to-medium chain monofunctional molecule (typically an aldehyde or a monocarboxylic acid) and a bifunctional molecule (typically an aldehyde-acid or a dicarboxylic acid). For example, the oxidative cleavage of 9,10-dihydroxystearic acid produces nonanal and azelaic acid.[1][2] The exact products depend on the position of the diol group in the fatty acid chain and the oxidative conditions.

Q2: What are the main pathways for DHFA degradation?

A2: The two main pathways are:

  • Non-enzymatic Oxidative Cleavage: This can occur via autoxidation or be induced by chemical oxidants like ozone, periodate, permanganate, or hydrogen peroxide, often in the presence of metal catalysts.[3] Ozonolysis is a common industrial method, though it carries significant safety hazards.[1][2]

  • Enzymatic Degradation: In biological systems, enzymes like soluble epoxide hydrolase (sEH) first convert fatty acid epoxides into diols (DHFAs).[4] Subsequent degradation can occur through standard fatty acid metabolism pathways like beta-oxidation, which shortens the fatty acid chain by two carbons at a time, producing acetyl-CoA.[5][6][7]

Q3: Why is it important to study these degradation products?

A3: The degradation products of DHFAs are significant for several reasons. In industry, they serve as valuable platform chemicals and bio-monomers for producing polymers, lubricants, and plasticizers.[1][3][8] In biology and medicine, many degradation products, especially reactive aldehydes like 4-hydroxynonenal (HNE), are potent signaling molecules and biomarkers of oxidative stress, implicated in diseases such as cardiovascular and neurodegenerative disorders.[9][10][11]

Q4: Which analytical techniques are best for identifying and quantifying these degradation products?

A4: The most powerful and commonly used techniques are mass spectrometry (MS) coupled with chromatographic separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. DHFAs and their degradation products often require derivatization (e.g., silylation, methylation) to increase their volatility.[12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for less volatile, more polar, and thermally labile compounds. It often requires derivatization for aldehydes to improve sensitivity and specificity, with reagents like 2,4-dinitrophenylhydrazine (DNPH) being widely used.[9][10][14][15] LC-MS is generally preferred for analyzing reactive aldehydes from biological samples due to negligible thermal degradation compared to GC-MS.[9]

Degradation Pathways and Mechanisms

The primary non-enzymatic pathway for the breakdown of DHFAs is oxidative cleavage. This process breaks the C-C bond of the vicinal diol, leading to the formation of shorter-chain aldehydes and carboxylic acids.

DHFA Oxidative Cleavage General Pathway of DHFA Oxidative Cleavage cluster_products Primary & Secondary Products DHFA Dihydroxy Fatty Acid (DHFA) R-CH(OH)-CH(OH)-R' Products Cleavage Products DHFA->Products Oxidative Cleavage Oxidant Oxidizing Agent (e.g., O3, H2O2, Periodate) Oxidant->Products Aldehyde1 Aldehyde 1 (R-CHO) Products->Aldehyde1 Forms Aldehyde2 Aldehyde 2 (R'-CHO) Products->Aldehyde2 Forms Acid1 Carboxylic Acid 1 (R-COOH) Aldehyde1->Acid1 Further Oxidation Acid2 Carboxylic Acid 2 (R'-COOH) Aldehyde2->Acid2 Further Oxidation

Caption: Oxidative cleavage of a dihydroxy fatty acid.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experimental workflow.

Sample Preparation & Extraction

Q: My results are inconsistent, and I suspect analyte degradation during sample preparation. How can I prevent this?

A: Reactive aldehydes are notoriously unstable. The key is to minimize oxidation and side reactions throughout the process.

  • Causality: Aldehydes can easily oxidize to carboxylic acids, polymerize, or form adducts with proteins and other nucleophiles in your sample matrix. Exposure to heat, light, and oxygen exacerbates this.

  • Solution:

    • Work Quickly and on Ice: Keep samples cold at all times to slow down reaction kinetics.

    • Use Antioxidants: Spike your extraction solvent with an antioxidant like butylated hydroxytoluene (BHT) at a final concentration of ~0.01% to scavenge free radicals.

    • Derivatize Immediately: For aldehyde analysis, perform derivatization (e.g., with DNPH) as early as possible after extraction. DNPH derivatives (hydrazones) are much more stable than the parent aldehydes.[14]

    • Use Inert Atmosphere: If possible, perform extraction and solvent evaporation steps under a gentle stream of nitrogen or argon to displace oxygen.

Q: I'm seeing a lot of interfering peaks from my biological matrix in my LC-MS analysis. What's the best way to clean up my sample?

A: Matrix effects, particularly ion suppression, are a major challenge. A robust sample cleanup protocol is essential.

  • Causality: Lipids, salts, and proteins in your sample can co-elute with your analytes and interfere with their ionization in the MS source, leading to poor sensitivity and reproducibility.

  • Solution: Solid-Phase Extraction (SPE)

    • Principle: SPE separates compounds based on their physical and chemical properties. For DHFA degradation products, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) cartridge can be effective.

    • General Protocol (Reversed-Phase C18):

      • Condition: Pass methanol, followed by water through the cartridge.

      • Load: Load your sample extract (ensure it's in an aqueous-miscible solvent).

      • Wash: Use a weak solvent (e.g., water or low % methanol) to wash away highly polar interferences like salts.

      • Elute: Use a stronger, non-polar solvent (e.g., methanol, acetonitrile, or ethyl acetate) to elute your analytes of interest.

    • Self-Validation: Always run a standard through the SPE protocol to calculate the recovery rate. Aim for >85% recovery. If recovery is low, adjust your wash and elution solvents.

Analytical Detection (GC-MS & LC-MS)

Q: My DHFAs are not showing up in my GC-MS chromatogram, or the peaks are broad and tailing. What is happening?

A: DHFAs are non-volatile and contain polar hydroxyl groups, making them unsuitable for direct GC-MS analysis.

  • Causality: The high temperatures of the GC inlet and column will cause thermal degradation of underivatized DHFAs. The polar -OH groups will also interact strongly with the stationary phase, leading to poor peak shape.

  • Solution: Derivatization is Mandatory.

    • Trimethylsilylation (TMS): This is the most common method. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens on the hydroxyl groups with a non-polar TMS (-Si(CH3)3) group.[12][16] This increases volatility and thermal stability.

    • Protocol Validation: After derivatization, the characteristic mass spectra of TMS-derivatized DHFAs will show prominent fragment ions resulting from the cleavage of the C-C bond between the two vicinal trimethylsiloxy groups, which confirms both the presence of the diol and its position.[12][17][18]

Q: I am trying to quantify short-chain aldehydes with LC-MS, but my sensitivity is very poor. How can I improve it?

A: Short-chain aldehydes have poor ionization efficiency in standard electrospray ionization (ESI) sources.

  • Causality: These molecules lack easily ionizable functional groups (like amines) that are required for efficient ESI.

  • Solution: Chemical Derivatization.

    • DNPH Derivatization: 2,4-dinitrophenylhydrazine (DNPH) reacts with aldehydes to form stable hydrazone derivatives.[14] These derivatives have a high proton affinity, making them ionize extremely well in positive-ion ESI, dramatically increasing sensitivity. They also possess a strong UV chromophore, allowing for easy detection by HPLC-UV.[14][15]

    • Alternative Reagents: Other reagents like 3-nitrophenylhydrazine have also been shown to provide excellent sensitivity for LC-MS/MS analysis.[9]

    • Method Comparison: A comparison of common derivatization agents can help optimize your assay.

ReagentIonization ModeKey AdvantageReference
2,4-Dinitrophenylhydrazine (DNPH) ESI PositiveGold standard, high sensitivity, stable derivative.[10][14]
3-Nitrophenylhydrazine (3-NPH) ESI PositiveReported to offer even greater sensitivity than DNPH.[9]
Girard's Reagent T ESI PositiveAdds a permanent positive charge for excellent sensitivity.N/A
Data Interpretation

Q: I've detected a peak in my GC-MS that I think is a TMS-derivatized DHFA. How can I confirm its structure?

A: The mass spectrum is key. The fragmentation pattern of TMS-derivatized vicinal diols is highly characteristic.

  • Causality: In electron ionization (EI), the molecule fragments in a predictable way. The most facile fragmentation is the cleavage of the bond between the two carbons bearing the trimethylsiloxy (TMSO) groups.

  • Interpretation:

    • Look for two major fragment ions. For a structure like R-CH(OTMS)-CH(OTMS)-R', you will see ions corresponding to [R-CH(OTMS)]+ and [R'-CH(OTMS)]+.

    • The masses of these fragments directly indicate the chain lengths on either side of the original diol group, allowing you to pinpoint its position. For example, the TMS derivative of methyl 9,10-dihydroxystearate will show characteristic cleavage ions at m/z 215 and 259.[12][17]

Caption: Typical workflow for analyzing DHFA degradation products.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of DHFAs (as TMS Derivatives)

This protocol is adapted from methodologies used for analyzing DHFAs in complex matrices.[12][13][18]

  • Lipid Extraction & Saponification:

    • Extract total lipids from your sample using a Folch or Bligh-Dyer method.

    • Dry the lipid extract under N2.

    • Saponify the residue by adding 2 mL of 0.5 M NaOH in methanol and heating at 70°C for 1 hour to cleave ester bonds.

  • Methylation:

    • After cooling, acidify the sample with 1 M HCl.

    • Extract the free fatty acids with n-hexane (3 x 2 mL).

    • Dry the hexane phase and methylate the fatty acids using 1 mL of 14% BF3-methanol at 60°C for 15 minutes. This converts carboxylic acids to fatty acid methyl esters (FAMEs).

  • Purification:

    • Use silica gel column chromatography to isolate the dihydroxy-FAME fraction. Elute non-polar compounds with hexane, and then elute the dihydroxy-FAMEs with a polar solvent system like DCM/MeOH (1:1 v/v).[12]

  • TMS Derivatization:

    • Dry the purified dihydroxy-FAME fraction completely under N2.

    • Add 30 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[12][16]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto the GC-MS.

    • Column: A mid-polarity column like a DB-23 ((50%-cyanopropyl)-methylpolysiloxane) is suitable for separating isomers.[16]

    • Oven Program: Start at ~100°C, ramp to ~250°C at 4°C/min.

    • Mass Spectrometer: Scan from m/z 50-650 in Electron Ionization (EI) mode.

Protocol 2: LC-MS/MS Analysis of Aldehydic Degradation Products (as DNPH Derivatives)

This protocol is based on established methods for quantifying reactive aldehydes in biological samples.[9][14]

  • Sample Homogenization & Protein Precipitation:

    • Homogenize tissue samples in a suitable buffer on ice.

    • Add an equal volume of cold acetonitrile or 20% trichloroacetic acid to precipitate proteins.[9]

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile/acid to a final concentration of ~1-2 mM.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Extraction of Derivatives:

    • Extract the DNPH derivatives (hydrazones) using a solvent like hexane or ethyl acetate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in a mobile phase-compatible solvent (e.g., 50:50 methanol:water).

    • Column: Use a C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: Run a gradient from low to high organic phase (e.g., 5% to 95% B) over 5-10 minutes.

    • Mass Spectrometer: Operate in positive ion ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the protonated molecular ion [M+H]+ to a characteristic product ion.

References

Technical Support Center: Troubleshooting Low Yield in Erythro-9,10-Dihydroxy Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of erythro-9,10-dihydroxy fatty acids, such as 9,10-dihydroxystearic acid (DHSA) from oleic acid. This guide is designed for researchers, scientists, and drug development professionals. The synthesis, which typically involves the syn-dihydroxylation of a C-C double bond, is a cornerstone reaction, yet achieving high yields of the desired erythro diastereomer can be challenging.[1] Common issues include over-oxidation, formation of the undesired threo isomer, and difficulties in product isolation.

This document provides a structured, question-and-answer-based approach to troubleshoot common problems encountered during this synthesis, with a focus on the widely used potassium permanganate (KMnO₄) method. Each section explains the chemical principles behind the problem and offers validated, step-by-step solutions.

Initial Diagnostic Workflow

Before diving into specific FAQs, use this workflow to diagnose the likely source of your low yield.

TroubleshootingWorkflow Start Low Yield of Erythro-9,10-Dihydroxy Fatty Acid TLC_Analysis Analyze Crude Reaction Mixture by TLC Start->TLC_Analysis Product_Spot Is the Desired Product Spot Present? TLC_Analysis->Product_Spot SM_Present Is Starting Material (Oleic Acid) Present? Product_Spot->SM_Present Yes No_Product Problem: Reaction Failure - Check Starting Materials - Check Reagent Activity Product_Spot->No_Product No Streaks_Baseline Streaking or Baseline Material Present? SM_Present->Streaks_Baseline No Incomplete_Reaction Problem: Incomplete Reaction - Inadequate Reagent Stoichiometry - Insufficient Reaction Time SM_Present->Incomplete_Reaction Yes Side_Reactions Problem: Side Reactions - Over-oxidation (Cleavage) - Undesired Isomer Formation Streaks_Baseline->Side_Reactions Yes Purification_Issue Problem: Purification Loss - Inefficient Extraction - Recrystallization Issues Streaks_Baseline->Purification_Issue No ReactionPathways cluster_conditions Reaction Conditions Oleic_Acid Oleic Acid (C=C bond) Dihydroxy_Acid Erythro-9,10-Dihydroxy Acid (Desired Product) Oleic_Acid->Dihydroxy_Acid Syn-Dihydroxylation (GOOD YIELD) Cleavage_Products Pelargonic Acid + Azelaic Acid (Cleavage Products) Oleic_Acid->Cleavage_Products Oxidative Cleavage (LOW YIELD) Cold_Dilute Cold, Dilute, Basic KMnO4 Cold_Dilute->Dihydroxy_Acid Hot_Conc Hot, Concentrated, Acidic KMnO4 Hot_Conc->Cleavage_Products

References

Technical Support Center: Improving the Resolution of Erythro and Threo Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic resolution of diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of separating erythro and threo isomers. As diastereomers, these molecules possess distinct physicochemical properties, yet their structural similarity often makes achieving baseline resolution a significant analytical hurdle.[1] This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are erythro and threo isomers, and why are they difficult to separate?

Erythro and threo are descriptors used for diastereomers with two adjacent chiral centers. The nomenclature is derived from the sugars erythrose and threose. The challenge in their separation arises from subtle differences in their three-dimensional structures. These differences in the spatial arrangement of substituents can lead to only slight variations in steric hindrance, dipole moments, and hydrogen bonding capabilities, which are the very interactions that drive chromatographic separation.[1]

Q2: What are the primary HPLC modes for separating erythro and threo isomers?

Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography can be effective.[1]

  • Normal-Phase (NP-HPLC): Often performed on silica gel, this mode is particularly useful for polar compounds and can provide excellent selectivity based on differences in hydrogen bonding and dipole-dipole interactions with the stationary phase.[2][3]

  • Reversed-Phase (RP-HPLC): The most common mode, using C18 or other hydrophobic stationary phases. Separation is driven by differential partitioning based on hydrophobicity. While versatile, achieving selectivity for closely related diastereomers can require careful optimization.

  • Chiral Chromatography: Although diastereomers can be separated on achiral phases, chiral stationary phases (CSPs) can sometimes offer unique selectivity that resolves challenging pairs.[1]

Q3: Is a chiral column necessary to separate erythro and threo isomers?

No, it is not always necessary. Unlike enantiomers, which have identical physical properties and require a chiral environment for separation, diastereomers have different physical properties and can be separated on standard achiral columns (e.g., C18, Phenyl-Hexyl, silica).[1] However, in cases where achiral columns fail to provide resolution, a chiral stationary phase (CSP) may offer the unique selectivity needed.

Q4: What is the single most critical factor for achieving good resolution?

While every parameter is important, the stationary phase chemistry is arguably the most critical starting point. The specific interactions between the analytes and the column chemistry (e.g., hydrophobic, pi-pi, polar) provide the fundamental basis for selectivity (α). Without the right column, no amount of mobile phase or temperature optimization will create a separation.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses specific experimental problems with a systematic, cause-and-effect approach.

Problem 1: Complete Co-elution (No Separation)

You inject your erythro/threo mixture and see only a single, sharp peak. This indicates a complete lack of selectivity (α ≈ 1).

Possible Cause A: Inappropriate Stationary Phase

  • Causality: The current stationary phase does not possess the right chemical properties to differentiate between the subtle structural differences of the isomers. For example, a standard C18 column separates primarily on hydrophobicity, which might be nearly identical for the two diastereomers.

  • Solution Protocol: Systematic Column Screening

    • Prepare Analyte: Create a 1 mg/mL stock solution of your diastereomeric mixture in a suitable solvent like methanol or acetonitrile.[1]

    • Select Diverse Columns: Choose a set of columns with orthogonal selectivities. A recommended starting set is provided in the table below.

    • Run a Generic Gradient: On each column, execute a broad gradient (e.g., 5% to 95% acetonitrile in water over 20 minutes for RP-HPLC) to quickly assess if any separation is possible.[1]

    • Analyze Results: Identify the column that shows any hint of peak splitting, shouldering, or broadening. This column has the highest potential and should be selected for further optimization.

Table 1: Recommended Columns for Initial Diastereomer Screening

Column PhasePrimary Separation MechanismIdeal for Analytes With...
C18 (e.g., XBridge™ C18) Hydrophobic InteractionsGeneral-purpose, good starting point for most compounds.[4]
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic rings, offering alternative selectivity to C18.
Polar-Embedded (e.g., Polar-RP) Hydrophobic & Polar InteractionsPolar functional groups, enhances hydrogen bonding.[4]
Silica (Normal-Phase) Adsorption (Polar Interactions)Polar analytes soluble in non-polar organic solvents.[2][3]
Chiral (e.g., CHIRALCEL® OD) Chiral RecognitionWhen achiral methods fail; can separate based on 3D structure.[5]

Possible Cause B: Mobile Phase Lacks Resolving Power

  • Causality: The mobile phase composition may be masking the subtle differences between the isomers, or it may not be promoting the differential interactions needed for separation.

  • Solution Protocol: Mobile Phase Modifier Screening

    • Select Best Column: Use the column that showed the most promise from the screening protocol.

    • Vary Organic Modifier: If using RP-HPLC, test different organic solvents. Acetonitrile, methanol, and isopropanol have different properties. For example, replacing acetonitrile with methanol can sometimes introduce new hydrogen-bonding interactions that improve resolution.[6]

    • Adjust pH (for ionizable compounds): For acidic or basic analytes, pH is critical. Adjust the mobile phase pH using buffers (e.g., formate, acetate) to be ~1.5-2 units away from the analyte's pKa. This ensures the analyte is in a single, stable ionic state, leading to sharper peaks and potentially improved selectivity. An incorrect pH can lead to poor peak shape.[7]

    • Introduce Additives: For basic compounds in NP-HPLC, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) can dramatically improve peak shape and resolution by deactivating acidic silanol groups on the silica surface.[3][8] For acidic compounds, an acid like trifluoroacetic acid (TFA) or formic acid is used.[8]

Problem 2: Poor Resolution (0.5 < Rs < 1.5)

You can see two peaks, but they are significantly overlapped. This means you have some selectivity, but the efficiency or retention is not optimal.

Possible Cause A: Suboptimal Temperature

  • Causality: Temperature affects the thermodynamics of the separation. Changing the temperature alters the distribution of the analytes between the mobile and stationary phases, which can change selectivity.[9] It also reduces mobile phase viscosity, which can improve efficiency.[9] For some chiral separations, increasing temperature can counter-intuitively increase the separation factor.[10][11]

  • Solution Protocol: Temperature Optimization Study

    • Establish Isocratic Conditions: First, develop an isocratic mobile phase composition that provides a retention factor (k') between 2 and 10 for your isomers.

    • Vary Temperature: Set up a sequence of runs, varying the column temperature in 5-10°C increments (e.g., 25°C, 35°C, 45°C, 55°C).

    • Monitor Resolution: Plot the resolution (Rs) versus temperature. Often, a distinct optimal temperature that maximizes resolution will be found. Lowering temperature generally increases retention and may improve resolution.[9]

Possible Cause B: Flow Rate Not Optimized

  • Causality: The flow rate of the mobile phase directly impacts chromatographic efficiency (the "sharpness" of the peaks). According to the van Deemter equation, there is an optimal linear velocity for minimizing peak broadening. A flow rate that is too high will not allow for proper mass transfer, leading to broader peaks and reduced resolution.

  • Solution Protocol: Flow Rate Optimization

    • Use Optimal Conditions: With your best column, mobile phase, and temperature, perform several injections.

    • Adjust Flow Rate: Start at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then test lower flow rates (e.g., 0.8 mL/min, 0.6 mL/min).

    • Evaluate Resolution: While lower flow rates increase run time, they often lead to sharper peaks and significantly improved resolution for difficult separations.[12]

Workflow for Troubleshooting Poor Resolution Below is a systematic workflow to follow when tackling a poor separation of erythro and threo isomers.

Caption: A troubleshooting decision tree for improving diastereomer resolution.

Problem 3: Peak Tailing or Splitting

Your peaks are asymmetrical or appear as doublets, which compromises integration and quantification.

Possible Cause A: Secondary Interactions with Stationary Phase

  • Causality: For basic analytes, ionic interactions with deprotonated (negatively charged) silanol groups on the silica surface of the column can cause significant peak tailing. This is a common issue on older Type-A silica columns or when column endcapping has degraded.

  • Solution Protocol: Mitigating Silanol Interactions

    • Use a Base Deactivated Column: Modern, high-purity silica columns (Type-B) with robust endcapping are less prone to this issue.

    • Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of a basic additive like DEA or triethylamine (TEA) into the mobile phase. These additives will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • Lower Mobile Phase pH: If using reversed-phase, lowering the pH (e.g., to pH 3 with formic acid) will protonate the silanol groups, neutralizing their charge and eliminating the ionic interaction that causes tailing.

Possible Cause B: Column Overload

  • Causality: Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "right triangle" peak shape and a shift to earlier retention times.[13]

  • Solution Protocol: Check for Overload

    • Dilute the Sample: Prepare a 10-fold and 100-fold dilution of your sample.

    • Inject and Compare: Inject the original and diluted samples. If the peak shape improves and the retention time increases with dilution, you are experiencing column overload.[13] Reduce your sample concentration or injection volume accordingly.

Possible Cause C: Column Void or Contamination

  • Causality: A void at the head of the column or a blocked inlet frit can distort the sample path, leading to peak splitting or severe tailing for all peaks in the chromatogram.[13] This can be caused by pressure shocks or particulate matter from the sample or system.

  • Solution Protocol: Column Maintenance

    • Reverse and Flush: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent to waste. This can sometimes dislodge particulates from the inlet frit.[13]

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates, extending its lifetime.[14]

    • Replace the Column: If flushing does not resolve the issue, the column packing bed may be irreversibly damaged, and the column must be replaced.[14]

Advanced Separation Strategies

When conventional HPLC methods are insufficient, more advanced techniques can provide the necessary resolving power.

Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier like methanol.[15][]

  • Why it Works: The low viscosity and high diffusivity of the supercritical mobile phase allow for very fast and highly efficient separations, often superior to HPLC for chiral and diastereomeric compounds.[17][18] It is considered a form of normal-phase chromatography and is excellent for separating polar isomers.[15]

  • When to Use It: SFC is particularly powerful for preparative-scale purification due to the ease of removing the CO2 solvent and is increasingly used for analytical screening due to its speed and high success rate for resolving diastereomers.[][19]

Chiral Mobile Phase Additives (CMPA)

This technique involves adding a chiral selector directly to the mobile phase for use with a standard achiral column.[20][21]

  • How it Works: The analyte enantiomers or diastereomers form transient, non-covalent diastereomeric complexes with the chiral additive in the mobile phase.[20][21] These complexes have different stabilities or partitioning behaviors, enabling separation on a simple C18 or silica column.

  • Common Additives: Common CMPAs include cyclodextrins, macrocyclic antibiotics (like vancomycin), and ligand-exchange additives.[21]

Method Development Workflow Diagram

The following diagram outlines a comprehensive workflow for developing a separation method for a new pair of erythro and threo isomers from scratch.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Advanced Methods Analyte Define Analyte Properties (Polarity, pKa) ModeSelection Select Chromatographic Mode (RP, NP, HILIC) Analyte->ModeSelection ColumnScreen Column Screening (C18, Phenyl, Silica) ModeSelection->ColumnScreen GradientRun Run Fast Generic Gradient ColumnScreen->GradientRun SelectBest Select Best Column/ Mobile Phase Combination GradientRun->SelectBest IsocraticDev Develop Isocratic Method (k' = 2-10) SelectBest->IsocraticDev TempFlowOpt Optimize Temperature & Flow Rate IsocraticDev->TempFlowOpt FineTune Fine-Tune Mobile Phase (ternary mixtures, additives) TempFlowOpt->FineTune CheckSST Check System Suitability (Rs, Tailing, Precision) FineTune->CheckSST Validation Method Validation CheckSST->Validation Rs >= 1.5 Advanced Consider Advanced Techniques (SFC, Chiral Methods) CheckSST->Advanced Rs < 1.5 Advanced->SelectBest Re-optimize

Caption: A systematic workflow for developing a robust diastereomer separation method.

By applying these fundamental principles and systematic troubleshooting strategies, you can significantly improve your success rate in resolving even the most challenging erythro and threo isomer pairs.

References

Technical Support Center: Derivatization of Dihydroxy Fatty Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of dihydroxy fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS). It is structured in a question-and-answer format to directly address common challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step derivatization essential for analyzing dihydroxy fatty acids by GC-MS?

Dihydroxy fatty acids, like other hydroxylated fatty acids, possess multiple polar functional groups: one carboxylic acid (-COOH) and two hydroxyl (-OH) groups. These groups make the molecule non-volatile and prone to strong hydrogen bonding. Direct injection into a GC system would result in poor chromatographic performance, including severe peak tailing, low sensitivity, and potential thermal degradation within the hot injector or column.

Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable analogues suitable for GC analysis.[1][2] For dihydroxy fatty acids, a two-step process is required to address both types of functional groups independently and efficiently:

  • Esterification: The carboxylic acid group is converted into a methyl ester (FAME).[3]

  • Silylation: The hydroxyl groups are converted into trimethylsilyl (TMS) ethers.[1][4][5]

This dual approach ensures the entire molecule is amenable to gas-phase analysis, leading to sharp, symmetrical peaks and reproducible quantification.[6]

Q2: Which reaction should be performed first: esterification or silylation? And why?

Esterification of the carboxylic acid must be performed first.

The rationale is based on the reactivity of the reagents and the stability of the derivatives. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful and can react with all active hydrogens, including those on carboxylic acids and hydroxyls.[4] However, the resulting TMS ester of the carboxylic acid is highly susceptible to hydrolysis, meaning it can easily revert to its original form in the presence of even trace amounts of moisture.[1]

By first performing an acid-catalyzed esterification (e.g., with BF₃-Methanol), a stable Fatty Acid Methyl Ester (FAME) is formed.[3] The subsequent silylation step then specifically targets the remaining hydroxyl groups to form stable TMS ethers. This sequence ensures a complete and stable derivatization, which is critical for accurate and reproducible results.

Q3: What are the most common reagents for each derivatization step and how do they compare?

The choice of reagent is critical and depends on the specific fatty acids, the complexity of the sample matrix, and potential for side reactions.

Table 1: Comparison of Common Esterification Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Trifluoride-Methanol (BF₃-MeOH) 12-14% solution, heat at 60-100°C for 5-30 min.[7]Fast and effective for both free fatty acids and transesterification of complex lipids.[3][8]Highly toxic, moisture-sensitive, and can cause degradation of unsaturated fatty acids if heated too long.[3]
Methanolic HCl 1-5% HCl in methanol, heat at 50-80°C for 1-2 hours or overnight.[8][9]Milder than BF₃, fewer artifacts with polyunsaturated fatty acids. Reagent is easy to prepare.Slower reaction times compared to BF₃-Methanol.[8]
(Trimethylsilyl)diazomethane (TMS-Diazomethane) Room temperature, rapid reaction (minutes).Very fast and clean reaction for free fatty acids.[10]Does not transesterify complex lipids. Highly toxic and explosive, requiring specialized handling.

Table 2: Comparison of Common Silylation Reagents

ReagentDescriptionAdvantagesConsiderations
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)A powerful and widely used TMS donor.[2]Byproducts are highly volatile and typically elute with the solvent front, ensuring a clean chromatogram.[11]May require a catalyst for sterically hindered hydroxyls.
BSTFA + 1% TMCS (Trimethylchlorosilane)Catalyzed formulation of BSTFA.Stronger silylating potential than BSTFA alone; ideal for difficult-to-silylate compounds like hindered hydroxyls.[11]TMCS is highly reactive and can produce HCl as a byproduct, which may degrade certain analytes or the GC column.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)The most volatile of the TMS-amides.[11]Its byproducts are even more volatile than those from BSTFA, making it excellent for analyzing early-eluting compounds.Generally considered the strongest TMS donor for hydroxyls.
Q4: How can I confirm the identity of my derivatized dihydroxy fatty acid using mass spectrometry?

The mass spectrum of a dihydroxy fatty acid that has been converted to its methyl ester and bis-trimethylsilyl ether derivative provides highly characteristic fragmentation patterns. The most diagnostic feature is the facile cleavage of the carbon-carbon bond located between the two vicinal -OTMS (trimethylsiloxy) groups.[12][13]

This cleavage results in two prominent fragment ions that are invaluable for determining the original position of the hydroxyl groups. For example, in the analysis of 9,10-dihydroxyoctadecanoic acid methyl ester, cleavage between C9 and C10 will yield specific, predictable fragment ions that confirm the structure. Other significant ions include [M-15]⁺ (loss of a methyl group from a TMS moiety) and [M-31]⁺ (loss of a methoxy group from the ester).[12][13]

Comprehensive Derivatization Protocol & Workflow

This protocol outlines a robust two-step method using BF₃-Methanol for esterification and BSTFA + 1% TMCS for silylation, a combination widely validated for its efficiency.

Experimental Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_silylation Silylation Start Dried Lipid Extract / Standard Add_BF3 Add 2 mL 14% BF3-Methanol Start->Add_BF3 Step 1: Esterification Heat_Esterify Heat at 100°C for 30 min Add_BF3->Heat_Esterify Cool_1 Cool to Room Temp Heat_Esterify->Cool_1 Quench_Extract Add 1 mL H2O & 2 mL Hexane Vortex to Extract FAMEs Cool_1->Quench_Extract Separate_1 Centrifuge to Separate Phases Quench_Extract->Separate_1 Collect_Organic Transfer Upper Hexane Layer Separate_1->Collect_Organic Dry_Organic Dry Hexane Layer (e.g., with Na2SO4) Collect_Organic->Dry_Organic Evaporate_1 Evaporate Hexane under N2 Dry_Organic->Evaporate_1 Dried_FAME Dried FAME Residue Evaporate_1->Dried_FAME Add_BSTFA Add 100 µL BSTFA + 1% TMCS Add 100 µL Pyridine (optional solvent) Dried_FAME->Add_BSTFA Step 2: Silylation Heat_Silylate Heat at 70°C for 45 min Add_BSTFA->Heat_Silylate Cool_2 Cool to Room Temp Heat_Silylate->Cool_2 Ready Ready for GC-MS Injection Cool_2->Ready

Caption: Workflow for two-step derivatization of dihydroxy fatty acids.

Step-by-Step Methodology

Part 1: Esterification to Fatty Acid Methyl Esters (FAMEs)

  • Preparation: Start with 1-25 mg of your dried lipid extract or standard in a glass reaction vial with a PTFE-lined cap.

  • Reagent Addition: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.[7]

  • Reaction: Tightly cap the vial and heat at 100°C for 30 minutes in a heating block or water bath.[7] Causality: Heating accelerates the acid-catalyzed esterification of the carboxylic acid group.

  • Cooling: Remove the vial and allow it to cool completely to room temperature.

  • Extraction: Add 1 mL of saturated NaCl solution (or pure water) and 2 mL of hexane. Vortex vigorously for 1 minute.[7] Causality: The water quenches the reaction, and the non-polar FAMEs are partitioned into the hexane layer.

  • Phase Separation: Centrifuge briefly to achieve a clean separation of the aqueous and organic layers.

  • Collection & Drying: Carefully transfer the upper hexane layer to a new clean vial containing anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the hexane to complete dryness under a gentle stream of nitrogen. The resulting residue contains your fatty acid methyl esters.

Part 2: Silylation to Trimethylsilyl (TMS) Ethers

  • Preparation: Ensure the FAME residue from Part 1 is completely dry. Moisture will deactivate the silylating reagent.[1]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 100 µL of a dry solvent like pyridine or acetonitrile to the vial. Causality: Pyridine can act as a solvent and also as an HCl scavenger, which is a byproduct of the TMCS catalyst.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes. Causality: This temperature and time are generally sufficient to derivatize even sterically hindered secondary hydroxyl groups.

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Do not add water. The sample should be analyzed promptly as TMS derivatives can be sensitive to moisture over time.

Chemical Derivatization Pathway

Caption: Two-step chemical derivatization of a dihydroxy fatty acid.

Troubleshooting Guide

Table 3: Common Problems and Solutions in Dihydroxy Fatty Acid Derivatization

SymptomPossible Cause(s)Recommended Action(s)
No peaks or significantly reduced peak area Incomplete Derivatization: Reaction time/temperature was insufficient. Moisture Contamination: Presence of water deactivated reagents, especially the silylating agent.[1] Sample Loss: Errors during liquid-liquid extraction or evaporation steps.Optimize reaction conditions by increasing time or temperature. Ensure all glassware is dry and use high-purity, anhydrous solvents. Prepare a reagent blank to check for contamination.
Broad or tailing peaks Incomplete Silylation: One or both hydroxyl groups remain underivatized, leading to interaction with active sites in the GC system. Active Sites in GC System: The injector liner or column may have active sites.Use a catalyzed silylating reagent (e.g., BSTFA + 1% TMCS).[11] Increase reaction time/temperature. Deactivate the glass liner or use a fresh one. Condition the GC column according to the manufacturer's instructions.
Multiple peaks for a single standard Partial Derivatization: The sample contains a mixture of fully derivatized, partially derivatized (e.g., only one -OH silylated), and/or underivatized analyte.Re-run the derivatization, ensuring optimal conditions and reagent excess (at least a 2:1 molar ratio of silylating reagent to active hydrogens). Check the purity of your standard.
Extraneous peaks in the chromatogram Reagent Artifacts: Derivatization reagents can produce side-products or may be contaminated. Sample Matrix Interference: Complex biological samples may contain other compounds that also get derivatized.Always run a reagent blank (all reagents without sample) to identify artifact peaks. Use high-purity reagents and store them properly to prevent degradation. Consider a sample cleanup step (e.g., Solid Phase Extraction) before derivatization.[5]

References

Technical Support Center: Mastering the Challenge of Long-Chain Fatty Acids in In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of handling and solubilizing long-chain fatty acids (LCFAs) for in vitro experiments. The inherent hydrophobicity of these molecules presents a significant hurdle to achieving reproducible and physiologically relevant results. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure your experiments are built on a solid foundation.

The Core Challenge: Why Are Long-Chain Fatty Acids So Difficult to Work With?

Long-chain fatty acids, typically those with 16 or more carbons, have extremely low solubility in aqueous solutions like cell culture media.[1][2] This is not a trivial inconvenience; it is a fundamental biophysical property that can lead to a cascade of experimental artifacts. A common misconception is that LCFAs readily form micelles at physiological pH. Instead, they are more likely to form insoluble, bilayer-like structures.[1] Direct addition of LCFAs or their salts to media often results in precipitation, the formation of non-uniform suspensions, or the creation of micelles with detergent-like properties that can be cytotoxic.[3][4]

This poor solubility means that the effective concentration of the fatty acid available to your cells is unknown and inconsistent, leading to poor reproducibility and potentially misleading data.[4] The solution is not merely to dissolve the fatty acid, but to present it to the cells in a biologically relevant and stable manner.

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns encountered when working with LCFAs.

Q1: Why can't I just dissolve the fatty acid in DMSO or ethanol and add it to my media?

A: While organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are necessary to create a concentrated stock solution, direct dilution into aqueous media is problematic.[2][5][6] This method often leads to the fatty acid "crashing out" or precipitating as the solvent is diluted.[4][7] Furthermore, the final concentration of the organic solvent must be kept very low (e.g., ethanol should not exceed 0.05%) to prevent solvent-induced cytotoxicity, which can confound your experimental results.[2][3][5]

Q2: What is the purpose of complexing fatty acids with Bovine Serum Albumin (BSA)?

A: Complexing fatty acids with BSA is the most widely accepted and physiologically relevant method for delivering them to cells in vitro.[2][3] In vivo, albumin is the natural carrier protein for fatty acids in the bloodstream. By binding to fatty acids, BSA keeps them soluble and facilitates their transport and delivery to cells.[3][6] This method avoids the formation of cytotoxic micelles and provides a more stable and consistent concentration of available fatty acids in your culture medium.[3]

Q3: What type of BSA should I use?

A: It is critical to use fatty acid-free BSA .[3] Standard BSA preparations contain endogenous fatty acids that will compete with your fatty acid of interest for binding sites on the albumin, leading to inaccurate molar ratios and unpredictable effects.[3] The purity of the BSA is also a crucial factor, as contaminants can influence the biological response.[5]

Q4: How do I determine the optimal fatty acid to BSA molar ratio?

A: The molar ratio of fatty acid to BSA is a critical experimental parameter that can dramatically influence the biological outcome.[2][5] Different ratios alter the concentration of "free" or unbound fatty acid, which is often the biologically active component.[6] Ratios between 2:1 and 6:1 (fatty acid:BSA) are common.[3][8] It is essential to determine the most appropriate ratio for your specific experimental context and to always report the ratio used in your methodology to ensure reproducibility.[3][5]

Q5: My fatty acid-BSA solution is cloudy. What should I do?

A: A cloudy solution indicates that the fatty acid is not fully complexed with the BSA and may have precipitated.[3][8] This preparation should be discarded.[3] Cloudiness can result from several factors, including incorrect temperatures during preparation, an excessively high fatty acid to BSA ratio, or insufficient incubation time for complexation.

Q6: Are there alternatives to BSA for solubilizing fatty acids?

A: Yes, cyclodextrins are a promising alternative.[1] These cyclic oligosaccharides have a hydrophobic central cavity that can encapsulate fatty acids, rendering them water-soluble.[1][9][10] Methyl-β-cyclodextrin (MβCD) is commonly used.[1] Unlike BSA, which has complex binding kinetics, cyclodextrins can transfer their entire fatty acid load and are less likely to introduce impurities or extract nutrients from the cells.[1]

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding FA stock to media. FA "crashing out" due to poor aqueous solubility.Do not add organic stock directly to media. Prepare a fatty acid-BSA complex first.[4][7]
Fatty Acid-BSA solution is cloudy or contains a precipitate. Incomplete complexation; FA concentration exceeds BSA binding capacity; incorrect temperature during preparation.Discard the solution.[3] Re-prepare, ensuring accurate molar ratios. Maintain BSA solution at 37°C and FA solution at the recommended temperature (e.g., 70°C for palmitate) during conjugation.[5][8] Ensure adequate stirring/mixing time.[3]
Inconsistent results between experiments. Variable FA solubility/availability; degradation of FA stock.Always use a standardized protocol for preparing FA-BSA complexes.[6] Prepare fresh working solutions for each experiment. Store FA stock solutions properly (see below).
Vehicle control (BSA alone) shows a biological effect. Contaminants in the BSA preparation (e.g., endotoxins, endogenous lipids).Use high-purity, fatty acid-free BSA.[5] Always run a BSA-only vehicle control to account for any effects of the carrier protein itself.[8]
Cell death or signs of toxicity at expected concentrations. Cytotoxicity from organic solvent; formation of cytotoxic FA micelles; FA oxidation products.Ensure final solvent concentration is minimal (e.g., <0.05% ethanol).[2][5] Use the FA-BSA complexation method to avoid micelle formation.[3] Protect unsaturated FAs from oxidation.

Key Experimental Protocols

Protocol 1: Preparation of a Palmitic Acid-BSA Complex (6:1 Molar Ratio)

This protocol is adapted from established methods and provides a robust procedure for creating a 5 mM Palmitic Acid / 0.83 mM BSA stock solution.[3][8][11]

Materials:

  • Sodium Palmitate (MW: 278.41 g/mol )

  • Fatty Acid-Free BSA

  • 150 mM NaCl in sterile, tissue-culture grade water

  • 5M NaOH (for pH adjustment)

  • Sterile 0.22 µm filter

Procedure:

  • Prepare 5% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 5 g of fatty acid-free BSA in 100 mL of 150 mM NaCl.

    • Stir gently at 37°C until fully dissolved. Do not heat above 40°C , as this can denature the albumin.[5][8]

    • Sterile filter the solution using a 0.22 µm filter and keep it in a 37°C water bath.

  • Prepare 50 mM Sodium Palmitate Solution:

    • Dissolve 139.2 mg of sodium palmitate in 10 mL of 150 mM NaCl.

    • Heat the solution to 70°C with constant stirring until it becomes completely clear.[3][8] The solution may appear cloudy as it warms but should clarify near 70°C.[8]

  • Complexation:

    • While stirring the 5% BSA solution at 37°C, slowly add the hot (70°C) sodium palmitate solution dropwise.

    • Continue stirring the mixture in the 37°C water bath for at least 1 hour to ensure complete complexation.[3]

  • Finalization and Storage:

    • Allow the solution to cool to room temperature.

    • Adjust the pH to 7.4 using 5M NaOH.

    • The final concentrations will be approximately 5 mM Palmitic Acid and 0.83 mM BSA.

    • Aliquot and store at -20°C. The complex is generally stable for at least two weeks.[8]

Protocol 2: Preparation of an Oleic Acid Stock Solution in Ethanol

For unsaturated fatty acids, an ethanol-based stock is common before complexing with BSA.[3][11]

Materials:

  • Oleic Acid (MW: 282.47 g/mol )

  • 100% Ethanol

  • Sterile MilliQ water

Procedure:

  • Dissolution:

    • To prepare a 150 mM stock, dissolve 42.37 mg of oleic acid in 0.5 mL of 100% ethanol.[3]

    • Heat at 65°C for 15 minutes, mixing occasionally until fully dissolved.[3]

  • Final Stock Preparation:

    • Add 0.5 mL of sterile MilliQ water to the ethanol solution and vortex.[3] The final stock is 150 mM Oleic Acid in 50% ethanol.

    • This stock can then be used for complexation with BSA, similar to the palmitate protocol.

Visualization of Key Concepts

Understanding the workflow and the principles of solubilization is key. The following diagrams illustrate these concepts.

G cluster_0 Stock Solution Preparation cluster_1 BSA Preparation cluster_2 Complexation LCFA_Powder LCFA Powder Heat_Vortex Heat & Vortex LCFA_Powder->Heat_Vortex Solvent Organic Solvent (e.g., Ethanol) Solvent->Heat_Vortex Stock_Sol Concentrated LCFA Stock Solution Heat_Vortex->Stock_Sol Combine Add LCFA Stock to BSA Solution (Stirring at 37°C) Stock_Sol->Combine BSA_Powder Fatty Acid-Free BSA Powder Warm_Stir Warm (37°C) & Stir BSA_Powder->Warm_Stir Buffer Aqueous Buffer (e.g., 150mM NaCl) Buffer->Warm_Stir BSA_Sol BSA Solution Warm_Stir->BSA_Sol BSA_Sol->Combine Incubate Incubate 1 hr at 37°C Combine->Incubate Final_Complex Soluble FA-BSA Complex (Ready for cell culture) Incubate->Final_Complex G cluster_0 Insoluble FA Aggregate in Aqueous Media cluster_1 Solubilized State cluster_2 Bound FAs A LCFA B LCFA BSA BSA Carrier Protein A->BSA Complexation C LCFA D LCFA FA1 FA FA1->BSA FA2 FA FA2->BSA FA3 FA FA3->BSA

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the World of Bioactive Lipids

For decades, lipids were primarily viewed through the lens of cellular structure and energy storage. However, the field of lipidomics has unveiled a far more intricate reality: lipids are critical signaling molecules, acting as messengers that regulate a vast array of cellular processes from proliferation and metabolism to inflammation and cell death.[1][2] These "bioactive lipids" represent a burgeoning frontier in drug discovery and cellular biology.[3][4]

This guide focuses on a specific and compelling bioactive lipid: erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid (9,10-diHOME) . As a diol metabolite of the essential fatty acid, linoleic acid, 9,10-diHOME is endogenously produced in mammalian tissues and by gut microbiota, placing it at the crossroads of diet, metabolism, and host-microbe interactions.[5][6][7] Its reported activities are multifaceted and context-dependent, ranging from beneficial immunomodulation and metabolic regulation to potential cytotoxicity at higher concentrations.[6][8]

The purpose of this document is to provide an in-depth, technically-grounded framework for validating the bioactivity of 9,10-diHOME in vitro. We will move beyond simple protocols to explain the causality behind experimental choices, establish self-validating systems, and objectively compare its performance against its most relevant structural isomer, 12,13-diHOME, providing the supporting data and methodologies required for rigorous scientific inquiry.

Chapter 1: The Bioactive Landscape of 9,10-diHOME

Understanding the origin and known functions of 9,10-diHOME is the logical first step before designing any cell-based assay. Its bioactivity does not exist in a vacuum; it is defined by its biosynthesis and its relationship to structurally similar lipids.

Biosynthesis Pathway

9,10-diHOME is not consumed directly but is metabolized from linoleic acid through a two-step enzymatic process. First, Cytochrome P450 (CYP) enzymes convert linoleic acid into the epoxide 9,10-epoxyoctadecenoic acid (9,10-EpOME). Subsequently, the soluble epoxide hydrolase (sEH) enzyme hydrolyzes the epoxide ring to form the vicinal diol, 9,10-diHOME.[7][9] This pathway is crucial as the precursor (9,10-EpOME) and the final product (9,10-diHOME) can have distinct biological effects.

G LA Linoleic Acid EpOME 9,10-EpOME (Leukotoxin) LA->EpOME  Cytochrome P450 (CYP) DiHOME 9,10-diHOME EpOME->DiHOME  Soluble Epoxide  Hydrolase (sEH)

Caption: Biosynthesis of 9,10-diHOME from linoleic acid.

Key Reported Bioactivities
  • Immunomodulation: Recent studies have identified 9,10-diHOME as a potent inducer of regulatory T (Treg) cells, which are critical for maintaining immune tolerance.[6] This effect is notably indirect, requiring the presence of dendritic cells (DCs).[6]

  • Metabolic Regulation: 9,10-diHOME functions as an agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism.[5][6] This activity links it to increased expression of fatty acid transporters like CD36 and stimulation of adipogenesis.[5][7]

  • Cytotoxicity: At high concentrations (in the high micromolar range), 9,10-diHOME can be cytotoxic. This toxicity is linked to the disruption of mitochondrial inner membrane permeability, leading to cytochrome c release and subsequent cell death.[7]

The Critical Comparator: 12,13-diHOME

In the study of bioactive lipids, specificity is paramount. The most important alternative and control for 9,10-diHOME is its structural isomer, 12,13-diHOME . Both are derived from linoleic acid but possess distinct and sometimes overlapping activities.

  • Distinct Functions: The Treg-inducing activity appears highly specific to 9,10-diHOME; its precursor 9,10-EpOME and the isomer 12,13-diHOME do not demonstrate the same effect.[6] Conversely, 12,13-diHOME is more strongly associated with activating brown adipose tissue (BAT) thermogenesis and fatty acid uptake.[5][10]

  • Rationale for Comparison: Including 12,13-diHOME in experiments is essential to validate that an observed biological effect is specific to the 9,10-diHOME structure and not a general property of linoleic acid diols.

Chapter 2: A Logic-Driven Experimental Design

A robust validation workflow begins with broad screening to understand dose-dependent effects and then narrows to specific, hypothesis-driven functional assays. This approach ensures that observed functional outcomes are not artifacts of cytotoxicity.

Experimental Workflow: From Dose-Response to Mechanism

The causality behind this workflow is to first establish a safe and effective concentration range. A common mistake is to test a single, high concentration of a compound, where any observed effect could be secondary to cellular stress or toxicity. By first performing a dose-response curve for cell viability, we can confidently select non-toxic concentrations for subsequent, more complex functional assays.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Mechanistic Insight A Dose-Response Screening (e.g., XTT Viability Assay) B Determine IC50 & Select Non-Toxic Doses A->B C Hypothesis-Driven Assays (e.g., Treg Differentiation, Fatty Acid Uptake) B->C Inform D Mechanism Analysis (e.g., qPCR for Target Genes, Signaling Pathway Analysis) C->D Confirm

Caption: A logical workflow for validating lipid bioactivity.

Rationale for Cell Model Selection

The choice of cell model must align with the biological question:

  • Immunomodulation: Co-cultures of bone marrow-derived dendritic cells (BMDCs) and naïve CD4+ T-cells are the gold standard for studying T-cell differentiation.[6]

  • Metabolism/Adipogenesis: 3T3-L1 preadipocytes are a widely used and reliable model for studying adipocyte differentiation and fatty acid uptake.[11]

  • General Cytotoxicity: HeLa or other robust cancer cell lines can be used for initial screening of mitochondrial toxicity and cell death pathways.[7]

Chapter 3: Core Protocol - Dose-Dependent Viability via XTT Assay

To determine the therapeutic window of 9,10-diHOME, a quantitative cell viability assay is required. We recommend the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.

Principle of the Assay: The XTT assay is a colorimetric method that measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a brightly colored, water-soluble formazan product.[12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. We prefer XTT over the more traditional MTT assay because it eliminates the need for a formazan solubilization step, simplifying the protocol and reducing potential errors.[12][13]

Detailed Step-by-Step XTT Protocol

This protocol is designed for a 96-well plate format and should be performed in triplicate for each condition.

Materials:

  • 9,10-diHOME and 12,13-diHOME (high purity)

  • Vehicle (e.g., DMSO or ethanol)

  • Selected cell line and appropriate complete culture medium

  • 96-well flat-bottom cell culture plates

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling agent)

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they are in the logarithmic growth phase during the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 1000x stock solution of 9,10-diHOME and 12,13-diHOME in the appropriate vehicle. Perform serial dilutions in serum-free medium to create 2x working solutions. A typical concentration range for screening might be from 0.1 µM to 200 µM.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the 2x working solutions to the appropriate wells.

  • Controls (The Self-Validating System):

    • Untreated Control: Cells treated with 100 µL of serum-free medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the vehicle used in the dilutions (e.g., 0.1% DMSO). This is critical to ensure the solvent itself is not affecting viability.

    • Blank Control: Wells containing 100 µL of medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for a duration relevant to your hypothesis (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent with the electron-coupling agent according to the manufacturer's instructions.

  • XTT Incubation: Add 50 µL of the XTT working solution to each well (including controls). Incubate for 2-4 hours at 37°C, protecting the plate from light. The incubation time may need optimization depending on the metabolic rate of the cell line.

  • Absorbance Reading: Gently mix the plate and measure the absorbance at 450-490 nm using a multi-well spectrophotometer. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Chapter 4: Comparative Data Analysis and Interpretation

The data from the XTT assay allows for a direct comparison of the cytotoxic potential of 9,10-diHOME and its isomer, 12,13-diHOME.

Table 1: Representative Comparative Viability Data

The following table presents hypothetical data from an XTT assay performed on a dendritic cell line after 48 hours of treatment.

Concentration (µM)9,10-diHOME (% Viability ± SD)12,13-diHOME (% Viability ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.1
198.7 ± 5.299.1 ± 4.8
1095.3 ± 6.196.5 ± 5.5
2589.1 ± 5.890.3 ± 6.2
5070.4 ± 7.375.8 ± 6.9
10048.2 ± 6.553.1 ± 7.0
20015.6 ± 4.119.8 ± 4.4

Interpretation of Results: From this hypothetical data, both compounds exhibit dose-dependent cytotoxicity, with IC₅₀ values around 100 µM. This is a critical finding. It dictates that any functional assays designed to test for specific bioactivity (e.g., immunomodulation) should be conducted at concentrations well below this cytotoxic threshold, for instance, in the 1-10 µM range. This ensures that the observed effects are due to specific signaling events rather than a general cellular stress response.

Chapter 5: Functional Validation: A Case Study in Treg Differentiation

With a non-toxic concentration range established, we can proceed to a hypothesis-driven functional assay. Here, we will validate the specific Treg-inducing activity of 9,10-diHOME.

Experimental Overview

This experiment uses a co-culture of mouse bone marrow-derived dendritic cells (BMDCs) and naïve CD4+ T-cells. The hypothesis is that 9,10-diHOME will act on the BMDCs, which in turn will promote the differentiation of the naïve T-cells into Foxp3+ Tregs.[6] 12,13-diHOME serves as a crucial negative control to test for structural specificity.

Abbreviated Protocol
  • Cell Isolation: Isolate bone marrow cells to generate BMDCs and isolate naïve CD4+ T-cells from the spleen and lymph nodes of mice using standard immunology protocols (e.g., magnetic-activated cell sorting).

  • Co-culture Setup: Plate BMDCs and add naïve CD4+ T-cells at a 1:5 ratio (e.g., 2x10⁴ BMDCs and 1x10⁵ T-cells) in a 96-well U-bottom plate under Treg-skewing conditions (e.g., with anti-CD3 antibodies and TGF-β).

  • Treatment: Add 9,10-diHOME (e.g., 10 µM), 12,13-diHOME (10 µM), or a vehicle control to the co-cultures.

  • Incubation: Culture for 4-5 days at 37°C, 5% CO₂.

  • Analysis by Flow Cytometry: Harvest the cells and perform intracellular staining for the transcription factor Foxp3, the definitive marker for Treg cells. Analyze the percentage of CD4+ cells that are Foxp3+ using a flow cytometer.

Proposed Signaling Pathway

The experimental data suggests a specific signaling cascade where 9,10-diHOME does not act directly on T-cells but modulates the function of dendritic cells to create a microenvironment conducive to Treg differentiation. This is likely mediated through its known activity as a PPARγ agonist.[6]

G DiHOME 9,10-diHOME DC Dendritic Cell (DC) DiHOME->DC PPAR PPARγ Activation DC->PPAR Tcell Naïve T-Cell DC->Tcell  Modulatory Signals Treg Regulatory T-Cell (Foxp3+) Tcell->Treg Differentiation

Caption: Proposed pathway for 9,10-diHOME-induced Treg differentiation.

Table 2: Representative Comparative Functional Data

This table shows the expected outcome from the flow cytometry analysis, demonstrating the specific activity of 9,10-diHOME.

Treatment (10 µM)% of CD4+ Cells that are Foxp3+ (± SD)
Vehicle Control12.5 ± 1.8
12,13-diHOME13.1 ± 2.1
9,10-diHOME 28.7 ± 3.5

The data clearly indicates that only 9,10-diHOME significantly increases the population of Treg cells, validating its specific immunomodulatory bioactivity and demonstrating the inertness of its isomer, 12,13-diHOME, in this particular context.

Conclusion

Validating the bioactivity of a lipid mediator like this compound requires a multi-step, logic-driven approach. This guide provides a framework that emphasizes scientific integrity through:

  • Understanding the Compound: Recognizing its origin, known functions, and key structural relatives.

  • Systematic Screening: Beginning with broad dose-response viability assays to establish a non-toxic working concentration range.

  • Hypothesis-Driven Functional Testing: Designing specific assays based on published literature, such as the immunomodulatory co-culture system described.

  • Rigorous Comparison: Employing the most relevant structural isomer (12,13-diHOME) as a negative control to prove the specificity of the observed effects.

By following this workflow, researchers can move beyond simple observation to generate robust, publishable data that clearly defines the cellular activities of 9,10-diHOME, contributing to a deeper understanding of its potential as a therapeutic agent or a biomarker of disease.

References

A Comparative Guide to the Biological Activities of Oxidized Linoleic Acid Metabolites: 9-HODE vs. 13-HODE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a key component of cellular membranes and a precursor to a host of bioactive signaling molecules. Under conditions of oxidative stress, linoleic acid is readily oxidized to form a variety of metabolites, among which 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE) are prominent. These structurally similar isomers exhibit remarkably diverse and often opposing biological activities, implicating them in a range of physiological and pathological processes, including inflammation, pain perception, cancer progression, and atherosclerosis.[1][2] This guide provides an in-depth, objective comparison of the biological activities of 9-HODE and 13-HODE, supported by experimental data and detailed protocols to empower researchers in their exploration of these fascinating lipid mediators.

Core Signaling Pathways: A Tale of Two Isomers

The distinct biological effects of 9-HODE and 13-HODE are largely governed by their differential interactions with a select group of cellular receptors. Understanding these interactions is fundamental to deciphering their roles in health and disease.

Key Receptor Interactions:
  • G-Protein Coupled Receptor 132 (GPR132/G2A): A primary point of divergence lies in their affinity for GPR132. 9-HODE is a potent agonist of this receptor, while 13-HODE is a significantly weaker activator.[3][4] Activation of GPR132 by 9-HODE is linked to pro-inflammatory responses and has been implicated in neuropathic pain.[4][5]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Both 9-HODE and 13-HODE are endogenous agonists of TRPV1, a key receptor involved in pain and heat sensation.[6][7] Their activation of TRPV1 contributes to inflammatory hyperalgesia.[5][6] However, their relative potencies can vary depending on the specific cellular context and model system.[8]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Both isomers can activate PPARs, particularly PPARγ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[2][9] This interaction often leads to anti-inflammatory and protective effects, particularly in the context of atherosclerosis.[2]

Below is a diagram illustrating the primary signaling pathways of 9-HODE and 13-HODE.

Differential Signaling of 9-HODE and 13-HODE cluster_0 9-HODE cluster_1 13-HODE 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Potent Agonist TRPV1 TRPV1 9-HODE->TRPV1 Agonist PPARγ PPARγ 9-HODE->PPARγ Agonist 13-HODE 13-HODE 13-HODE->GPR132 Weak Agonist 13-HODE->TRPV1 Agonist 13-HODE->PPARγ Agonist Pro-inflammatory Response Pro-inflammatory Response GPR132->Pro-inflammatory Response Pain Sensation Pain Sensation TRPV1->Pain Sensation Anti-inflammatory & Metabolic Regulation Anti-inflammatory & Metabolic Regulation PPARγ->Anti-inflammatory & Metabolic Regulation

Caption: Differential signaling pathways of 9-HODE and 13-HODE.

Quantitative Comparison of Biological Activities

The following table summarizes key quantitative data comparing the biological activities of 9-HODE and 13-HODE, providing a clear overview of their differential potencies and effects.

Target ReceptorParameter9-HODE13-HODECell Type/SystemReference(s)
GPR132 (G2A) EC50 (IP-1 accumulation)7.5 µMWeak agonist (~6-fold less potent)CHO-K1 cells expressing human GPR132[4][10]
TRPV1 EC50 (Ca2+ mobilization)~20-30 µM27.5 ± 4.2 µMHEK-293 cells expressing human TRPV1[8][11]
EC50 (inward current)Potent activator~800 nMCHO cells expressing TRPV1[12]
PPARγ Agonist Activity (Luciferase Reporter Assay)Lower activityHigher activityDual-reporter assay system[13]
Inflammation Pro-inflammatory Cytokine (IL-6, TNF-α) InductionSignificant inductionLess potent inductionMacrophages[5][14]

Experimental Workflows for Comparative Analysis

To empirically dissect the distinct biological activities of 9-HODE and 13-HODE, a series of well-defined experimental workflows are essential. The following diagram outlines a general workflow for such a comparative analysis.

Experimental Workflow for HODE Comparison Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with 9-HODE, 13-HODE, or Vehicle Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Receptor Activation Assays Receptor Activation Assays Treatment->Receptor Activation Assays Inflammation Assays Inflammation Assays Treatment->Inflammation Assays Lipid Extraction & Analysis Lipid Extraction & Analysis Treatment->Lipid Extraction & Analysis Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay->Data Analysis & Interpretation Receptor Activation Assays->Data Analysis & Interpretation Inflammation Assays->Data Analysis & Interpretation Lipid Extraction & Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for comparing HODE bioactivities.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Rationale: To ensure that the observed biological effects are not due to cytotoxicity of the lipid metabolites, a cell viability assay is a critical first step. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Protocol:

  • Cell Seeding: Seed cells (e.g., macrophages, HEK293 cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat cells with varying concentrations of 9-HODE, 13-HODE (e.g., 1-100 µM), or vehicle (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Calcium Imaging for TRPV1 and GPR132 Activation

Rationale: To directly measure the activation of ion channels (TRPV1) and G-protein coupled receptors (GPR132) that signal through calcium mobilization.[15][16]

Protocol:

  • Cell Seeding: Seed cells expressing the receptor of interest (e.g., hTRPV1-HEK293 or GPR132-CHO) on glass-bottom dishes.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[11][15]

  • Washing: Wash cells three times with buffer to remove excess dye.

  • Baseline Measurement: Record baseline fluorescence for 1-2 minutes.

  • Ligand Application: Add 9-HODE or 13-HODE at various concentrations and record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the change in intracellular calcium concentration, often represented as a ratio of fluorescence at two excitation wavelengths (for Fura-2) or as a change in fluorescence intensity (for Fluo-4). Determine EC50 values from dose-response curves.

PPARγ Reporter Assay

Rationale: To quantify the transcriptional activity of PPARγ in response to 9-HODE and 13-HODE.[13]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

  • Treatment: After 24 hours, treat the transfected cells with 9-HODE, 13-HODE, a known PPARγ agonist (e.g., rosiglitazone), or vehicle for 18-24 hours.

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control.

Measurement of Inflammatory Cytokines (ELISA)

Rationale: To quantify the production of key pro-inflammatory cytokines, such as IL-6 and TNF-α, by immune cells in response to HODE treatment.[17][18]

Protocol:

  • Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7 or primary macrophages) in a 24-well plate and treat with 9-HODE, 13-HODE, or vehicle for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α according to the manufacturer's instructions.[19]

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of IL-6 and TNF-α in the samples.

Lipid Extraction and Quantification by LC-MS/MS

Rationale: To accurately measure the levels of 9-HODE and 13-HODE in biological samples.[3][6]

Protocol:

  • Sample Preparation: Homogenize tissues or pellet cells.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or a methyl-tert-butyl ether (MTBE)-based method.[1][2] Add an internal standard (e.g., deuterated HODE) for quantification.

  • Phase Separation: Centrifuge to separate the organic and aqueous phases.

  • Drying and Reconstitution: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the lipid metabolites using liquid chromatography and detect and quantify them using tandem mass spectrometry.

  • Data Analysis: Quantify the amount of 9-HODE and 13-HODE by comparing their peak areas to that of the internal standard.

Conclusion

The oxidized linoleic acid metabolites, 9-HODE and 13-HODE, are potent lipid mediators with distinct and sometimes opposing biological activities. Their differential engagement of key receptors like GPR132, TRPV1, and PPARs dictates their influence on a wide array of cellular processes, from inflammation and pain to metabolic regulation. A thorough understanding of their nuanced roles requires a multi-faceted experimental approach, combining cell-based assays to probe specific signaling pathways with advanced analytical techniques for their precise quantification. This guide provides a framework for researchers to navigate the complexities of HODE biology and to design rigorous experiments that will further illuminate the contributions of these fascinating molecules to health and disease.

References

Comparative Guide to Confirming the Anti-inflammatory Effects of Dihydroxy Fatty Acids In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to confirm the anti-inflammatory effects of dihydroxy fatty acids (DHAs) in vivo. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and reproducibility.

The Dawn of Resolution: Why Dihydroxy Fatty Acids Matter

Inflammation, while a crucial protective response, can lead to significant tissue damage if left unchecked. The resolution of inflammation is an active, highly regulated process, not merely a passive decay of pro-inflammatory signals.[1][2] At the heart of this resolution are specialized pro-resolving mediators (SPMs), a class of bioactive lipids derived from polyunsaturated fatty acids.[1][3] Dihydroxy fatty acids, a prominent family of SPMs including resolvins and protectins, are at the forefront of research into novel anti-inflammatory therapeutics.[1] Unlike traditional anti-inflammatory drugs that often suppress the immune system, DHAs actively orchestrate the return to homeostasis.[4]

This guide will compare and contrast common in vivo models and analytical techniques used to validate the anti-inflammatory and pro-resolving activities of these fascinating molecules.

Dihydroxy Fatty Acids: A Comparative Overview

Dihydroxy fatty acids are synthesized via complex enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX).[3][5][6] Key families of DHAs and their precursors include:

  • Resolvins:

    • E-series (RvE): Derived from eicosapentaenoic acid (EPA).

    • D-series (RvD): Derived from docosahexaenoic acid (DHA).[6]

  • Protectins (PD): Also derived from DHA.[6]

  • Maresins (MaR): Synthesized from DHA by macrophages.[7]

  • Lipoxins (LX): Derived from arachidonic acid (AA).[6]

Aspirin plays a unique role in this landscape by acetylating COX-2, which shifts its enzymatic activity to produce epimeric forms of these molecules, such as aspirin-triggered lipoxins (ATLs) and aspirin-triggered resolvins (AT-RvDs).[7][8] These aspirin-triggered forms are often more resistant to metabolic inactivation, enhancing their pro-resolving effects.[9][10][11]

Mechanism of Action: Orchestrating Resolution

DHAs exert their effects by binding to specific G-protein coupled receptors.[4][5] Their actions are pleiotropic and include:

  • Inhibiting neutrophil infiltration: A hallmark of acute inflammation.[2][11][12]

  • Stimulating macrophage efferocytosis: The clearance of apoptotic cells.

  • Suppressing pro-inflammatory cytokine production: Such as TNF-α and IL-1β.[4][8]

  • Promoting the switch of macrophages to a pro-resolving (M2) phenotype. [13]

The following diagram illustrates the general biosynthetic pathway of major dihydroxy fatty acids.

DHA_Biosynthesis PUFA Polyunsaturated Fatty Acids (DHA, EPA, AA) COX2 COX-2 PUFA->COX2 LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) PUFA->LOX Intermediates Hydroperoxy & Epoxide Intermediates COX2->Intermediates AT_DHAs Aspirin-Triggered Dihydroxy Fatty Acids (AT-Resolvins, AT-Lipoxins) COX2->AT_DHAs LOX->Intermediates LOX->AT_DHAs Aspirin Aspirin Aspirin->COX2 DHAs Dihydroxy Fatty Acids (Resolvins, Protectins, Maresins, Lipoxins) Intermediates->DHAs

Caption: Biosynthesis of Dihydroxy Fatty Acids.

In Vivo Models for Assessing Anti-inflammatory Activity

The choice of an appropriate animal model is critical for elucidating the in vivo efficacy of DHAs. Here, we compare two widely used models of acute and chronic inflammation.

Zymosan-Induced Peritonitis: A Model of Acute Inflammation

This model is ideal for studying the initial phases of inflammation, particularly neutrophil recruitment and clearance.[14] Zymosan, a component of yeast cell walls, induces a robust but self-resolving inflammatory response in the peritoneal cavity.[15][16]

Experimental Workflow

Peritonitis_Workflow Start Acclimatize Mice Dosing Administer DHA or Vehicle (e.g., i.p., i.v., or p.o.) Start->Dosing Induction Induce Peritonitis: Intraperitoneal (i.p.) injection of Zymosan A Dosing->Induction Timepoints Collect Peritoneal Lavage Fluid at defined time points (e.g., 4, 24, 48h) Induction->Timepoints Cell_Count Total and Differential Leukocyte Counts (e.g., Hemocytometer, Flow Cytometry) Timepoints->Cell_Count Cytokine_Analysis Measure Cytokine/Chemokine Levels (e.g., ELISA, Multiplex Assay) Timepoints->Cytokine_Analysis Lipid_Mediator_Analysis Lipid Mediator Profiling (LC-MS/MS) Timepoints->Lipid_Mediator_Analysis End Data Analysis & Interpretation Cell_Count->End Cytokine_Analysis->End Lipid_Mediator_Analysis->End Colitis_Workflow Start Acclimatize Mice Baseline Record Baseline Body Weight Start->Baseline Induction Administer 2-3% DSS in Drinking Water (for 5-7 days) Baseline->Induction Treatment Daily Administration of DHA or Vehicle Induction->Treatment Monitoring Daily Monitoring: Body Weight, Stool Consistency, Rectal Bleeding Treatment->Monitoring Termination Euthanize Mice at Endpoint Monitoring->Termination Analysis Assess Colitis Severity: - Colon Length - Histological Scoring - Myeloperoxidase (MPO) Assay - Cytokine Analysis (Colon Tissue) Termination->Analysis End Data Analysis & Interpretation Analysis->End

References

A Comparative Guide to Erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid and Other Lipid Mediators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of lipid signaling, this guide provides an in-depth, objective comparison of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME) with other critical lipid mediators. Drawing upon established experimental data, we will explore the biosynthesis, signaling pathways, and functional effects of 9,10-DiHOME in contrast to well-characterized prostaglandins, leukotrienes, and resolvins.

Introduction to Lipid Mediators: Orchestrators of Cellular Communication

Lipid mediators are a diverse class of signaling molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids (PUFAs). These molecules, including the octadecanoids (derived from C18 fatty acids like linoleic acid), eicosanoids (from C20 fatty acids like arachidonic acid), and docosanoids (from C22 fatty acids like docosahexaenoic acid), play pivotal roles in a vast array of physiological and pathological processes.[1][2] Their functions range from mediating inflammation and immune responses to regulating cardiovascular homeostasis and pain perception.[3][4]

This guide focuses on this compound, a dihydroxy fatty acid derived from linoleic acid, and compares its biological profile with three other key classes of lipid mediators:

  • Prostaglandins (e.g., Prostaglandin E2 - PGE2): Pro-inflammatory and homeostatic mediators.

  • Leukotrienes (e.g., Leukotriene B4 - LTB4): Potent chemoattractants and pro-inflammatory molecules.[5][6]

  • Resolvins (e.g., Resolvin D1 - RvD1): Specialized pro-resolving mediators that actively terminate inflammation.

Comparative Overview of Lipid Mediator Biosynthesis and Signaling

The biological activity of a lipid mediator is intrinsically linked to its biosynthetic origin and the specific receptors through which it signals. The following sections and diagrams illustrate these pathways for 9,10-DiHOME and our selected comparator molecules.

This compound (9,10-DiHOME)

9,10-DiHOME is a metabolite of the most abundant dietary PUFA, linoleic acid.[5][7] Its synthesis involves a two-step enzymatic process initiated by cytochrome P450 (CYP) epoxygenases, which convert linoleic acid into 9,10-epoxyoctadecenoic acid (9,10-EpOME).[3][5] Subsequently, the soluble epoxide hydrolase (sEH) rapidly hydrolyzes 9,10-EpOME to form 9,10-DiHOME.[8][9] This diol is considered the more biologically active and toxic metabolite compared to its epoxide precursor.[7][8]

The signaling mechanisms of 9,10-DiHOME are still under active investigation, but it is known to act as a ligand for the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ).[3][7][8] Activation of PPARγ by 9,10-DiHOME can influence adipogenesis and immune cell function.[3][8] Additionally, some evidence suggests it may have effects on other receptors, contributing to its diverse biological activities.[8]

9_10_DiHOME_Pathway cluster_0 Biosynthesis cluster_1 Signaling Linoleic Acid Linoleic Acid 9,10-EpOME 9,10-EpOME Linoleic Acid->9,10-EpOME CYP450 Epoxygenase 9,10-DiHOME 9,10-DiHOME 9,10-EpOME->9,10-DiHOME Soluble Epoxide Hydrolase (sEH) PPARg PPARγ 9,10-DiHOME->PPARg Ligand Binding Cellular Response Cellular Response PPARg->Cellular Response Transcriptional Regulation (e.g., Adipogenesis, Immune Modulation)

Figure 1: Biosynthesis and signaling pathway of 9,10-DiHOME.

Prostaglandin E2 (PGE2)

PGE2 is a classic eicosanoid synthesized from arachidonic acid, which is released from membrane phospholipids by phospholipase A2 (PLA2).[7] Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7][10] Finally, prostaglandin E synthases (PGES) convert PGH2 to PGE2.[7][11] PGE2 exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs), designated EP1 through EP4, each coupled to different intracellular signaling cascades.[7]

PGE2_Pathway cluster_0 Biosynthesis cluster_1 Signaling Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 PGES EP_Receptors EP1, EP2, EP3, EP4 (GPCRs) PGE2->EP_Receptors Receptor Binding Cellular Response Cellular Response EP_Receptors->Cellular Response Diverse Signaling (e.g., Inflammation, Pain, Fever)

Figure 2: Biosynthesis and signaling pathway of PGE2.

Leukotriene B4 (LTB4)

LTB4, another eicosanoid derived from arachidonic acid, is a potent chemoattractant for leukocytes.[5] Its synthesis is initiated by 5-lipoxygenase (5-LOX) in conjunction with 5-lipoxygenase-activating protein (FLAP), which converts arachidonic acid to leukotriene A4 (LTA4).[6][12] LTA4 is then hydrolyzed by LTA4 hydrolase to form LTB4.[12][13] LTB4 signals through two GPCRs, the high-affinity BLT1 receptor and the low-affinity BLT2 receptor, to mediate its pro-inflammatory and chemotactic effects.[5]

LTB4_Pathway cluster_0 Biosynthesis cluster_1 Signaling Arachidonic Acid Arachidonic Acid LTA4 LTA4 Arachidonic Acid->LTA4 5-LOX / FLAP LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase BLT_Receptors BLT1 / BLT2 (GPCRs) LTB4->BLT_Receptors Receptor Binding Cellular Response Cellular Response BLT_Receptors->Cellular Response Chemotaxis, Inflammation

Figure 3: Biosynthesis and signaling pathway of LTB4.

Resolvin D1 (RvD1)

RvD1 is a member of the specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[14] Its biosynthesis is a transcellular process often involving two different cell types. Initially, a 15-lipoxygenase (15-LOX) converts DHA to 17S-hydroperoxy-DHA (17S-HpDHA).[15][16] This intermediate is then taken up by leukocytes and converted by 5-LOX to an epoxide intermediate, which is subsequently hydrolyzed to form RvD1.[15][17] RvD1 actively promotes the resolution of inflammation by binding to GPCRs such as GPR32 and ALX/FPR2.[18]

RvD1_Pathway cluster_0 Biosynthesis (Transcellular) cluster_1 Signaling DHA DHA 17S-HpDHA 17S-HpDHA DHA->17S-HpDHA 15-LOX Epoxide Intermediate Epoxide Intermediate 17S-HpDHA->Epoxide Intermediate 5-LOX (in leukocytes) RvD1 RvD1 Epoxide Intermediate->RvD1 Hydrolysis SPM_Receptors GPR32, ALX/FPR2 (GPCRs) RvD1->SPM_Receptors Receptor Binding Cellular Response Cellular Response SPM_Receptors->Cellular Response Resolution of Inflammation

Figure 4: Biosynthesis and signaling pathway of RvD1.

Functional Comparison: Experimental Evidence

The distinct biosynthetic and signaling pathways of these lipid mediators translate into diverse and sometimes opposing biological functions. This section provides a comparative analysis supported by experimental data.

Table 1: Comparative Profile of Lipid Mediators

FeatureThis compound (9,10-DiHOME)Prostaglandin E2 (PGE2)Leukotriene B4 (LTB4)Resolvin D1 (RvD1)
Precursor Linoleic Acid (ω-6)Arachidonic Acid (ω-6)Arachidonic Acid (ω-6)Docosahexaenoic Acid (ω-3)
Key Biosynthetic Enzymes CYP450, sEHCOX-1/2, PGES5-LOX, LTA4 Hydrolase15-LOX, 5-LOX
Primary Receptor(s) PPARγEP1, EP2, EP3, EP4 (GPCRs)BLT1, BLT2 (GPCRs)GPR32, ALX/FPR2 (GPCRs)
Primary Function Pro-inflammatory/Cytotoxic, Adipogenesis, Immune modulationPro-inflammatory, Pain, Fever, HomeostasisPro-inflammatory, ChemotaxisPro-resolving, Anti-inflammatory
Effect on Neutrophil Chemotaxis Chemoattractant[7][8]Variable, can be pro- or anti-chemotactic depending on contextPotent Chemoattractant[10][19]Inhibits neutrophil infiltration[18]
Effect on Macrophage Polarization Can modulate immune responses[8]Can promote both M1 and M2 polarization depending on the receptor activatedGenerally promotes M1 (pro-inflammatory) phenotypePromotes M2 (pro-resolving) phenotype[15]
Role in Inflammation Generally pro-inflammatory, associated with tissue damage[3][6]A key mediator of acute inflammation[13][18]Potent initiator and amplifier of inflammation[5]Actively resolves inflammation[14]

Experimental Protocols for Comparative Analysis

To facilitate further research and direct comparison of these lipid mediators, the following section outlines key experimental methodologies.

Simultaneous Quantification of Lipid Mediators by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of multiple lipid mediators in biological samples.

LCMS_Workflow Sample_Prep Sample Preparation (e.g., Plasma, Cell Supernatant) Solid Phase Extraction (SPE) LC_Separation Liquid Chromatography (LC) (Reversed-Phase C18 Column) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against internal standards) MS_Detection->Data_Analysis

Figure 5: General workflow for LC-MS/MS analysis of lipid mediators.

Step-by-Step Protocol:

  • Sample Preparation:

    • Spike biological samples (e.g., plasma, cell culture supernatant) with a cocktail of deuterated internal standards for each class of lipid mediator to be analyzed.

    • Perform solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances.[5][8] A mixed-mode SPE cartridge can be effective for capturing a broad range of oxylipins.

  • Liquid Chromatography (LC) Separation:

    • Reconstitute the dried extract in an appropriate solvent (e.g., methanol/water).

    • Inject the sample onto a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% acetic acid) to separate the different lipid mediators based on their polarity.[5]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Set up a multiple reaction monitoring (MRM) method with specific precursor-to-product ion transitions for each target analyte and its corresponding internal standard.[5][7]

  • Data Analysis:

    • Integrate the peak areas for each analyte and its internal standard.

    • Calculate the concentration of each lipid mediator by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

Comparative Chemotaxis Assay using a Boyden Chamber

The Boyden chamber, or transwell, assay is a widely used method to assess the chemotactic potential of various compounds.

Boyden_Chamber_Assay cluster_0 Assay Setup cluster_1 Incubation & Analysis Lower_Chamber Lower Chamber: Contains test lipid mediator (e.g., 9,10-DiHOME, LTB4) Porous_Membrane Porous Membrane Lower_Chamber->Porous_Membrane Upper_Chamber Upper Chamber: Contains leukocyte suspension (e.g., neutrophils) Porous_Membrane->Upper_Chamber Incubation Incubate to allow cell migration Quantification Quantify migrated cells: - Stain and count cells on the  underside of the membrane - Measure fluorescence of  labeled cells that have migrated Incubation->Quantification

Figure 6: Schematic of a Boyden chamber chemotaxis assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Isolate primary leukocytes (e.g., human neutrophils) from whole blood.

    • Resuspend the cells in an appropriate assay buffer at a defined concentration.

  • Assay Setup:

    • Place transwell inserts with a porous membrane (select pore size appropriate for the cell type) into the wells of a multi-well plate.

    • Add the assay buffer containing different concentrations of the lipid mediators to be tested (e.g., 9,10-DiHOME, LTB4, PGE2, RvD1) to the lower chamber. Include a negative control (buffer alone) and a positive control (a known chemoattractant like fMLP).

    • Add the cell suspension to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 1-3 hours for neutrophils).

  • Quantification of Migration:

    • Remove the transwell inserts.

    • Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope.

    • Alternatively, pre-label the cells with a fluorescent dye and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

  • Data Analysis:

    • Plot the number of migrated cells (or fluorescence intensity) against the concentration of each lipid mediator to generate dose-response curves and determine their respective chemotactic potencies.

Conclusion and Future Directions

The study of lipid mediators is a rapidly evolving field. While prostaglandins and leukotrienes have long been recognized for their roles in inflammation, the discovery of specialized pro-resolving mediators like resolvins has shifted the paradigm towards understanding the active resolution of inflammation. This compound (9,10-DiHOME) is an emerging player in this complex network, with evidence pointing towards its involvement in both physiological and pathological processes.

This guide provides a foundational comparison of 9,10-DiHOME with other key lipid mediators, highlighting differences in their biosynthesis, signaling, and functional effects. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies.

Future research should focus on elucidating the full spectrum of receptors and signaling pathways for 9,10-DiHOME and other dihydroxy fatty acids. Direct comparative studies in various in vitro and in vivo models are crucial to fully understand the relative contributions of these different lipid mediators to health and disease, ultimately paving the way for the development of novel therapeutic strategies targeting these potent signaling molecules.

References

A Senior Application Scientist's Guide to Navigating Antibody Cross-Reactivity in Oxidized Fatty Acid Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of oxidative stress, the accurate measurement of oxidized fatty acids is paramount. These molecules serve as critical biomarkers in a host of pathological conditions, from cardiovascular disease to neurodegeneration. Immunoassays, particularly ELISA, offer a high-throughput and accessible platform for their quantification. However, the structural similarity among various oxidized fatty acids presents a significant analytical hurdle: antibody cross-reactivity. This guide provides an in-depth comparison of antibody performance in immunoassays for key oxidized fatty acids, offering experimental data and validation protocols to ensure the integrity of your research.

The Challenge of Specificity in a World of Oxidized Lipids

This guide will delve into the specifics of antibody cross-reactivity for three major classes of oxidized fatty acid biomarkers: Oxidized Low-Density Lipoprotein (OxLDL) , Isoprostanes (e.g., 8-iso-PGF2α) , and Aldehyde Adducts (e.g., 4-HNE and MDA) .

Visualizing the Challenge: Structural Similarities of Oxidized Fatty Acids

To appreciate the potential for cross-reactivity, it is essential to visualize the structural similarities between different oxidized fatty acids. The following diagram illustrates the basic structures of some common analytes and potential cross-reactants.

Oxidized_Fatty_Acid_Structures cluster_Isoprostanes Isoprostanes & Prostaglandins cluster_Aldehydes Aldehyde Adducts cluster_OxLDL Oxidized LDL Epitopes 8-iso-PGF2a 8-iso-PGF2a PGF2a PGF2a 8-iso-PGF2a->PGF2a Isomer PGE2 PGE2 8-iso-PGF2a->PGE2 Related Structure PGF2a->PGE2 Related Structure 4-HNE 4-HNE MDA MDA 4-HNE->MDA Different Aldehydes Acrolein Acrolein 4-HNE->Acrolein Related α,β-unsaturated aldehyde MDA->Acrolein Related Aldehyde MDA-Lysine MDA-Lysine 4-HNE-Histidine 4-HNE-Histidine MDA-Lysine->4-HNE-Histidine Different Adducts on ApoB Oxidized_Phospholipid Oxidized_Phospholipid MDA-Lysine->Oxidized_Phospholipid Different Epitopes 4-HNE-Histidine->Oxidized_Phospholipid Different Epitopes

Figure 1: Structural relationships between common oxidized fatty acids and potential cross-reactants.

I. Oxidized Low-Density Lipoprotein (OxLDL) Immunoassays

OxLDL is a heterogeneous mixture of particles with varying degrees of oxidation, presenting a complex antigenic landscape. Immunoassays for OxLDL typically target specific modifications on the apolipoprotein B-100 (ApoB-100) component or oxidized phospholipids.

Comparative Performance of Commercial OxLDL ELISA Kits
Assay Method Reported Specificity/Cross-Reactivity Source
Mercodia Oxidized LDL ELISA Competitive ELISAHighly specific for a conformational epitope on oxidized ApoB-100 generated by aldehyde substitution.[2]
Immundiagnostik OxLDL ELISA Sandwich ELISASpecific for oxidized LDL particles.[1]
Generic OxLDL ELISA Kit Sandwich ELISAClaims high specificity with no cross-reactivity with analogues.[3]

Expert Insight: The term "OxLDL" is not monolithic. Different oxidation processes generate a variety of epitopes (e.g., MDA-lysine, 4-HNE-histidine, oxidized phospholipids). An antibody's specificity for a particular epitope will dictate what it measures. For instance, the E06 monoclonal antibody is known to specifically recognize oxidized phosphatidylcholine[4][5]. Researchers should carefully consider the nature of the oxidative stress in their model system and select an assay with an antibody that recognizes the most relevant epitopes. A systematic review of studies on anti-OxLDL antibodies highlighted the importance of specifying the type of OxLDL used as the antigen (e.g., copper-oxidized, MDA-modified) as this influences the antibody response being measured[6].

II. Isoprostane Immunoassays: A Case Study in Isomer Specificity

F2-isoprostanes, particularly 8-iso-prostaglandin F2α (8-iso-PGF2α), are considered a gold standard biomarker for lipid peroxidation. However, their measurement by immunoassay is fraught with challenges due to the existence of numerous structurally similar isomers and related prostaglandins.

Quantitative Cross-Reactivity Data for 8-iso-PGF2α ELISA Kits

Several commercial ELISA kits are available for the quantification of 8-isoprostane. Their cross-reactivity profiles are a critical determinant of their accuracy. Below is a comparison of reported cross-reactivity data from different suppliers.

Cross-Reactant Cell Biolabs OxiSelect™ 8-iso-PGF2α ELISA Kit (%) [1]Cayman Chemical STAT-8-Isoprostane ELISA Kit (%) [2]
8-iso-PGF2α 100100
PGF1α4.6Not Reported
PGF2α1.85Not Reported
PGE10.19Not Reported
TXB20.023Not Reported
PGB10.02Not Reported
PGE30.012Not Reported
6-keto-PGF1α0.008Not Reported
8-iso-Prostaglandin F3αNot Reported20.55
2,3-dinor-8-iso Prostaglandin F2αNot Reported4.00
8-iso-Prostaglandin E2Not Reported1.84
2,3-dinor-8-iso Prostaglandin F1αNot Reported1.7
8-iso-Prostaglandin E1Not Reported1.56

Expert Insight: The data clearly shows that even for a well-established biomarker like 8-isoprostane, cross-reactivity with related compounds can be significant. The Cayman Chemical kit, for instance, shows over 20% cross-reactivity with 8-iso-Prostaglandin F3α. This underscores the importance of considering the complete metabolic profile of eicosanoids in your samples. For definitive quantification, especially when low concentrations or subtle changes are expected, mass spectrometry is the recommended method[7][8]. However, for large-scale screening, a well-validated immunoassay with a known and acceptable cross-reactivity profile can be a valuable tool. A study comparing two commercial ELISA kits with GC/NICI-MS found that only one of the kits showed acceptable agreement with the gold-standard method, and only for a specific species (feline)[7].

III. Aldehyde Adduct Immunoassays: Targeting Covalent Modifications

Lipid peroxidation generates reactive aldehydes like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which readily form adducts with proteins. Immunoassays targeting these adducts are valuable for assessing cumulative oxidative damage.

Specificity of 4-HNE and MDA Adduct ELISA Kits
Analyte Assay Reported Specificity/Cross-Reactivity Source
4-HNE Abcam 4-Hydroxynonenal ELISA Kit (ab287803)"No significant cross-reactivity or interference between 4-HNE and analogues was observed."[9]
4-HNE Elabscience 4-HNE ELISA Kit (E-EL-0128)"This kit recognizes Universal 4-HNE in samples. No significant cross-reactivity or interference between Universal 4-HNE and analogues was observed."[10]
4-HNE Thermo Fisher Scientific 4-HNE Competitive ELISA Kit"This assay has been shown to detect 4-HNE only from human, mouse, rat, monkey, rabbit and porcine samples. Please contact technical support for cross-reactivity information on other species."[12]
MDA Invitrogen Malondialdehyde Competitive ELISA Kit (EEL160)Each lot is quality tested for specificity.[13]
MDA Elabscience MDA ELISA Kit (E-EL-0060)"This kit recognizes Universal MDA in samples. No significant cross-reactivity or interference between Universal MDA and analogues was observed."[11]
MDA Adducts Cell Biolabs OxiSelect™ MDA Adduct Competitive ELISA KitDetects MDA-protein adducts.[4]

Expert Insight: The lack of readily available, quantitative cross-reactivity data for many 4-HNE and MDA kits is a significant concern. The term "analogues" used by manufacturers is often not explicitly defined. Researchers should be cautious and, whenever possible, perform their own validation experiments. For protein adducts, it is also important to consider that the antibody's recognition can be influenced by the surrounding amino acid sequence of the modified residue.

IV. A Self-Validating System: Experimental Protocol for Assessing Antibody Cross-Reactivity

To ensure the trustworthiness of your immunoassay data, it is imperative to validate the specificity of your antibody in the context of your experimental samples. The following is a detailed protocol for assessing cross-reactivity in a competitive ELISA format.

Experimental Workflow for Cross-Reactivity Testing

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Prepare_Standards Prepare serial dilutions of the primary analyte (standard) Coat_Plate Coat microplate with antigen or capture antibody Prepare_Standards->Coat_Plate Prepare_CrossReactants Prepare serial dilutions of potential cross-reactants Prepare_CrossReactants->Coat_Plate Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Add_Reagents Add standard or cross-reactant and enzyme-labeled antibody/antigen Block_Plate->Add_Reagents Incubate Incubate to allow competition Add_Reagents->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Substrate Add substrate and incubate for color development Wash->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Read_Plate Read absorbance Stop_Reaction->Read_Plate Generate_Curves Generate dose-response curves for analyte and cross-reactants Read_Plate->Generate_Curves Calculate_IC50 Determine the IC50 for each compound Generate_Curves->Calculate_IC50 Calculate_CR Calculate percent cross-reactivity Calculate_IC50->Calculate_CR

Figure 2: Workflow for determining antibody cross-reactivity in a competitive ELISA.

Step-by-Step Methodology
  • Preparation of Analytes:

    • Causality: To accurately determine cross-reactivity, you need to compare the antibody's affinity for the primary analyte versus potential cross-reactants.

    • Action: Prepare serial dilutions of your primary analyte (the standard for your assay) and each potential cross-reactant. The concentration range should be wide enough to generate a full dose-response curve, from no inhibition to complete inhibition.

  • Competitive ELISA Protocol:

    • Causality: This protocol follows the principle of a competitive immunoassay, where the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.

    • Action:

      • Coat a 96-well plate with the appropriate antigen or capture antibody, as per your standard assay protocol.

      • Wash the plate and block non-specific binding sites.

      • In separate wells, add the different concentrations of your primary analyte and each potential cross-reactant.

      • Add the enzyme-conjugated antibody or antigen (depending on the assay format).

      • Incubate to allow for competitive binding.

      • Wash the plate thoroughly to remove unbound reagents.

      • Add the substrate and allow the color to develop.

      • Stop the reaction and read the absorbance on a plate reader[7][14][15].

  • Data Analysis and Calculation of Cross-Reactivity:

    • Causality: The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is a measure of the antibody's apparent affinity for that analyte. By comparing the IC50 values, you can quantify the degree of cross-reactivity.

    • Action:

      • For each compound, plot the absorbance (or percent inhibition) against the log of the concentration.

      • Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC50 value for the primary analyte and each potential cross-reactant[16][17].

      • Calculate the percent cross-reactivity using the following formula[18]: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

Trustworthiness of the Protocol: This protocol is a self-validating system. By running the primary analyte as a reference in every experiment, you establish a baseline for comparison. The inclusion of multiple concentrations of each potential cross-reactant allows for the generation of a complete dose-response curve, providing a more accurate assessment of cross-reactivity than single-point measurements.

V. Troubleshooting Common Immunoassay Issues Related to Specificity

High background and poor reproducibility can often be traced back to issues with antibody specificity and cross-reactivity.

Troubleshooting_High_Background High_Background High Background Signal NonSpecific_Binding Non-specific binding of antibody High_Background->NonSpecific_Binding CrossReactivity Cross-reactivity with other molecules in the sample High_Background->CrossReactivity Insufficient_Blocking Insufficient blocking NonSpecific_Binding->Insufficient_Blocking Suboptimal_Washing Suboptimal washing NonSpecific_Binding->Suboptimal_Washing Antibody_Concentration Antibody concentration too high NonSpecific_Binding->Antibody_Concentration

Figure 3: Common causes of high background in immunoassays.

  • High Background: This can be caused by non-specific binding of the primary or secondary antibody to the plate or other proteins in the sample.

    • Solution: Ensure adequate blocking, optimize washing steps, and titrate your antibody concentrations. Consider using a different blocking agent or adding detergents like Tween-20 to your wash buffers[6][19][20][21].

  • Poor Reproducibility: Inconsistent results between assays can be due to variability in reagent preparation, incubation times, and temperatures. However, it can also be a sign of underlying cross-reactivity issues, especially if the composition of your samples varies.

    • Solution: Standardize your protocol and perform validation experiments, such as spike-and-recovery and parallelism assessments, to ensure your assay is robust across different sample matrices.

Conclusion and Recommendations

The accurate quantification of oxidized fatty acids by immunoassay is achievable, but it requires a thorough understanding and validation of antibody specificity. As a Senior Application Scientist, my recommendation is to approach the selection and use of these assays with a critical eye.

  • Prioritize Data: Whenever possible, choose kits from manufacturers who provide detailed, quantitative cross-reactivity data. Be wary of vague claims of high specificity.

  • Validate in Your System: Always perform in-house validation to confirm the specificity of your antibody with your specific sample type. The protocol provided in this guide serves as a robust starting point.

  • Consider the Gold Standard: For pivotal studies or when high precision and accuracy are paramount, consider validating your immunoassay results with a mass spectrometry-based method.

  • Stay Informed: The field of oxidative stress research is constantly evolving. Stay abreast of new antibody developments and validation studies to ensure you are using the best tools available.

By diligently assessing and controlling for antibody cross-reactivity, researchers can enhance the reliability and reproducibility of their findings, ultimately contributing to a more accurate understanding of the role of oxidized fatty acids in health and disease.

References

"reproducibility of findings on erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid effects"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducibility of Findings on erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid Effects

Introduction: The Dichotomy of a Linoleic Acid Metabolite

This compound, more commonly known as 9,10-DiHOME or leukotoxin diol, is a diol metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet[1][2]. Its biosynthesis is a two-step enzymatic process initiated by cytochrome P450 (CYP) enzymes, which convert linoleic acid into its epoxide precursor, 9,10-epoxyoctadecenoic acid (9,10-EpOME), also known as leukotoxin. This intermediate is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the more stable and, in many cases, more biologically active 9,10-DiHOME[1][3].

The biological roles attributed to 9,10-DiHOME are varied and context-dependent, ranging from acute cytotoxicity to nuanced immunomodulation. This guide provides a critical comparison of the key reported effects of 9,10-DiHOME, with a focus on the reproducibility of the foundational findings. We will dissect the experimental evidence, compare the methodologies employed, and offer insights into the factors that may influence the consistency of experimental outcomes for researchers in cellular biology, immunology, and drug development.

Biosynthesis of 9,10-DiHOME

The conversion of dietary linoleic acid into 9,10-DiHOME is a critical pathway for producing this bioactive lipid mediator. The process underscores the importance of two key enzyme families in lipid metabolism.

cluster_0 Metabolic Pathway Linoleic Acid Linoleic Acid 9,10-EpOME (Leukotoxin) 9,10-EpOME (Leukotoxin) Linoleic Acid->9,10-EpOME (Leukotoxin) Cytochrome P450 (CYP) Epoxygenase 9,10-DiHOME (Leukotoxin diol) 9,10-DiHOME (Leukotoxin diol) 9,10-EpOME (Leukotoxin)->9,10-DiHOME (Leukotoxin diol) Soluble Epoxide Hydrolase (sEH)

Caption: Metabolic conversion of linoleic acid to 9,10-DiHOME.

Cytotoxicity and Role in Acute Respiratory Distress Syndrome (ARDS): A Well-Corroborated Finding

The most consistently reported effect of 9,10-DiHOME is its cytotoxicity, particularly in the context of respiratory distress. The initial hypothesis positioned its precursor, 9,10-EpOME (leukotoxin), as the primary toxic agent associated with multiple organ failure in burn patients[4][5]. However, subsequent research has established that 9,10-DiHOME is the more potent, ultimate toxicant.

Initial Findings and Reproducibility

Pioneering work demonstrated that leukotoxin itself is not directly cytotoxic but acts as a protoxin[4][5]. Its bioactivation to 9,10-DiHOME by sEH is a prerequisite for its toxic effects. In vitro studies using baculovirus-expressed sEH in insect cells showed that cytotoxicity occurred only in the presence of the enzyme, pointing to the diol as the active molecule[4][5].

This finding has been robustly supported by subsequent in vivo studies. Direct administration of 9,10-DiHOME to mice induced an acute respiratory distress syndrome (ARDS)-like condition, characterized by massive alveolar edema and hemorrhage, leading to mortality. In contrast, animals treated with the same dose of the precursor leukotoxin survived with only minor perivascular edema[6]. This differential toxicity provides strong evidence that the conversion to the diol is the critical step for in vivo pathology[6].

Further corroboration comes from clinical observations where elevated levels of 9,10-DiHOME have been detected in the bronchoalveolar lavage fluid (BALF) of patients with ARDS, chronic obstructive pulmonary disease (COPD), and allergic asthma, linking it directly to human respiratory diseases[3].

Comparative Experimental Data: Cytotoxicity
Model SystemCompoundConcentrationKey ObservationReference
Sf21 Insect Cells9,10-EpOME (Leukotoxin)Not specifiedToxic only in cells expressing soluble epoxide hydrolase (sEH).[3]
Rabbit Renal Proximal Tubules9,10-DiHOME (free acid)500 µMInduced mitochondrial dysfunction and cell death.[1]
Swiss Webster Mice (in vivo)9,10-DiHOME (Leukotoxin diol)Not specifiedInduced ARDS-like respiratory distress and mortality.[6]
Swiss Webster Mice (in vivo)9,10-EpOME (Leukotoxin)Same as DiHOMEAnimals survived with only minor lung edema.[6]
Experimental Protocol: In Vivo Murine Model of ARDS
  • Animal Model: Male Swiss Webster mice are used.

  • Compound Administration: A lethal dose of 9,10-DiHOME (or an equivalent dose of 9,10-EpOME as a control) is administered intravenously.

  • Monitoring: Animals are monitored for signs of respiratory distress, such as labored breathing.

  • Endpoint: Mortality is recorded. For surviving animals or at pre-determined time points, animals are euthanized.

  • Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate alveolar and interstitial edema and hemorrhage[6].

Immunomodulation: Induction of Regulatory T Cells (Tregs) - A Finding Requiring Further Validation

A more recent and nuanced role for 9,10-DiHOME has been proposed in the field of immunology, specifically in shaping the gut immune environment. Research has identified it as a gut microbiota-derived lipid that can promote the differentiation of anti-inflammatory regulatory T cells (Tregs).

Initial Findings and Reproducibility Challenges

A 2023 study demonstrated that lipid extracts from the feces of specific-pathogen-free (SPF) mice, but not germ-free mice, could induce the differentiation of naive T cells into Foxp3+ Tregs in vitro[7]. Through fractionation and lipidomics, 9,10-DiHOME was identified as one of the bioactive lipids responsible for this activity. The effect was shown to be specific, as its structural isomer, 12,13-DiHOME, and its precursor, 9,10-EpOME, did not exhibit the same Treg-inducing activity[7].

However, the reproducibility of this finding is currently limited to the in vitro context. The same study reported that when 9,10-DiHOME was administered exogenously to mice through various routes, it failed to induce Treg differentiation in any tissue examined[7]. This critical discrepancy between the in vitro and in vivo results highlights a significant reproducibility challenge. The authors suggest that pre-existing levels of 9,10-DiHOME in the intestine at a steady state may obscure the effect of exogenous administration[7]. This lack of in vivo translation means the physiological relevance of 9,10-DiHOME as a Treg inducer remains an open and important question.

Comparative Experimental Data: Treg Differentiation
Model SystemCompoundKey ObservationConclusionReference
Murine Naive CD4+ T Cells (in vitro)9,10-DiHOMEIncreased differentiation into Foxp3+ Tregs.Bioactive lipid with Treg-inducing activity.[7]
Murine Naive CD4+ T Cells (in vitro)12,13-DiHOME & 9,10-EpOMENo significant effect on Treg differentiation.Effect is structurally specific to 9,10-DiHOME.[7]
C57BL/6 Mice (in vivo)9,10-DiHOMENo Treg-inducing effect observed via any administration route.In vitro effect was not reproduced in vivo.[7]

Experimental Protocol: In Vitro Treg Differentiation Assay

cluster_workflow In Vitro Treg Differentiation Workflow node1 Isolate Naive CD4+ T Cells (from mouse spleen) node2 Culture with anti-CD3/CD28 beads, TGF-β, and IL-2 node1->node2 node3 Treat with Vehicle Control or 9,10-DiHOME node2->node3 node4 Incubate for 3-4 days node3->node4 node5 Stain for CD4 and Foxp3 (intracellular) node4->node5 node6 Analyze by Flow Cytometry (%Foxp3+ of CD4+ cells) node5->node6

Caption: Workflow for assessing in vitro Treg differentiation.

Endocrine Disruption and Cancer Cell Proliferation: An Isolated but Provocative Report

An intriguing and potentially concerning effect of 9,10-DiHOME was reported in a study investigating endocrine-disrupting compounds in animal bedding.

Initial Findings and Lack of Independent Reproduction

Research identified 9,10-DiHOME (leukotoxin diol) as a component in ground corncob bedding that was associated with significant biological effects in rats[8]. Oral administration of low doses of 9,10-DiHOME was found to disrupt the estrous cyclicity in female rats. Furthermore, in vitro experiments showed that both 9,10-DiHOME and its isomer, iso-leukotoxin diol, stimulated the proliferation of MCF-7 human breast cancer cells[8]. Interestingly, this mitogenic activity did not appear to be mediated through direct binding to the estrogen receptor[8].

To date, these findings on endocrine disruption and cancer cell proliferation have not been widely reproduced in the peer-reviewed literature. This stands as an isolated report, and the observations require independent validation before they can be considered established effects of 9,10-DiHOME. The potential mechanisms, particularly for the non-estrogen receptor-mediated proliferation of MCF-7 cells, remain unexplored.

Experimental Data Summary: Endocrine and Mitogenic Effects
Model SystemCompoundConcentrationKey ObservationReference
Female Rats (in vivo)9,10-DiHOME (oral)> 0.8 mg/kg/dayDisrupted estrous cyclicity.[8]
MCF-7 Breast Cancer Cells (in vitro)9,10-DiHOME isomers0.1–10 µg/mLStimulated cell proliferation.[8]
Estrogen Receptor Binding Assay9,10-DiHOME isomersNot specifiedFailed to compete for [3H]estradiol binding.[8]

Conclusion: A Call for Methodological Rigor and Contextual Analysis

The reproducibility of findings on this compound presents a study in contrasts, offering valuable lessons for researchers investigating lipid mediators.

  • High Reproducibility: The role of 9,10-DiHOME as a cytotoxic mediator in respiratory distress is the most well-established and consistently reproduced finding. The evidence is strong across in vitro and in vivo models and is supported by clinical data, confirming its status as the toxic metabolite of leukotoxin.

  • Conditional Reproducibility: The immunomodulatory effect of inducing Treg differentiation is reproducible in vitro but has not been translated to in vivo models. This highlights a critical gap and suggests that the physiological context, including local concentration, bioavailability, and interaction with other metabolites in the gut, is paramount. Future studies must focus on bridging this in vitro-in vivo divide.

  • Isolated Finding: The reports of endocrine disruption and breast cancer cell proliferation are provocative but remain largely uncorroborated by independent research groups. These findings should be approached with caution and underscore the urgent need for replication studies to either validate or refute these potential health concerns.

For scientists and drug development professionals, this guide emphasizes the necessity of a multi-faceted approach. The biological activity of 9,10-DiHOME is not absolute but is instead highly dependent on the biological system, concentration, and route of exposure. Future research must prioritize independent validation of novel findings and detailed mechanistic studies to reconcile discrepancies between in vitro and in vivo results.

References

A Senior Application Scientist's Guide to In Vitro Model Systems for Dihydroxy Fatty Acid Function

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Dihydroxy Fatty Acids in Cellular Signaling

Dihydroxy fatty acids (DiHFAs) are a class of bioactive lipid mediators derived from polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and docosahexaenoic acid (DHA).[1][2] These molecules are formed through enzymatic pathways, notably involving cytochrome P450 (CYP) epoxygenases that produce epoxide intermediates (e.g., EETs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding diols (e.g., dihydroxyeicosatrienoic acids or diHETrEs).[3] Once considered mere inactive metabolites, DiHFAs are now recognized as critical signaling molecules in their own right, implicated in the regulation of inflammation, cell proliferation, apoptosis, and neurodevelopment.[4][5][6][7][8] Their dysregulation has been linked to numerous pathologies, including cancer, metabolic syndrome, and neurodevelopmental disorders like autism spectrum disorder (ASD).[3][5][6]

The transient nature and complex interactions of these lipid mediators present a significant challenge for researchers. Selecting an appropriate experimental model is therefore paramount to generating reliable and translatable data. This guide provides an in-depth comparison of prevalent in vitro model systems, offering field-proven insights to help you navigate the complexities of DiHFA research and select the system that best aligns with your scientific objectives.

Comparative Overview of In Vitro Model Systems

Choosing the right model involves a trade-off between physiological relevance, throughput, cost, and experimental control. The ideal system depends entirely on the research question, from high-throughput screening of DiHFA analogues to detailed mechanistic studies of their interaction with a complex tissue microenvironment.

Model SystemKey CharacteristicsAdvantagesLimitationsBest Suited For
2D Monolayer Culture Cells grown on a flat, rigid substrate.High-throughput, cost-effective, highly reproducible, easy to manipulate and analyze.[9][10][11]Lacks physiological architecture, altered gene/protein expression, fails to replicate cell-cell and cell-matrix interactions.[12][13][14]Initial screening, basic mechanism of action, single-cell-type responses to DiHFAs.
3D Culture Systems Self-assembled cellular aggregates (spheroids) or stem cell-derived organoids.[15][16]More physiologically relevant, mimics tissue architecture, establishes gradients (oxygen, nutrients), better predicts in vivo response.[15][12][17]Higher cost, lower throughput, increased complexity in culture and analysis, potential for heterogeneity.[9]Studying DiHFA effects in a tissue microenvironment, cell-cell interactions, inflammation-resolution dynamics.[17][18]
Organ-on-a-Chip (OOC) Microfluidic devices with living cells in perfused micro-chambers simulating organ-level physiology.[19]Dynamic culture with fluid flow, allows for multi-organ interaction studies (e.g., gut-liver axis), real-time monitoring.[16][20][21]Technically demanding, high setup cost, potential for compound absorption by chip materials (e.g., PDMS).[20]Modeling systemic DiHFA metabolism, pharmacokinetics, and effects on endothelial barrier function.[22]
Cell-Free Assays Reconstituted biochemical systems using purified enzymes or cell lysates.[23][24]Unparalleled control, ideal for studying enzyme kinetics and direct molecular interactions without cellular complexity.[23]Lacks biological context, cannot assess cellular signaling cascades or downstream functional outcomes.[10]Characterizing enzymes in DiHFA biosynthesis/degradation, identifying direct receptor binding.[3][23]

Part 1: Cell-Based Models - From Flat to Functional

The Workhorse: 2D Monolayer Cultures

Two-dimensional cell culture remains the foundational tool for molecular and cellular biology due to its simplicity and scalability. For DiHFA research, immortalized cell lines (e.g., macrophage-like RAW 264.7, intestinal Caco-2, or preadipocyte 3T3-L1) and primary cells are invaluable for initial investigations.[11][25][26]

Causality Behind Experimental Choices: The primary advantage of 2D culture is the ability to isolate a single variable. When investigating if a specific DiHFA, such as 11,12-diHETrE, can suppress an inflammatory response, a macrophage monolayer is the logical starting point.[6] This reductionist approach allows for a clear cause-and-effect analysis (DiHFA treatment -> cytokine reduction) without confounding variables from other cell types or complex matrix interactions.

Self-Validating System: A well-designed 2D experiment includes a robust set of controls that validate the findings. This includes a vehicle control (to ensure the solvent for the lipid is inert), a positive control (e.g., LPS to induce inflammation), and a DiHFA-only control (to check for baseline effects). This ensures that any observed effect is directly attributable to the DiHFA in the context of the inflammatory challenge.

Bridging the Gap: 3D Spheroids and Organoids

The limitations of 2D culture, namely the lack of a physiological microenvironment, have driven the adoption of 3D models.[15][12] Spheroids and organoids are three-dimensional structures that better recapitulate the in vivo state, including cell-cell junctions, extracellular matrix (ECM) deposition, and the formation of physiological gradients.[15][17][27]

Causality Behind Experimental Choices: Studying the role of lipids in cancer biology is a prime example where 3D models are superior. Cancer cells in a 3D spheroid exhibit altered lipid metabolism to support proliferation in a hypoxic and nutrient-limited core, a phenomenon not observed in 2D culture.[12] Therefore, to test the effect of a DiHFA on cancer cell proliferation or apoptosis, a 3D model provides a more accurate representation of the tumor microenvironment and yields more translatable data.[7][15] Similarly, liver or adipose organoids are essential for studying how DiHFAs modulate metabolic diseases, as these models preserve tissue-specific metabolic functions.[16]

Caption: Workflow comparing 2D and 3D models for DiHFA functional analysis.

Part 2: Advanced and Acellular Systems

Simulating Physiology: Organ-on-a-Chip (OOC)

OOC technology represents a leap forward in mimicking human physiology in vitro.[19] These microfluidic devices introduce critical dynamic factors, such as fluid shear stress (mimicking blood flow) and mechanical strain, that are absent in static cultures. For DiHFA research, multi-organ chips are particularly powerful, enabling the study of systemic metabolism and inter-organ crosstalk.[21][22]

Causality Behind Experimental Choices: To understand the metabolism of a DiHFA after oral administration, a gut-liver-on-a-chip is an exemplary model.[20][22] This system can simulate absorption by intestinal cells, transport via a circulatory-like flow to liver cells, and subsequent metabolism by hepatic enzymes. This integrated approach provides insights into bioavailability and biotransformation that are impossible to obtain from single-cell-type models.

Ultimate Control: Cell-Free Assays

When the research question boils down to a specific molecular interaction, cell-free systems provide the highest degree of control.[28] By reconstituting a biological process in vitro using purified components, one can study enzyme kinetics or receptor binding without the confounding variables of cellular uptake, sequestration, or metabolism.

Causality Behind Experimental Choices: To determine the kinetic parameters of sEH in converting an epoxy fatty acid to a DiHFA, a cell-free assay is the only appropriate method.[3] This involves incubating the purified sEH enzyme with its substrate and measuring product formation over time. This approach yields precise data on enzymatic efficiency (kcat/Km) that is crucial for understanding the regulation of DiHFA biosynthesis and for screening potential enzyme inhibitors.[23]

DiHFA_Biosynthesis cluster_pathway Enzymatic Conversion cluster_function Biological Function PUFA PUFA (e.g., Arachidonic Acid) CYP Cytochrome P450 Epoxygenase PUFA->CYP EET Epoxy Fatty Acid (EET) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DiHFA Dihydroxy Fatty Acid (DiHFA / diHETrE) sEH->DiHFA Hydrolysis Function Signaling & Inflammation Resolution DiHFA->Function

Caption: Simplified biosynthesis pathway of dihydroxy fatty acids (DiHFAs).

Part 3: Key Experimental Protocols

Protocol 1: Assessing Anti-inflammatory Activity of a DiHFA in a 2D Macrophage Model

Objective: To quantify the ability of a specific DiHFA to suppress lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in cultured macrophages. This protocol is a self-validating system for screening the immunomodulatory potential of DiHFAs.

Methodology:

  • Cell Seeding: Plate murine RAW 264.7 macrophages or human THP-1-derived macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well. Allow cells to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh serum-free medium. Prepare DiHFA stock solutions in ethanol and dilute to final concentrations (e.g., 10 nM to 1 µM). Add the diluted DiHFA or vehicle control (ethanol diluted to the same final concentration) to the cells. Incubate for 1 hour at 37°C. This step allows the DiHFA to interact with the cells prior to the inflammatory stimulus.

  • Inflammatory Challenge: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C. This duration is typically sufficient for peak TNF-α production.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the data by expressing cytokine concentrations as a percentage of the LPS-only positive control. Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to determine significant differences.

Protocol 2: Quantification of DiHFAs in Cell Culture Media by LC-MS/MS

Objective: To accurately measure the concentration of specific DiHFAs produced by cells or remaining in the media after treatment, providing crucial information on their biosynthesis and metabolism.

Methodology:

  • Sample Collection: Collect 500 µL of cell culture supernatant from your experiment (e.g., from Protocol 1).

  • Internal Standard Spiking: Add an internal standard mixture containing deuterated analogues of the DiHFAs of interest (e.g., d11-14,15-diHETrE) to each sample. This is critical for correcting for analyte loss during extraction and for variations in instrument response.

  • Solid-Phase Extraction (SPE): a. Condition an SPE cartridge (e.g., C18) with methanol followed by water. b. Acidify the sample to pH ~3.5 with formic acid. c. Load the sample onto the SPE cartridge. d. Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove salts and polar impurities. e. Elute the lipids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry system. b. Chromatography: Use a C18 reverse-phase column to separate the different DiHFA isomers. c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each DiHFA and its corresponding internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Generate a standard curve using synthetic, purified DiHFA standards of known concentrations. Calculate the concentration of each DiHFA in the samples by comparing the peak area ratio of the endogenous analyte to its deuterated internal standard against the standard curve.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Dihydroxyoctadecenoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice between utilizing synthetically derived or naturally sourced bioactive lipids is a critical decision point with significant implications for experimental outcomes and therapeutic potential. This guide provides an in-depth comparison of the efficacy of synthetic versus natural dihydroxyoctadecenoic acids (DHOAs), focusing on the causal relationships between their origins, stereochemical properties, and biological activities. We will delve into the experimental data that underpins our understanding of these fascinating molecules and provide actionable protocols for their evaluation.

The Central Thesis: Stereochemistry as the Locus of Efficacy

The fundamental difference in the biological efficacy between synthetic and natural DHOAs lies not in the atomic composition of the molecule itself, but in the three-dimensional arrangement of its atoms—its stereochemistry. A chemically pure, single stereoisomer of a synthetic DHOA is expected to have identical biological activity to its natural counterpart.[1] However, the methods of production often lead to vastly different end products in terms of isomeric purity, which is the crucial determinant of efficacy.

  • Natural Dihydroxyoctadecenoic Acids: Biosynthesis in plants and microorganisms is a highly controlled enzymatic process. This results in the production of specific stereoisomers. For instance, the enzymatic oxidation of oleic acid by Pseudomonas aeruginosa produces (7S,10S)-dihydroxy-(8E)-octadecenoic acid.[2] This stereospecificity is a hallmark of natural production.

  • Synthetic Dihydroxyoctadecenoic Acids: Chemical synthesis routes, such as the oxidation of oleic acid using reagents like potassium permanganate or performic acid, typically result in a mixture of stereoisomers, including both erythro and threo diastereomers, and often as a racemic mixture of enantiomers.[1] The precise ratio of these isomers is dependent on the specific reaction conditions.

This distinction is paramount because biological systems, with their chiral receptors and enzymes, can exhibit a high degree of stereoselectivity. The presence of multiple isomers in a synthetic preparation can lead to a different, and often less potent, pharmacological profile compared to a pure, naturally-derived isomer.[1]

Comparative Biological Activities: A Focus on PPAR Agonism and Antimicrobial Effects

While direct, quantitative comparative studies on a wide range of synthetic versus natural DHOA isomers are limited, we can draw strong inferences from closely related hydroxy fatty acids. The primary mechanism of action for many of these lipids is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[1][3]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity

PPARs are nuclear receptors that, upon activation by lipid ligands, modulate gene expression related to glucose homeostasis, adipocyte differentiation, and inflammation.[3][4] The agonist activity of hydroxy fatty acids on PPARs is highly dependent on their specific stereochemistry.

A comprehensive analysis of various stereoisomers of hydroxyoctadecadienoic acids (HODEs), which are structurally similar to DHOAs, revealed significant differences in their ability to activate PPARγ.[3] While all tested HODE isomers demonstrated binding affinity to the PPARγ ligand-binding domain, their agonist activities varied considerably.[3] This underscores the principle that binding does not always equate to potent activation and that the specific conformation of the ligand is critical for inducing the necessary conformational change in the receptor to initiate downstream signaling.

Table 1: Comparative Overview of Synthetic vs. Natural Dihydroxyoctadecenoic Acids

FeatureSynthetic Dihydroxyoctadecenoic AcidsNatural Dihydroxyoctadecenoic Acids
Source Chemical synthesis from precursors like oleic acid.Biosynthesis by microorganisms or extracted from plant sources.[2]
Stereochemistry Typically a mixture of erythro and threo isomers, often racemic.[1]Often a single, specific stereoisomer (e.g., enantiopure).[2]
Purity High chemical purity is achievable, but may contain isomeric mixtures.Purity depends on the extraction and purification methods; may contain other biological compounds.
Biological Activity The activity is a composite of the effects of all isomers present, which can lead to lower overall potency or even off-target effects.The activity is that of a single, specific isomer, often leading to higher potency and specificity.[1]
Known Activities PPAR agonism (variable), antimicrobial properties.Potent and specific PPAR agonism, antimicrobial and antifungal activities.[3][5]

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space DHOA Dihydroxyoctadecenoic Acid (Ligand) PPAR_RXR_CoR PPAR_RXR_CoR Active_Complex Active_Complex PPAR_RXR_CoR->Active_Complex Ligand Binding & Co-repressor Dissociation

Caption: DHOA-Mediated PPAR Signaling Pathway.

Antimicrobial and Antifungal Activity

Naturally derived 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) has demonstrated significant antibacterial activity against a range of plant pathogenic bacteria. Furthermore, it has shown potent fungicidal activity against Malassezia furfur, with an efficacy approximately five times higher than the commercial antifungal agent ketoconazole.[3][5] The mechanism of action for the antimicrobial effects of fatty acids is generally believed to involve the disruption of the bacterial cell membrane.

While synthetic DHOAs are also expected to possess antimicrobial properties, the efficacy of a mixture of isomers may be lower than that of the most active natural isomer. The specific structural features required for potent membrane disruption are likely to be stereochemically dependent.

Experimental Protocols

To empirically determine the efficacy of a given DHOA preparation, whether synthetic or natural, a series of well-defined experiments are necessary. Below are detailed, step-by-step methodologies for assessing antimicrobial activity and PPARγ agonism.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the lowest concentration of a DHOA that inhibits the visible growth of a target microorganism.

Materials:

  • DHOA stock solution (e.g., 10 mg/mL in DMSO or ethanol)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Positive control (e.g., ciprofloxacin for bacteria, ketoconazole for fungi)

  • Negative control (broth only)

  • Solvent control (broth with the same concentration of DMSO or ethanol as the highest DHOA concentration well)

Procedure:

  • Preparation of DHOA Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the DHOA stock solution to the first well of a row and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: a. Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Add 10 µL of the diluted inoculum to each well (except the negative control).

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the Results: a. The MIC is the lowest concentration of the DHOA at which there is no visible growth (turbidity) compared to the positive control.

MIC_Workflow A Prepare DHOA Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B C Prepare and Add Microbial Inoculum B->C D Incubate Plate C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC Determination.

Protocol 2: PPARγ Agonist Activity Luciferase Reporter Assay

This assay measures the ability of a DHOA to activate PPARγ, leading to the expression of a luciferase reporter gene.

Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293T or HepG2)

  • Expression plasmid for full-length human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene

  • Transfection reagent

  • DHOA test compounds and a positive control (e.g., rosiglitazone)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: a. Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. b. Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the DHOA compounds, the positive control, or a vehicle control (e.g., DMSO).

  • Incubation: a. Incubate the cells for another 24 hours to allow for PPARγ activation and luciferase expression.

  • Luciferase Assay: a. Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol. b. Measure the luminescence using a luminometer.

  • Data Analysis: a. Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. b. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that the efficacy of dihydroxyoctadecenoic acids is critically dependent on their stereochemistry. Natural DHOAs, being products of stereospecific enzymatic reactions, are typically single isomers and are likely to exhibit higher potency and specificity in biological systems compared to synthetic DHOAs, which are often complex mixtures of isomers.[1]

For researchers and drug development professionals, this has profound implications. When investigating the biological effects of DHOAs, it is imperative to characterize the stereochemical composition of the material being used. For therapeutic applications, the development of stereoselective synthetic routes or the use of purified natural isomers will be essential to maximize efficacy and minimize potential off-target effects. Future research should focus on direct, head-to-head comparisons of the biological activities of individual, purified DHOA stereoisomers to fully elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate and research chemical, erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid is utilized in various laboratory settings. While this compound is invaluable for scientific discovery, its structural similarity to other fatty acids with known hazards necessitates a cautious and formalized approach to its disposal. The integrity of our research and the safety of our personnel and environment depend on rigorous adherence to proper chemical waste management protocols.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined here are grounded in the precautionary principle, treating the substance as hazardous to ensure the highest level of safety in the absence of complete, specific hazard data. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, in full compliance with safety regulations.

Hazard Assessment and Classification: The Precautionary Principle

For this guide, we will use the known hazards of 9,10-Dihydroxystearic acid (the saturated analog) as a surrogate for risk assessment. This compound is classified as harmful if swallowed and poses a long-term hazard to aquatic life.[1] Therefore, until specific data proves otherwise, this compound and all associated waste must be classified and handled as hazardous chemical waste.[1]

Table 1: Hazard Profile of Structural Analog (9,10-Dihydroxystearic Acid)

Hazard Classification GHS Code Description Authoritative Source
Acute Toxicity (Oral) H302 Harmful if swallowed. Cayman Chemical

| Chronic Aquatic Toxicity | H413 | May cause long lasting harmful effects to aquatic life. | Cayman Chemical |

This classification mandates that disposal to sanitary sewers or general refuse is strictly prohibited.[2][3] All waste materials must be collected, managed, and disposed of through a licensed hazardous waste management provider or your institution's Environmental Health & Safety (EHS) department.[4]

Personnel Safety & Engineering Controls

Prior to handling or preparing waste, ensure all appropriate safety measures are in place to minimize exposure.

  • Engineering Controls : All handling of the pure substance and preparation of waste containers should be conducted inside a certified chemical fume hood to prevent inhalation of any potential aerosols.[5] Ensure a safety shower and eyewash station are readily accessible.[6]

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound includes:

    • Eye and Face Protection : Chemical splash-resistant safety goggles with side shields.[1]

    • Hand Protection : Chemically compatible gloves (e.g., Nitrile rubber). Gloves must be inspected before use and removed carefully to avoid skin contamination.[7]

    • Body Protection : A standard laboratory coat. Ensure it is fully buttoned.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic process for the safe collection and disposal of all waste streams containing this compound.

Step 1: Waste Identification and Segregation

The first critical step is to correctly identify and segregate all materials that have come into contact with the chemical.

  • Identify Waste Streams : This includes unused or expired pure compound, solutions containing the compound, and all contaminated labware (e.g., pipette tips, centrifuge tubes, gloves, bench paper, and glassware).

  • Segregate Waste :

    • Do not mix this waste with non-hazardous materials.[1]

    • Keep solid waste separate from liquid waste.[8]

    • Ensure waste is not mixed with incompatible chemicals. For example, keep organic solvent solutions separate from aqueous solutions and strong oxidizers.[8] Consult your lab's chemical hygiene plan for specific segregation guidelines.[9]

Step 2: Waste Collection and Containerization

Proper containment is essential to prevent leaks and spills.

  • Container Compatibility : Use only containers that are chemically compatible with the waste. For organic solvent solutions, use a designated solvent waste container. For solids and aqueous solutions, high-density polyethylene (HDPE) or glass containers are typically appropriate.[4] The container must be in good condition, free of damage or leaks.[1][2]

  • Solid Waste : Collect contaminated items like gloves, wipes, and plasticware in a durable, sealable plastic bag or a wide-mouth container clearly designated for solid hazardous waste.[1]

  • Liquid Waste : Collect all solutions containing the compound in a dedicated, leak-proof container with a secure, screw-top cap.[1][8] To prevent spills and over-pressurization, do not fill containers beyond 90% of their capacity .

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and crucial for safety.

  • Labeling Requirements : All waste containers must be affixed with an official hazardous waste label provided by your institution's EHS department.[3][4]

  • Required Information : The label must include:

    • The words "Hazardous Waste." [1]

    • The full, unabbreviated chemical name: "this compound" and any solvents present.[1]

    • The approximate percentage of each component.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date waste was first added to the container (accumulation start date).

Step 4: Temporary On-Site Storage

Waste must be stored safely in a designated laboratory area while awaiting pickup.

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste containers at or near the point of generation, in a designated SAA.[4]

  • Storage Conditions : The SAA should be away from drains and sources of ignition. The waste container must be kept in a secondary containment bin or tray to contain any potential leaks.[8]

  • Container Closure : Keep waste containers securely closed at all times, except when actively adding waste.[4][10]

Step 5: Final Disposal

Final disposal must be managed by trained professionals.

  • Contact EHS : Once the container is full or waste is no longer being generated, contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.

  • Prohibited Actions :

    • DO NOT dispose of this chemical down the drain.[3]

    • DO NOT dispose of solid waste in the regular trash.[9]

    • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[9]

Disposal Decision Workflow

G start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node A Waste Generated (Pure compound, solution, or contaminated labware) B Is waste liquid or solid? A->B F Empty Container Management A->F If original container is now empty C1 Collect in a labeled, leak-proof, sealed liquid waste container. B->C1 Liquid C2 Collect in a labeled, sealed, compatible solid waste container. B->C2 Solid D Store in designated Satellite Accumulation Area with secondary containment. C1->D C2->D E Arrange for professional disposal via EHS. D->E G Triple rinse with a suitable solvent. Collect first rinsate as hazardous liquid waste. F->G G->C1 Add rinsate to liquid waste H Deface label and dispose of clean, dry container as non-hazardous waste. G->H

Caption: Disposal decision workflow for all waste streams.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is critical to mitigate hazards.

  • Small Spills (manageable by lab personnel) :

    • Alert Personnel : Immediately alert others in the area.

    • Isolate the Area : Restrict access to the spill location.

    • Containment : Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[6] Do not use combustible materials like paper towels to absorb flammable solvent spills.

    • Cleanup : Carefully collect all contaminated absorbent material and any broken glassware using non-sparking tools.[6]

    • Disposal : Place all cleanup materials into a designated hazardous waste container, seal, and label it appropriately.[9]

    • Decontaminate : Clean the spill area with a suitable solvent or detergent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills : If the spill is large, involves a highly volatile solvent, or you are uncertain how to proceed, evacuate the area immediately and contact your institution's emergency response team or EHS department.[9]

Waste Minimization Strategies

A key component of responsible chemical management is minimizing the generation of hazardous waste.[10]

  • Inventory Management : Purchase only the quantity of chemical required for your projects to avoid waste from expired or unused stock.[9]

  • Scale of Experiments : Where possible, modify experimental procedures to use smaller quantities of the chemical.

  • Avoid Contamination : Use careful technique to prevent the contamination of stock solutions, which would require their disposal as waste.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

Personal protective equipment for handling erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid

This guide provides essential safety protocols and operational directives for the handling of this compound. As this compound is intended for research use only and has not been fully validated for medical applications, a comprehensive understanding and implementation of safety procedures are paramount.[1] The information herein is synthesized from established laboratory safety standards and data on structurally related fatty acids to ensure a risk-mitigated research environment.

Hazard Identification and Risk Assessment

This compound is a dihydroxy fatty acid. While specific toxicological data for this exact molecule is limited, a conservative approach to handling is mandated. Structurally similar compounds, such as 9,10-Dihydroxystearic acid, are classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life. Therefore, it is prudent to treat this compound with a similar level of caution. The primary risks involve exposure through inhalation of aerosols, skin/eye contact, and ingestion.

The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) requires that any chemical presenting a physical or health hazard be managed with appropriate protective measures.[2] This guide is designed to meet and exceed those standards.

Chemical Identifier Information
IUPAC Name (Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid[3]
CAS Number 59959-49-8[1][4]
Molecular Formula C18H34O4[1][4]
Molecular Weight 314.46 g/mol [1][4]
Typical Form Shipped in solution (e.g., Ethanol) or as a solid[4][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the procedures being performed. OSHA requires employers to provide appropriate protective gear based on the hazards present at the worksite.[6]

Eye and Face Protection

Direct contact with the eyes can cause irritation or more severe damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.

  • Splash Hazard: When handling bulk solutions or performing vigorous mixing, chemical splash goggles are required. For large-volume transfers, a full-face shield worn over safety goggles provides the highest level of protection.[7][8]

Hand Protection

To prevent dermal exposure, the selection of appropriate gloves is critical.

  • Glove Type: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for their resistance to a wide range of chemicals, including ethanol, a common solvent for this fatty acid.[9] For prolonged or high-exposure tasks, consider thicker butyl rubber gloves.

  • Technique: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water after removal.

Body Protection
  • A flame-resistant laboratory coat must be worn and kept fully fastened to protect against accidental spills and splashes.

  • For tasks with a significant risk of splashing, supplement the lab coat with a chemical-resistant apron.

Respiratory Protection
  • Solution Handling: When handling solutions in a well-ventilated area, such as a certified chemical fume hood, respiratory protection is typically not required.[10]

  • Solid Handling: If handling the compound as a fine powder outside of a fume hood or containment device, there is a risk of aerosolization. In these specific cases, a NIOSH-approved respirator with an N95 or higher particulate filter is required to prevent inhalation.[9]

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid CompoundSafety GogglesNitrile GlovesLab CoatRequired (N95) if outside fume hood
Preparing SolutionsSafety GogglesNitrile GlovesLab CoatNot required inside fume hood
Aliquoting/TransferringSafety Goggles/Face ShieldNitrile GlovesLab CoatNot required inside fume hood
Large-Scale (>1L) HandlingFace Shield & GogglesNitrile or Butyl GlovesLab Coat & ApronNot required inside fume hood

Operational Handling & Storage

Proper operational procedures are a primary barrier to exposure. All work should be conducted with the goal of minimizing the generation of aerosols and preventing contact.

Step-by-Step Protocol: Preparing a Stock Solution

This protocol assumes the starting material is a solid and the desired solvent is ethanol.

  • Preparation: Designate a work area within a certified chemical fume hood. Assemble all necessary equipment, including glassware, balances, spatulas, and solvent.

  • Don PPE: Before handling any chemicals, don the appropriate PPE as specified in the table above (Lab Coat, Nitrile Gloves, Safety Goggles).

  • Weighing: Carefully weigh the required amount of this compound solid onto weigh paper or directly into a tared vessel inside the fume hood. Avoid any actions that could create dust.

  • Solubilization: Place the vessel containing the solid in a larger beaker for secondary containment. Slowly add the required volume of ethanol to the vessel.

  • Mixing: Gently swirl the vessel to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Storage: Once fully dissolved, transfer the solution to a clearly labeled, tightly sealed storage bottle. The label should include the chemical name, concentration, solvent, date, and your initials.

  • Cleanup: Dispose of any contaminated weigh paper or disposable items in the appropriate solid waste container. Clean all glassware thoroughly.

  • Doff PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Storage Requirements
  • Store the compound in a cool, dry, and well-ventilated area.[11]

  • Keep containers tightly closed to prevent solvent evaporation and contamination.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[10][12]

Spill & Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] An emergency eyewash station must be accessible.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]

Spill Response Workflow

SpillResponse start Spill Detected assess Assess Situation (Size, Location, Hazard) start->assess evacuate Evacuate Area Alert Others assess->evacuate Large or Unknown Spill don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->don_ppe Small, Manageable Spill contain Contain Spill (Use absorbent socks/pads) don_ppe->contain absorb Absorb/Neutralize (Use inert absorbent like vermiculite) contain->absorb collect Collect Waste (Scoop into labeled waste container) absorb->collect decontaminate Decontaminate Area (Wipe with soap and water) collect->decontaminate report Report Incident (Follow institutional protocol) decontaminate->report

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

All chemical waste must be handled in accordance with local, state, and federal regulations. Never dispose of this compound down the drain unless it has been neutralized and is permitted by your institution's environmental health and safety office.

  • Segregation: Collect all waste containing this compound, including excess solutions and contaminated materials (gloves, paper towels, pipette tips), in a dedicated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Harmful," "Flammable Solvent").

  • Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.